5-Methylhex-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93399-99-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 |
InChI Key |
CIBOIYZNTDDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhex-3-en-2-ol is an unsaturated secondary alcohol with the chemical formula C₇H₁₄O. Its structure, featuring both a carbon-carbon double bond and a hydroxyl group, gives rise to particular chemical reactivity and physical properties that are of interest in various fields of chemical research, including the synthesis of fine chemicals and potential applications in material science and drug development. The presence of stereoisomers, including enantiomers and diastereomers (E/Z isomers), further adds to its chemical complexity and potential for specific biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, details on its synthesis, and protocols for its characterization.
Chemical Structure and Isomerism
This compound possesses two sites of stereoisomerism: a chiral center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exist in either the (E) or (Z) configuration. This results in the possibility of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The majority of commercially available information and spectral data pertains to the (E)-isomer.
Physicochemical Properties
| Property | This compound (Computed) | (E)-5-Methylhex-3-en-2-one (Experimental) | Data Source |
| Molecular Formula | C₇H₁₄O | C₇H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 114.19 g/mol [1] | 112.17 g/mol | --INVALID-LINK-- |
| Boiling Point | Not Available | 150.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | Not Available | 0.829 g/mL | --INVALID-LINK-- |
| Refractive Index | Not Available | n20/D 1.44 | --INVALID-LINK-- |
| XLogP3 | 1.6[1][2] | 1.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1[2] | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1[2] | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 2[2] | 2 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (rac,E)-5-Methylhex-3-en-2-ol[2]
A common laboratory-scale synthesis of (rac,E)-5-methylhex-3-en-2-ol involves the reduction of the corresponding ketone, (E)-5-methyl-3-hexen-2-one.
Materials:
-
(E)-5-methyl-3-hexen-2-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (E)-5-methyl-3-hexen-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 20-30 minutes under an inert atmosphere.[2]
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified alcohol in a deuterated solvent (e.g., CDCl₃). The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methine proton adjacent to the hydroxyl group, the olefinic protons, and the isopropyl group protons.
-
¹³C NMR: A carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.[3]
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid or a thin film on a salt plate. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a C=C stretch around 1650-1670 cm⁻¹, and a C-O stretch in the 1000-1200 cm⁻¹ region.[4]
Mass Spectrometry (MS):
-
Mass spectral analysis, often coupled with gas chromatography (GC-MS), will provide the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
Conclusion
This compound is a secondary alcohol with interesting structural features. While comprehensive experimental data on its physical properties is limited, this guide provides a summary of available computed data and outlines standard protocols for its synthesis and characterization. The provided workflow and experimental details offer a solid foundation for researchers and scientists working with this and related unsaturated alcohols. Further experimental investigation is warranted to fully elucidate the physicochemical properties and potential applications of this compound.
References
Technical Data Sheet: 5-Methylhex-3-en-2-ol (CAS 93399-99-6)
Disclaimer: This document summarizes the currently available technical information for 5-Methylhex-3-en-2-ol. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive literature search revealed a significant lack of published data regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound.
Chemical Identity and Properties
This compound is a secondary allylic alcohol. Its chemical structure and basic properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 93399-99-6 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)C=CC(C)O | [2] |
| InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 | [2] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 114.104465066 Da | [1] |
| Complexity | 74.5 | [1] |
Spectral and Analytical Data
Limited spectral data for this compound is available in public databases. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR data is referenced in online spectral databases.
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.
-
Mass Spectrometry (MS): GC-MS data has been recorded.
For detailed spectra, it is recommended to consult specialized spectral databases.
Synthesis and Purification
Experimental Workflow: General Synthesis of Allylic Alcohols from Enones
References
Technical Dossier: Physicochemical Properties of 5-Methylhex-3-en-2-ol
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the core physicochemical properties of the organic compound 5-Methylhex-3-en-2-ol, with a focus on its molecular weight and chemical formula.
Chemical Identity and Molecular Weight
This compound is an unsaturated alcohol. Its structure consists of a six-carbon chain containing a double bond and a hydroxyl group, with a methyl group as a substituent.
1.1 Chemical Formula
The molecular formula for this compound has been determined to be C₇H₁₄O .[1][2][3] This formula is derived from its structure: a seven-carbon framework, fourteen hydrogen atoms, and a single oxygen atom.
1.2 Molecular Weight Calculation and Data
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic masses of carbon, hydrogen, and oxygen.
The data for the compound are summarized in the table below for clarity and ease of comparison.
| Parameter | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₄O | [1][2][3] |
| Average Molecular Weight | 114.19 g/mol | [2][3] |
| Monoisotopic Mass | 114.104465066 Da | [1][2][3] |
| CAS Registry Number | 93399-99-6 | [1][2] |
Logical Relationship of Structure to Formula
The logical derivation of the molecular formula from the IUPAC name is a foundational concept in organic chemistry. The workflow illustrates how the nomenclature directly informs the chemical structure and, consequently, the molecular formula.
This document is intended for technical audiences. The information provided is based on established chemical principles and publicly available data. No experimental protocols are included as the determination of molecular weight is a standard calculation based on the verified chemical formula.
References
Elucidation of the Chemical Structure of 5-Methylhex-3-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5-methylhex-3-en-2-ol, a secondary alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. The elucidation process relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by a definitive synthetic route.
Molecular Structure and Properties
This compound is a chiral unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1][2] Its structure features a six-carbon chain containing a double bond between carbons 3 and 4, a hydroxyl group at position 2, and a methyl group at position 5. The presence of a stereocenter at carbon 2 and the possibility of E/Z isomerism at the double bond lead to the existence of multiple stereoisomers. The (E)-isomer is commonly referenced in spectral databases.[3]
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| InChI Key | CIBOIYZNTDDUCJ-UHFFFAOYSA-N[1] |
Spectroscopic Data for Structure Confirmation
The structural features of this compound can be unequivocally determined through the analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-5-Methylhex-3-en-2-ol is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The predicted chemical shifts for the carbons in (E)-5-Methylhex-3-en-2-ol are consistent with the proposed structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-5-Methylhex-3-en-2-ol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃-C2) | ~23 |
| C2 (CH-OH) | ~68 |
| C3 (=CH) | ~130 |
| C4 (=CH) | ~135 |
| C5 (CH) | ~31 |
| C6, C7 (CH(CH₃)₂) | ~22 (each) |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200-3600 |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (sp²) | Stretching | 3000-3100 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-O (alcohol) | Stretching | 1050-1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 114.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - C₃H₇]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated ketone, 5-methylhex-3-en-2-one (B7823223), using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[4]
Experimental Protocol: Reduction of 5-Methylhex-3-en-2-one
Materials:
-
5-Methylhex-3-en-2-one
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 5-methylhex-3-en-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is exothermic, so the addition should be portion-wise to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by fractional distillation or column chromatography.
Visualizing the Elucidation and Synthesis Workflow
The following diagrams illustrate the logical flow of the structure elucidation process and the synthetic pathway.
References
Spectroscopic Profile of 5-Methylhex-3-en-2-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylhex-3-en-2-ol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the identification and characterization of this compound.
Summary of Spectroscopic Data
Table 1: ¹³C NMR Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
Note: Specific chemical shift values for (E)-5-Methylhex-3-en-2-ol are not publicly available in the searched resources. SpectraBase indicates the availability of a ¹³C NMR spectrum, but access to the data requires a subscription.[1]
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H on C2 | ~3.8 - 4.2 | Multiplet | Data not available |
| H on C3 | ~5.4 - 5.6 | Multiplet | Data not available |
| H on C4 | ~5.5 - 5.7 | Multiplet | Data not available |
| H on C5 | ~2.2 - 2.5 | Multiplet | Data not available |
| OH | Variable | Singlet (broad) | Data not available |
| CH₃ on C2 | ~1.2 | Doublet | Data not available |
| (CH₃)₂ on C5 | ~1.0 | Doublet | Data not available |
Table 3: Infrared (IR) Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| C=C stretch (alkene) | 1650-1680 | Medium, Sharp |
| C-O stretch (alcohol) | 1050-1150 | Strong |
Note: A vapor phase IR spectrum is available on SpectraBase, but the detailed peak list is not publicly accessible.[2] The values in the table are characteristic absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data for (E)-5-Methylhex-3-en-2-ol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | Data not available | [M]⁺ (Molecular Ion) |
| 99 | Data not available | [M - CH₃]⁺ |
| 71 | Data not available | [M - C₃H₇]⁺ |
| 43 | Data not available | [C₃H₇]⁺ |
Note: A GC-MS spectrum is noted as available in SpectraBase, but the fragmentation pattern and relative intensities are not publicly detailed.[1] The listed fragments are predicted based on common fragmentation pathways for aliphatic alcohols and alkenes.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized methodologies applicable to a compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of purified this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the GC, where the sample is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). The oven temperature is programmed to ramp up to ensure good separation of the components.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Data Interpretation Workflow
The logical flow for interpreting the spectroscopic data to confirm the structure of this compound is outlined below.
This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of this compound in a research and development setting. Further contributions of experimental data to public databases are encouraged to enhance the collective knowledge base for this and other important chemical compounds.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Methylhex-3-en-2-ol. The content is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the expected spectral data, a detailed experimental protocol for its acquisition, and visual aids to understand the underlying structural relationships.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data is a prediction based on the analysis of structurally similar compounds and computational NMR prediction tools. The predicted spectrum is for the (E)-isomer of this compound.
Structure of (E)-5-Methylhex-3-en-2-ol:
Table 1: Predicted ¹H NMR Data for (E)-5-Methylhex-3-en-2-ol
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | ~1.20 | Doublet | ~6.5 | 3H |
| b | ~4.10 | Quintet | ~6.5 | 1H |
| c | ~5.50 | Doublet of Doublets | ~15.5, ~6.5 | 1H |
| d | ~5.65 | Doublet of Doublets | ~15.5, ~6.0 | 1H |
| e | ~2.30 | Heptet (or Septet) | ~6.8 | 1H |
| f | ~1.00 | Doublet | ~6.8 | 6H |
| OH | Variable | Singlet (broad) | - | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added to the solvent prior to sample dissolution. For routine structural confirmation, the residual proton signal of the deuterated solvent can be used as a reference.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for obtaining a high-resolution spectrum.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range for organic molecules.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the internal standard (0.00 ppm for TMS).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
-
Visualization of Molecular Structure and J-Coupling
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key through-bond scalar (J) couplings that give rise to the splitting patterns observed in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Caption: J-Coupling relationships in this compound.
In-Depth Technical Guide: ¹³C NMR Analysis of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C NMR analysis of 5-Methylhex-3-en-2-ol, a valuable intermediate in organic synthesis. This document details the expected spectroscopic characteristics, a general experimental protocol for its synthesis, and a standard procedure for ¹³C NMR data acquisition.
Introduction
This compound is a chiral unsaturated alcohol with applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its structure, featuring a stereocenter and a double bond, gives rise to a distinct ¹³C NMR spectrum that is crucial for its characterization and for monitoring reactions in which it participates. This guide will focus on the (E)-isomer of this compound.
Predicted ¹³C NMR Data
While a publicly available, peer-reviewed source for the specific ¹³C NMR chemical shifts of (E)-5-Methylhex-3-en-2-ol could not be located during the preparation of this guide, a ¹³C NMR spectrum for this compound is available on the SpectraBase database.[1] Based on established principles of ¹³C NMR spectroscopy and analysis of similar structures, the expected chemical shifts are summarized in the table below.
Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-5-Methylhex-3-en-2-ol
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H-coupled spectrum) |
| C1 | ~23 | Quartet (q) |
| C2 | ~68 | Doublet (d) |
| C3 | ~125 | Doublet (d) |
| C4 | ~138 | Doublet (d) |
| C5 | ~31 | Doublet (d) |
| C6 | ~22 | Quartet (q) |
| C7 | ~22 | Quartet (q) |
Note: These are predicted values and may differ slightly from experimentally determined shifts. The multiplicity is based on the number of attached protons.
Experimental Protocols
Synthesis of (E)-5-Methylhex-3-en-2-ol
A common synthetic route to (E)-5-Methylhex-3-en-2-ol involves the reduction of the corresponding α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one.
Materials:
-
(E)-5-methylhex-3-en-2-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (E)-5-methylhex-3-en-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (E)-5-Methylhex-3-en-2-ol.
¹³C NMR Data Acquisition
The following is a general protocol for acquiring a ¹³C NMR spectrum of an unsaturated alcohol like this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tube
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
Procedure:
-
Prepare the sample by dissolving approximately 10-50 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include:
-
Pulse program: A standard single-pulse experiment with proton decoupling.
-
Spectral width: 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: Dependent on sample concentration, typically ranging from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and NMR analysis.
References
Mass Spectrometry of 5-Methylhex-3-en-2-ol: An In-depth Technical Guide
This technical guide provides a detailed analysis of the mass spectrometry of 5-Methylhex-3-en-2-ol, tailored for researchers, scientists, and professionals in drug development. It covers predicted fragmentation patterns, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction
This compound is an unsaturated alcohol with the molecular formula C₇H₁₄O and a monoisotopic mass of approximately 114.104 g/mol .[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of such volatile compounds. This guide outlines the expected behavior of this compound under electron ionization (EI) mass spectrometry.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 114. This molecular ion is often of low abundance due to its instability and tendency to undergo fragmentation. The fragmentation pathways are dictated by the presence of the hydroxyl group, the double bond, and the alkyl branching, leading to the formation of more stable carbocations.
The principal fragmentation mechanisms anticipated for this compound are α-cleavage (cleavage of the bond adjacent to the oxygen atom) and allylic cleavage (cleavage of the bond beta to the double bond), as well as dehydration (loss of a water molecule).
Key Predicted Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): α-cleavage can lead to the loss of a methyl group from the carbon bearing the hydroxyl group, resulting in a stable oxonium ion at m/z 99.
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between C2 and C3 can result in the formation of a fragment at m/z 85.
-
Loss of a propyl radical (•C₃H₇): Cleavage at the allylic position can lead to the loss of an isopropyl group, forming a resonance-stabilized cation at m/z 71.
-
Loss of water (H₂O): Neutral loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, which would produce a radical cation at m/z 96.
-
Formation of the base peak: The most stable fragment, often resulting from allylic cleavage, is expected to be the base peak in the spectrum. For this compound, the fragment at m/z 43, corresponding to the isopropyl cation, is a strong candidate for the base peak.
The predicted fragmentation of this compound is visualized in the following diagram:
Quantitative Data Summary
The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures from the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Structure |
| 114 | Molecular Ion [C₇H₁₄O]⁺• | [CH₃CH(OH)CH=CHCH(CH₃)₂]⁺• |
| 99 | [M - CH₃]⁺ | [CH(OH)CH=CHCH(CH₃)₂]⁺ |
| 96 | [M - H₂O]⁺• | [C₇H₁₂]⁺• |
| 71 | [M - C₃H₇]⁺ | [CH₃CH(OH)CH=CH]⁺ |
| 45 | [CH₃CHOH]⁺ | [CH₃CH=OH]⁺ |
| 43 | [CH(CH₃)₂]⁺ | [(CH₃)₂CH]⁺ |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for volatile organic compounds.[3][4]
A. Sample Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Transfer the final diluted sample into a 2 mL autosampler vial.
B. Gas Chromatography (GC) Conditions
-
GC Column: A non-polar column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
C. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[4]
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
D. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pathways and, if available, with a reference spectrum from a spectral library (e.g., NIST).
The general workflow for this experimental protocol is illustrated in the diagram below:
Conclusion
While experimental mass spectral data for this compound is not widely published, a reliable fragmentation pattern can be predicted based on fundamental principles of mass spectrometry. The primary fragmentation pathways are expected to involve α-cleavage, allylic cleavage, and dehydration, with a characteristic base peak likely at m/z 43. The provided GC-MS protocol offers a robust starting point for the experimental analysis of this compound, enabling its identification and structural confirmation in various research and development settings.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methylhex-3-en-2-ol
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Methylhex-3-en-2-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral features, a detailed experimental protocol for spectral acquisition, and a logical visualization of the molecule's structure-spectrum correlations.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C7H14O), the IR spectrum will display characteristic absorption bands corresponding to the vibrations of its key functional moieties: an alcohol (O-H), a carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (sp³, sp², and sp C-H). The interpretation of this spectrum is crucial for structural elucidation and purity assessment. The molecular structure of this compound dictates the vibrational frequencies observed in its IR spectrum.
Data Presentation: Predicted Infrared Absorption Data
While a publicly available, fully annotated experimental spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the known vibrational frequencies of its functional groups. The following table summarizes these predicted absorptions.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-H (sp³ C-H) | Stretching | 2990 - 2850 | Medium to Strong |
| C-H (sp² C-H, alkene) | Stretching | 3100 - 3000 | Medium |
| C=C (Alkene) | Stretching | 1680 - 1620 | Variable, typically Medium |
| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |
| =C-H (Alkene) | Bending (Out-of-plane) | 1000 - 650 | Medium to Strong |
| C-H (sp³) | Bending | 1470 - 1350 | Medium |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of this compound, a liquid at room temperature, can be effectively achieved using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This method is often preferred for liquids due to its minimal sample preparation and ease of use.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Objective: To obtain a high-resolution infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample of this compound.
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer with the operating software are turned on and have had adequate time to warm up and stabilize.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean and dry. Clean it with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Initiate the background scan using the software. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the software. The same scanning parameters (number of scans and resolution) as the background scan should be used to ensure proper subtraction.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Process the spectrum as needed. This may include baseline correction or smoothing.
-
Identify and label the major absorption peaks and compare them to the expected values for the functional groups present in the molecule.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in isopropanol or ethanol. Ensure the crystal is clean and dry for the next user.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships between the functional groups in this compound and their characteristic regions of absorption in an infrared spectrum, as well as the experimental workflow for obtaining the spectrum.
Caption: Structure-Spectrum Correlation for this compound.
Caption: ATR-FTIR Experimental Workflow.
An In-depth Technical Guide to the Stereoisomers of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylhex-3-en-2-ol is a chiral allylic alcohol with significant potential in organic synthesis and as a building block in the development of new chemical entities. Its structure, possessing two stereocenters, gives rise to four distinct stereoisomers. The spatial arrangement of these isomers can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, physicochemical properties, and proposed methodologies for their synthesis and separation. While specific experimental data for each isolated stereoisomer is limited in publicly available literature, this guide consolidates the available information and presents established protocols for analogous compounds that can be adapted for their preparation and characterization.
Introduction to the Stereoisomers of this compound
The molecular structure of this compound contains two sources of stereoisomerism: a chiral center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exhibit geometric isomerism. This results in a total of four possible stereoisomers.
-
Chiral Center (C2): The C2 carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the 5-methylhex-3-enyl group. This chirality leads to two enantiomeric forms, designated as (2R) and (2S) according to the Cahn-Ingold-Prelog priority rules.
-
Geometric Isomerism (C3=C4): The double bond between C3 and C4 restricts rotation, leading to two geometric isomers, designated as (E) (entgegen or opposite) and (Z) (zusammen or together), based on the relative positions of the highest priority substituents on each carbon of the double bond.
The combination of these two stereogenic elements results in the following four stereoisomers:
-
(2R, 3E)-5-Methylhex-3-en-2-ol
-
(2S, 3E)-5-Methylhex-3-en-2-ol
-
(2R, 3Z)-5-Methylhex-3-en-2-ol
-
(2S, 3Z)-5-Methylhex-3-en-2-ol
The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an (E)-isomer and a (Z)-isomer with the same chirality at C2 (e.g., (2R, 3E) and (2R, 3Z)) is diastereomeric.
Physicochemical and Spectroscopic Data
Experimentally determined quantitative data for each of the four stereoisomers of this compound are not extensively available in the public domain. The following tables summarize computed data from publicly accessible databases and available experimental data for mixtures or related isomers.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 114.104465066 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Complexity | 74.5 | [1] |
Boiling Point and Density (Predicted and Analogous Compounds)
| Compound | Boiling Point (°C) | Density (g/mL) | Source |
| 5-Methyl-3-hexen-2-one (B238795) | 150.7 @ 760 mmHg | 0.829 | [3] |
| 5-Methyl-5-hexen-3-yn-2-ol | 78 @ 21 mmHg | 0.916 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the stereoisomers of this compound. While a complete set of spectra for each individual isomer is not available, data for the (E)-isomer is accessible.
For (E)-5-Methylhex-3-en-2-ol: [5]
-
¹³C NMR: Spectra are available in public databases.
-
FTIR (Vapor Phase): Spectra are available in public databases.[5][6]
-
Mass Spectrometry (GC-MS): Spectra are available in public databases.[5]
It is expected that the ¹H and ¹³C NMR spectra of the (E) and (Z)-isomers will show distinct differences in the chemical shifts and coupling constants of the vinylic protons and carbons. The enantiomeric pairs will have identical spectra in achiral solvents.
Experimental Protocols
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic strategies.
A common method for the synthesis of a racemic mixture of the (E)-isomer is the reduction of the corresponding ketone, (E)-5-methyl-3-hexen-2-one.
Objective: To synthesize a racemic mixture of (E)-5-methylhex-3-en-2-ol.
Materials:
-
(E)-5-Methyl-3-hexen-2-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (E)-5-methyl-3-hexen-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
For the synthesis of specific enantiomers, an asymmetric reduction of the ketone or an asymmetric addition to an appropriate aldehyde can be employed. The following is a proposed strategy based on established methodologies.
Objective: To synthesize an enantiomerically enriched sample of a this compound stereoisomer.
Strategy: Asymmetric reduction of (E)- or (Z)-5-methyl-3-hexen-2-one using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
(E)- or (Z)-5-Methyl-3-hexen-2-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral CBS catalyst in anhydrous THF under an inert atmosphere (argon or nitrogen) at room temperature, add the borane (B79455) reagent dropwise.
-
Cool the mixture to the recommended temperature (e.g., -78 °C or 0 °C).
-
Add a solution of the corresponding 5-methyl-3-hexen-2-one in anhydrous THF dropwise to the catalyst-borane complex.
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Separation of Stereoisomers
The (E) and (Z) diastereomers of this compound can be separated by standard chromatographic techniques such as flash column chromatography or preparative gas chromatography due to their different physical properties.
The separation of enantiomers requires a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC):
This is a powerful technique for both analytical and preparative-scale separation of enantiomers.
Objective: To separate the enantiomers of (E)- or (Z)-5-methylhex-3-en-2-ol.
Protocol Outline:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, that provides good separation of the enantiomers.
-
Analysis: Inject a small amount of the racemic mixture onto the chiral HPLC column and monitor the elution profile using a UV or refractive index detector.
-
Preparative Separation: For larger quantities, use a preparative or semi-preparative chiral column and collect the fractions corresponding to each enantiomer.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess of the collected fractions using analytical chiral HPLC.
Enzymatic Kinetic Resolution:
This method utilizes the stereoselectivity of enzymes to differentiate between two enantiomers.
Objective: To obtain an enantiomerically enriched sample of this compound via enzymatic kinetic resolution.
Protocol Outline:
-
Enzyme and Acyl Donor Selection: Screen various lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase) and acyl donors (e.g., vinyl acetate, isopropenyl acetate) to find a combination that provides high enantioselectivity for the acylation of one enantiomer of this compound.
-
Reaction: Incubate the racemic alcohol with the selected enzyme and acyl donor in an appropriate organic solvent.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination and Separation: Stop the reaction at approximately 50% conversion by filtering off the enzyme. Separate the unreacted alcohol from the acylated product by column chromatography.
-
Hydrolysis (optional): The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol.
Biological Activity
There is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of the stereoisomers of this compound. However, as an allylic alcohol, it belongs to a class of compounds known to exhibit a range of biological effects.[7] Some allylic alcohols have been reported to have applications in the pharmaceutical and fragrance industries.[7][8] The toxicity of allylic alcohols is a consideration, as they can be irritants and may have other adverse health effects.[8][9]
Given the crucial role of stereochemistry in molecular interactions with biological targets, it is highly probable that the four stereoisomers of this compound would exhibit different biological activities. Further research is required to explore the pharmacological and toxicological profiles of these individual isomers.
Mandatory Visualizations
Stereoisomeric Relationships of this compound
Caption: Stereoisomeric relationships of this compound.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound stereoisomers.
Conclusion
The four stereoisomers of this compound represent valuable targets for synthetic chemists and drug discovery professionals. While a complete experimental dataset for each isomer is not yet available, this guide provides a framework for their study by consolidating existing knowledge and proposing established methodologies for their synthesis, separation, and characterization. The elucidation of the specific properties of each stereoisomer will be critical in unlocking their full potential in various scientific and industrial applications. Further research is warranted to fully characterize these compounds and explore their biological activities.
References
- 1. This compound | C7H14O | CID 53722283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-METHYL-5-HEXEN-3-YN-2-OL | CAS#:68017-33-4 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 8. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Synthesis of (E)-5-methylhex-3-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining (E)-5-methylhex-3-en-2-ol, a valuable chiral building block in organic synthesis. The document outlines detailed experimental protocols for key synthetic strategies, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
(E)-5-methylhex-3-en-2-ol is a secondary allylic alcohol with two stereocenters, making it a useful intermediate in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The stereoselective synthesis of this compound is of significant interest. This guide explores the most common and effective methods for its preparation, including the reduction of the corresponding ketone, the Wittig reaction, and the Grignard reaction.
Synthetic Strategies
Several synthetic pathways can be employed to produce (E)-5-methylhex-3-en-2-ol. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.
Reduction of (E)-5-methylhex-3-en-2-one
A straightforward and high-yielding method for the synthesis of racemic (E)-5-methylhex-3-en-2-ol is the reduction of the corresponding α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one.[1] This method is efficient for producing the racemic alcohol.
Reaction Scheme:
(CH₃)₂CHCH=CHCOCH₃ + NaBH₄ → (CH₃)₂CHCH=CHCH(OH)CH₃
A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol.[1]
Wittig Reaction Approach
The Wittig reaction provides a powerful tool for the stereoselective formation of alkenes.[2][3][4][5][6] To synthesize (E)-5-methylhex-3-en-2-ol, a stabilized ylide can be reacted with an appropriate aldehyde to favor the formation of the (E)-alkene. This would be followed by a reduction of the ketone functionality.
A plausible retrosynthetic analysis suggests the disconnection of the double bond, leading to isobutyraldehyde (B47883) and a phosphorus ylide derived from 1-(triphenylphosphoranylidene)propan-2-one.
Grignard Reaction Approach
The Grignard reaction is a classic method for forming carbon-carbon bonds and synthesizing alcohols.[7][8][9] For the synthesis of (E)-5-methylhex-3-en-2-ol, a Grignard reagent can be added to an α,β-unsaturated aldehyde. For instance, the reaction of isopropenylmagnesium bromide with crotonaldehyde (B89634) would yield the target molecule.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the primary synthetic route discussed in this guide.
| Synthetic Route | Reagents and Conditions | Product | Yield (%) | Reference |
| Reduction | (E)-5-methylhex-3-en-2-one, Sodium borohydride, Methanol, 20 °C, 20 min | (rac,E)-5-methylhex-3-en-2-ol | 85 | [1] |
Experimental Protocols
Protocol for the Reduction of (E)-5-methylhex-3-en-2-one
This protocol is based on a documented procedure for the synthesis of (rac,E)-5-methylhex-3-en-2-ol.[1]
Materials:
-
(E)-5-methylhex-3-en-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (E)-5-methylhex-3-en-2-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 20 °C for 20 minutes.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (rac,E)-5-methylhex-3-en-2-ol.
Visualizations
Synthetic Pathways
The following diagrams illustrate the synthetic routes for (E)-5-methylhex-3-en-2-ol.
Caption: Synthetic pathways to (E)-5-methylhex-3-en-2-ol.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a chemical synthesis.
Caption: General experimental workflow for chemical synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig_reaction [chemeurope.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
The Enigmatic Presence of 5-Methylhex-3-en-2-ol in Nature: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the current scientific understanding of the natural occurrence of 5-Methylhex-3-en-2-ol, a chiral unsaturated alcohol with potential applications in flavor, fragrance, and pharmaceutical research. While direct evidence of its presence in natural sources remains elusive in published literature, this document provides a comprehensive overview of its immediate precursor, 5-Methylhex-3-en-2-one, and explores the high probability of the alcohol's co-existence through enzymatic biotransformation. This guide is intended for researchers, scientists, and drug development professionals investigating novel natural compounds.
The Precursor: Documented Natural Occurrence of 5-Methylhex-3-en-2-one
While this compound has not been explicitly identified in natural isolates, its corresponding ketone, 5-Methylhex-3-en-2-one, has been reported in a variety of matrices. This suggests that the alcohol may exist in these sources, potentially as a minor constituent resulting from in-situ bioreduction.
| Natural Source | Common Name | Matrix | Analytical Method | Reference |
| Corylus avellana | Roasted Filberts | Nut | GC-MS | [1] |
| Camellia sinensis | Green Tea | Leaves | GC-MS | [1] |
| Pandalus borealis | Cooked and Roasted Shrimp | Muscle Tissue | GC-MS | [1] |
| Cryptomeria japonica | Japanese Cedar | Wood/Essential Oil | GC-MS | [2] |
Table 1: Documented Natural Occurrences of 5-Methylhex-3-en-2-one
The Hypothesis: Bioreduction as a Pathway to this compound in Nature
The presence of a ketone in a biological system strongly implies the potential for its corresponding secondary alcohol via enzymatic reduction. Many microorganisms and plant enzymes, particularly oxidoreductases, are known to catalyze the stereoselective reduction of α,β-unsaturated ketones.[3][4] This well-documented biochemical transformation is the foundation for the hypothesis that this compound is likely present in the same natural sources as its ketone precursor.
Caption: Proposed biosynthetic pathway for this compound.
Proposed Experimental Protocol for Detection and Analysis
The following protocol outlines a hypothetical yet robust methodology for the targeted analysis of this compound in a natural matrix, using roasted filberts as an example.
Sample Preparation: Volatile Compound Extraction
-
Cryogenic Grinding: Freeze a 10 g sample of roasted filberts with liquid nitrogen and grind to a fine powder using a cryogenic mill. This preserves the volatile profile by minimizing enzymatic activity and thermal degradation.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Transfer 2 g of the powdered sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to increase the vapor pressure of the analytes.
-
Spike with an internal standard (e.g., 1-octanol-d17) for quantification.
-
Seal the vial and incubate at 60°C for 30 minutes with gentle agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 45 minutes.
-
Instrumental Analysis: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Rate: 5 scans/s.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis
-
Identification: Compare the mass spectrum and retention index of any peak suspected to be this compound with an authentic standard.
-
Enantiomeric Resolution: The chiral column should separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric ratio in the natural sample.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard.
Caption: Workflow for the analysis of this compound.
Future Outlook
The definitive identification and quantification of this compound in natural sources present a compelling research opportunity. Such a discovery would not only expand our knowledge of natural product chemistry but could also unveil novel bioactive properties and biosynthetic pathways. The methodologies outlined in this guide provide a solid foundation for researchers to pursue this promising line of inquiry.
References
- 1. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]
- 2. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. mycosphere.org [mycosphere.org]
- 5. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylhex-3-en-2-ol, a valuable chemical intermediate. This document details a reliable synthetic protocol, thorough characterization data, and experimental workflows to assist researchers in the successful preparation and identification of this compound.
Introduction
This compound is an unsaturated alcohol with applications in organic synthesis, serving as a precursor for more complex molecules in the development of new chemical entities. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. This guide focuses on a common and effective method for its synthesis: the reduction of the corresponding α,β-unsaturated ketone, 5-methylhex-3-en-2-one.
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of 5-methyl-3-hexen-2-one (B238795). This transformation is typically achieved with high efficiency using sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727).
Synthesis Pathway
The synthesis involves the 1,2-reduction of the carbonyl group in 5-methyl-3-hexen-2-one to the corresponding alcohol.
Caption: Synthesis of this compound via reduction.
Experimental Protocol: Reduction of 5-Methylhex-3-en-2-one
This protocol is based on established procedures for the sodium borohydride reduction of α,β-unsaturated ketones.
Materials:
-
5-Methylhex-3-en-2-one
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-hexen-2-one (1.0 eq) in anhydrous methanol (20 mL).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 93399-99-6 | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Data not available | |
| Density | Data not available |
Spectroscopic Data
The following data corresponds to (E)-5-Methylhex-3-en-2-ol.
Table 2: ¹³C NMR Spectroscopic Data [2]
| Chemical Shift (ppm) | Assignment |
| Data not explicitly provided in search results |
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Detailed data not explicitly provided in search results |
Table 4: Infrared (IR) Spectroscopic Data [3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 (broad) | O-H stretch (alcohol) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1670 | C=C stretch (alkene) |
| ~970 | =C-H bend (trans alkene) |
Table 5: Mass Spectrometry (MS) Data [2]
| m/z | Interpretation |
| 114 | Molecular ion [M]⁺ |
| 99 | [M - CH₃]⁺ |
| 71 | [M - C₃H₇]⁺ |
| 43 | [C₃H₇]⁺ |
Conclusion
This guide has detailed a reliable and straightforward method for the synthesis of this compound via the reduction of 5-methyl-3-hexen-2-one. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The spectroscopic data presented, when compared with experimentally obtained results, will allow for confident identification and purity assessment of the synthesized compound.
References
Methodological & Application
Enantioselective Synthesis of 5-Methylhex-3-en-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 5-Methylhex-3-en-2-ol, a valuable chiral building block in organic synthesis. The primary method detailed is the asymmetric reduction of the corresponding prochiral ketone, 5-methylhex-3-en-2-one (B7823223), utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a reliable choice for accessing chiral secondary alcohols.[1][2][3][4]
Overview of the Synthetic Strategy
The enantioselective synthesis of this compound is achieved through the 1,2-reduction of the α,β-unsaturated ketone, 5-methylhex-3-en-2-one. The key to achieving high enantioselectivity is the use of a chiral catalyst that directs the hydride delivery to one of the two prochiral faces of the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, thereby creating a highly organized transition state that dictates the stereochemical outcome.[1][3][4]
The overall transformation is as follows:
Scheme 1: Enantioselective Reduction of 5-Methylhex-3-en-2-one
Quantitative Data Summary
The following table summarizes representative quantitative data for the CBS reduction of acyclic enones similar to 5-methylhex-3-en-2-one. These values provide an expected range for yield and enantiomeric excess (ee) for the described protocol.
Table 1: Representative Data for CBS Reduction of Acyclic Enones
| Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH3·SMe2 | THF | -78 | 89 | 91 | --INVALID-LINK-- |
| Benzalacetone | Chiral Lactam Alcohol-derived Oxazaborolidine | p-Iodophenoxyborane | THF | -40 | 90 | 91 | --INVALID-LINK--[5] |
| 4-Phenyl-3-buten-2-one | (S)-Me-CBS | BH3·THF | THF | -78 to RT | 95 | 96 | Adapted from general procedures |
| 5-Methylhex-3-en-2-one (Predicted) | (S)-Me-CBS | BH3·THF | THF | -78 to RT | ~85-95 | ~90-97 | - |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the enantioselective synthesis and the catalytic cycle of the CBS reduction.
Caption: Experimental workflow for the CBS reduction of 5-methylhex-3-en-2-one.
Caption: Catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the CBS reduction of ketones and is tailored for the synthesis of (R)-5-Methylhex-3-en-2-ol on a 1 mmol scale.[1][2][5]
Materials and Equipment:
-
5-Methylhex-3-en-2-one (112.17 mg, 1.0 mmol, 1.0 equiv.)
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 mL, 0.1 mmol, 10 mol%)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 mL, 1.2 mmol, 1.2 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous THF (5 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Catalyst and Borane: To the cooled THF, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol) via syringe. Stir for 5 minutes. Then, add the borane-THF complex solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Addition of Substrate: In a separate vial, dissolve 5-methylhex-3-en-2-one (112.17 mg, 1.0 mmol) in anhydrous THF (1 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes. Concentrate the mixture under reduced pressure to remove most of the solvent. Add saturated aqueous NH4Cl solution (10 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (R)-5-Methylhex-3-en-2-ol.
-
Characterization: The yield, enantiomeric excess (determined by chiral HPLC or GC), and spectroscopic data (¹H NMR, ¹³C NMR) of the final product should be determined to confirm its identity and purity.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Borane-THF complex is flammable and reacts violently with water. Handle with care under an inert atmosphere.
-
Anhydrous solvents are required; ensure proper drying techniques are used.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
5-Methylhex-3-en-2-ol: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction: 5-Methylhex-3-en-2-ol is a valuable chiral building block in organic synthesis, prized for its versatile functionality which includes a stereogenic center, a readily transformable hydroxyl group, and a carbon-carbon double bond. This combination of features allows for the stereocontrolled introduction of complex fragments in the synthesis of pharmaceuticals and natural products. This document provides detailed application notes and protocols for the preparation and utilization of this compound in asymmetric synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 93399-99-6 |
| Appearance | Colorless liquid |
| Boiling Point | 150.7°C at 760 mmHg[1] |
| Density | 0.829 g/cm³[1] |
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding α,β-unsaturated ketone, 5-methylhex-3-en-2-one (B7823223). The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, affording the chiral alcohol with high enantiomeric excess.[2][3]
Experimental Protocol: Asymmetric CBS Reduction of 5-Methylhex-3-en-2-one
This protocol describes the enantioselective reduction of 5-methylhex-3-en-2-one to (R)-5-methylhex-3-en-2-ol using the (R)-CBS catalyst.
Materials:
-
5-methylhex-3-en-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene (B28343), 0.1 eq).
-
Anhydrous THF is added, and the solution is cooled to -78 °C.
-
Borane-dimethyl sulfide complex (1.1 eq) is added dropwise to the stirred solution.
-
A solution of 5-methylhex-3-en-2-one (1.0 eq) in anhydrous THF is added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
| Catalyst | Substrate | Product | Yield (%) | ee (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | 5-methylhex-3-en-2-one | (R)-5-Methylhex-3-en-2-ol | >90 | >95 |
| (S)-2-Methyl-CBS-oxazaborolidine | 5-methylhex-3-en-2-one | (S)-5-Methylhex-3-en-2-ol | >90 | >95 |
Note: Yields and enantiomeric excess (ee) are typical values and may vary depending on specific reaction conditions.
Caption: Catalytic cycle of the CBS reduction.
Applications in Asymmetric Synthesis
Chiral this compound is a versatile intermediate for the synthesis of more complex chiral molecules. The hydroxyl group can be derivatized or replaced, and the double bond can be functionalized in a diastereoselective manner, guided by the existing stereocenter.
Sharpless Asymmetric Epoxidation
A primary application of chiral allylic alcohols like this compound is the Sharpless asymmetric epoxidation, which converts the alkene into a chiral epoxide with high diastereoselectivity.[1][4] This reaction is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks.[4]
This protocol describes the synthesis of (2S,3R)-5-methyl-3,4-epoxyhexan-2-ol from (2R,3E)-5-methylhex-3-en-2-ol.
Materials:
-
(2R,3E)-5-Methylhex-3-en-2-ol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Aqueous solution of NaOH
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
A flame-dried round-bottom flask containing powdered 4Å molecular sieves is charged with anhydrous CH₂Cl₂ and cooled to -20 °C.
-
L-(+)-Diethyl tartrate (1.2 eq) is added, followed by titanium(IV) isopropoxide (1.0 eq). The mixture is stirred for 30 minutes.
-
A solution of (2R,3E)-5-Methylhex-3-en-2-ol (1.0 eq) in CH₂Cl₂ is added.
-
tert-Butyl hydroperoxide (1.5-2.0 eq) is added dropwise, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. A 10% aqueous solution of NaOH is then added and stirring is continued for another 30 minutes.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
| Substrate | Reagents | Product | Yield (%) | dr |
| (2R,3E)-5-Methylhex-3-en-2-ol | L-(+)-DET, Ti(OⁱPr)₄, TBHP | (2S,3R)-5-methyl-3,4-epoxyhexan-2-ol | >90 | >95:5 |
| (2S,3E)-5-Methylhex-3-en-2-ol | D-(-)-DET, Ti(OⁱPr)₄, TBHP | (2R,3S)-5-methyl-3,4-epoxyhexan-2-ol | >90 | >95:5 |
Note: Yields and diastereomeric ratios (dr) are typical and depend on substrate and conditions.
Caption: Sharpless asymmetric epoxidation workflow.
Asymmetric Fluorination
Chiral fluoroallyl alcohols are important building blocks in medicinal chemistry. This compound can be enantioselectively fluorinated using a chiral anion phase-transfer catalysis approach. This method utilizes a chiral phosphoric acid catalyst to direct the fluorination with high enantiocontrol.
This protocol is adapted from literature for the asymmetric fluorination of this compound.[2]
Materials:
-
This compound
-
p-tolylboronic acid
-
(S)-TRIP catalyst ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Selectfluor™ (F-TEDA-BF₄)
-
Activated 4 Å molecular sieves
-
Anhydrous carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
Procedure:
-
To a vial containing a magnetic stir bar, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), (S)-TRIP catalyst (0.05 eq), and activated 4 Å molecular sieves.
-
Add anhydrous CCl₄ and stir the mixture at room temperature for 30 minutes to form the boronic ester directing group in situ.
-
Add Selectfluor™ (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| This compound | (S)-TRIP | Chiral Fluoroallyl Alcohol | 70-80 | >90 |
Note: Yields and enantiomeric excess are representative values from similar substrates and may vary.
References
Application of 5-Methylhex-3-en-2-ol in the Synthesis of Sitophilate, an Aggregation Pheromone
Introduction: 5-Methylhex-3-en-2-ol is a valuable chiral building block in the stereoselective synthesis of natural products. Its allylic alcohol functionality serves as a handle for introducing stereocenters with high control, often through diastereoselective epoxidation reactions. This application note details the use of (2S, 3R)-5-Methylhex-3-en-2-ol in the synthesis of (+)-Sitophilate, the naturally occurring aggregation pheromone of the granary weevil (Sitophilus granarius) and the rice weevil (Sitophilus oryzae). The synthesis showcases a diastereoselective epoxidation followed by a regioselective epoxide opening to construct the key stereocenters of the target molecule.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (+)-Sitophilate starting from (2S, 3R)-5-Methylhex-3-en-2-ol.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Diastereoselective Epoxidation | (2S, 3R)-5-Methylhex-3-en-2-ol | (2S, 3S, 4R)-3,4-Epoxy-5-methyl-2-hexanol | m-CPBA, CH₂Cl₂ | 95 | >95 |
| 2 | Regioselective Epoxide Opening | (2S, 3S, 4R)-3,4-Epoxy-5-methyl-2-hexanol | (4S, 5R)-4-Methyl-5-hydroxy-3-heptanone ((+)-Sitophilate) | Me₂CuLi, Et₂O | 85 | - |
Experimental Protocols
Step 1: Diastereoselective Epoxidation of (2S, 3R)-5-Methylhex-3-en-2-ol
This procedure describes the diastereoselective epoxidation of the allylic alcohol to form the corresponding epoxy alcohol.
Materials:
-
(2S, 3R)-5-Methylhex-3-en-2-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (2S, 3R)-5-Methylhex-3-en-2-ol (1.00 g, 8.76 mmol) in dichloromethane (50 mL) is cooled to 0 °C in an ice bath.
-
m-Chloroperoxybenzoic acid (1.82 g, 10.5 mmol, 1.2 equiv) is added portionwise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (30 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford (2S, 3S, 4R)-3,4-Epoxy-5-methyl-2-hexanol as a colorless oil.
Step 2: Regioselective Epoxide Opening to Afford (+)-Sitophilate
This protocol details the regioselective opening of the epoxide with a Gilman cuprate (B13416276) to yield the target natural product, (+)-Sitophilate.
Materials:
-
(2S, 3S, 4R)-3,4-Epoxy-5-methyl-2-hexanol
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A suspension of copper(I) iodide (1.99 g, 10.4 mmol, 1.2 equiv) in anhydrous diethyl ether (40 mL) is cooled to 0 °C under an argon atmosphere.
-
Methyllithium (1.6 M in diethyl ether, 13.0 mL, 20.8 mmol, 2.4 equiv) is added dropwise to the suspension. The mixture is stirred for 30 minutes at 0 °C to form the lithium dimethylcuprate (Me₂CuLi) solution.
-
A solution of (2S, 3S, 4R)-3,4-Epoxy-5-methyl-2-hexanol (1.14 g, 8.76 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the Gilman reagent at 0 °C.
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).
-
The mixture is stirred vigorously until the copper salts are dissolved, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (40 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:1) to yield (+)-Sitophilate as a colorless oil.
Visualizations
Synthetic Workflow for (+)-Sitophilate
Caption: Synthetic scheme for (+)-Sitophilate.
Aggregation Pheromone Signaling
Caption: Signaling pathway of Sitophilate.
Application Notes and Protocols for the Asymmetric Synthesis of 5-Methylhex-3-en-2-ol
Introduction
5-Methylhex-3-en-2-ol is a chiral allylic alcohol of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final products, making its enantioselective synthesis a significant endeavor. The primary and most effective strategy for the asymmetric synthesis of this compound is the enantioselective reduction of the corresponding prochiral α,β-unsaturated ketone, 5-methylhex-3-en-2-one (B7823223). This document outlines various methods for this asymmetric reduction, with a detailed focus on the highly reliable Corey-Bakshi-Shibata (CBS) reduction. Other prominent methods include enzymatic reductions and catalytic transfer hydrogenations.
Asymmetric Synthesis Strategies
Several catalytic methods are effective for the enantioselective 1,2-reduction of 5-methylhex-3-en-2-one to yield optically active this compound. The choice of method depends on factors such as desired enantioselectivity, substrate scope, scalability, and the availability of the chiral catalyst or enzyme.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source.[1][2] It is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][3] The reaction is typically fast and the experimental setup is straightforward.[4]
-
Enzymatic Reduction: Biocatalysis using enzymes such as ene-reductases from the "Old Yellow Enzyme" (OYE) family or other keto-reductases offers a green and highly selective alternative.[5] These enzymes can provide excellent yields and enantiomeric excesses under mild reaction conditions.[5]
-
Catalytic Transfer Hydrogenation: This technique utilizes a transition metal catalyst, often ruthenium-based, with a chiral ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of gaseous hydrogen. This method is effective for a range of unsaturated ketones.
This document will provide a detailed protocol for the Corey-Bakshi-Shibata reduction due to its robustness and well-documented success with α,β-unsaturated ketones.[1][4]
Quantitative Data Presentation
The following table summarizes representative quantitative data for the asymmetric reduction of various acyclic α,β-unsaturated ketones using the Corey-Bakshi-Shibata (CBS) reduction. While specific data for 5-methylhex-3-en-2-one is not extensively published, these examples with structurally similar substrates provide expected ranges for yield and enantiomeric excess (ee).
| Entry | Substrate (Enone) | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| 1 | (E)-Hept-3-en-2-one | (R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF | ~90 | >95 | Adapted from[1][6] |
| 2 | 7-(Benzyloxy)hept-1-en-3-one | (R)-2-Methyl-CBS-oxazaborolidine / BH₃·DMS | 89 | 91 | [1] |
| 3 | (E)-4-Phenylbut-3-en-2-one | (S)-2-Methyl-CBS-oxazaborolidine / Catecholborane | High | 92 | [7] |
| 4 | Cyclopentenone Derivative | (R)-2-Methyl-CBS-oxazaborolidine / Catecholborane | High | >98 | [3] |
Experimental Protocols
A detailed protocol for the asymmetric synthesis of (S)-5-Methylhex-3-en-2-ol via the Corey-Bakshi-Shibata (CBS) reduction of 5-methylhex-3-en-2-one is provided below.
Materials and Equipment:
-
5-Methylhex-3-en-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 to 0.2 equivalents). Dilute the catalyst with anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to the desired temperature, typically between -40 °C and -78 °C, using a suitable cooling bath.
-
Addition of Borane: Slowly add the borane source (BH₃·SMe₂ or BH₃·THF, 1.0 to 1.5 equivalents) dropwise to the stirred catalyst solution. Allow the mixture to stir for 10-15 minutes at the same temperature.
-
Substrate Addition: In a separate flame-dried flask, prepare a solution of 5-methylhex-3-en-2-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot with methanol.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-5-Methylhex-3-en-2-ol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Below are diagrams illustrating the key chemical transformation and the experimental workflow.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of a chiral molecule can exhibit distinct biological activities, making their separation and characterization crucial in the fields of pharmaceutical and agrochemical research and development. 5-Methylhex-3-en-2-ol is a chiral allylic alcohol with potential applications as a building block in organic synthesis. This document provides detailed application notes and a comprehensive protocol for the chiral resolution of racemic this compound via enzymatic kinetic resolution, a robust and highly selective method.
The principle of enzymatic kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase (B570770). The enzyme preferentially acylates one enantiomer, allowing for the separation of the unreacted, enantioenriched alcohol from the enantioenriched acylated product.
Application Notes
Enzymatic kinetic resolution is a widely adopted method for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental friendliness.[1] Lipases, particularly Candida antarctica lipase B (CALB), are versatile and efficient biocatalysts for the resolution of a broad range of primary and secondary alcohols.[2][3][4] The immobilized form of CALB, Novozym 435®, is particularly advantageous as it offers enhanced stability, reusability, and ease of separation from the reaction mixture.[1]
The choice of acyl donor and solvent is critical for achieving high enantioselectivity and reaction rates. Vinyl acetate (B1210297) is a commonly used acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible.[3] Non-polar organic solvents like hexane (B92381) or heptane (B126788) are generally preferred to minimize enzyme denaturation and side reactions.[3]
Monitoring the reaction progress is essential to stop the reaction at approximately 50% conversion. At this point, the theoretical maximum enantiomeric excess (ee) for both the unreacted substrate and the product is achieved. Over- or under-running the reaction will result in a decrease in the ee of one of the components. The conversion and enantiomeric excess can be effectively monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5-Methylhex-3-en-2-ol
This protocol is adapted from established procedures for the kinetic resolution of structurally similar secondary alcohols using Novozym 435®.[3]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435®)
-
Vinyl acetate (acyl donor)
-
Hexane (anhydrous, HPLC grade)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
-
Chiral GC or HPLC system for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 eq) in anhydrous hexane to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the solution, add vinyl acetate (2.0-3.0 eq) followed by Novozym 435® (typically 20-50 mg per mmol of substrate).
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction should be stopped when the conversion reaches approximately 50%.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Extraction: Wash the filtrate with a saturated solution of sodium bicarbonate to remove any acetic acid formed, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted alcohol and the formed acetate by silica gel column chromatography. The polarity difference between the alcohol and the ester allows for their efficient separation.
Data Presentation
The following table summarizes representative data for the enzymatic kinetic resolution of a structurally similar secondary alcohol, (±)-5-methylhexan-2-ol, which can be used as a reference for the expected outcome for this compound.[3]
| Substrate | Product | Conversion (%) | Time (h) | Yield (%) | ee (%) |
| (S)-5-Methylhexan-2-ol | - | 51 | 1.5 | 45 | >99 |
| - | (R)-5-Methylhexan-2-yl acetate | 51 | 1.5 | 48 | >99 |
Mandatory Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 5-Methylhex-3-en-2-ol for Analysis
Introduction
5-Methylhex-3-en-2-ol is a chiral allylic alcohol that, in its underivatized form, can present challenges for certain analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its polarity can lead to poor peak shape and thermal instability in GC, while its lack of a strong chromophore limits its detectability in HPLC with UV-Vis detectors. Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, thereby improving its volatility, thermal stability, and/or detectability.
These application notes provide detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis. The described methods, including silylation and acylation for GC-MS and esterification for HPLC-UV, are widely applicable and can be adapted for various research and drug development applications.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of this compound by masking the polar hydroxyl group. The two most common methods are silylation and acylation.
Experimental Protocol 1: Silylation with MSTFA
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating reagent.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Add 200 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Add 20 µL of pyridine to catalyze the reaction.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Experimental Protocol 2: Acylation (Acetylation)
Acylation converts the alcohol into an ester, which is more volatile and thermally stable. For chiral analysis, the resulting acetate (B1210297) can be separated on a chiral GC column.
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a chiral column (e.g., a cyclodextrin-based column)
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Add 200 µL of anhydrous dichloromethane to dissolve the sample.
-
Add 100 µL of acetic anhydride.
-
Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the chiral GC-MS system.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis with UV detection, a chromophore must be introduced into the this compound molecule. This is typically achieved by esterification with a reagent containing a UV-active group. 3,5-Dinitrobenzoyl chloride is a common derivatizing agent for this purpose.[1]
Experimental Protocol 3: Esterification with 3,5-Dinitrobenzoyl Chloride
This protocol describes the derivatization of this compound with 3,5-dinitrobenzoyl chloride to form a UV-active ester.
Materials:
-
This compound sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Water bath
-
HPLC system with a UV detector
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Dissolve the sample in 500 µL of anhydrous acetonitrile.
-
Add a 1.5 molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add 100 µL of anhydrous pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Securely cap the vial and heat in a water bath at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, analytical data for the derivatized forms of this compound. Note: This data is for illustrative purposes and should be determined experimentally for specific analytical systems.
| Derivative | Analytical Method | Retention Time (min) | Key Mass Spectral Ions (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound TMS Ether | GC-MS | 8.5 | 171 (M-15), 114, 73 | ~ 1 ng/mL | ~ 5 ng/mL |
| 5-Methylhex-3-en-2-yl Acetate | Chiral GC-MS | Enantiomer 1: 10.2, Enantiomer 2: 10.5 | 156 (M+), 114, 99, 43 | ~ 2 ng/mL | ~ 10 ng/mL |
| 5-Methylhex-3-en-2-yl 3,5-Dinitrobenzoate | HPLC-UV | 12.8 | N/A | ~ 5 ng/mL | ~ 20 ng/mL |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.
References
5-Methylhex-3-en-2-ol: A Versatile Chiral Precursor for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylhex-3-en-2-ol is a chiral allylic alcohol that holds significant potential as a versatile precursor in the synthesis of complex pharmaceutical molecules. Its structure, featuring a secondary alcohol and a trisubstituted alkene, provides multiple reactive sites for stereoselective transformations, enabling the construction of key structural motifs found in a variety of drug classes. The inherent chirality at the C2 position makes it a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic effects.
While direct utilization of this compound in the synthesis of marketed drugs is not extensively documented in publicly available literature, its chemical functionalities are analogous to those of widely used intermediates in medicinal chemistry. This document outlines potential applications of this compound in the synthesis of key pharmaceutical intermediates, including chiral epoxides, diols, and amino alcohols. Detailed experimental protocols for these transformations are provided, along with expected quantitative data based on analogous reactions reported in the literature.
Potential Applications in Pharmaceutical Synthesis
The strategic location of the hydroxyl and alkene functional groups in this compound allows for a range of highly controlled chemical manipulations. These transformations can introduce new stereocenters and functional groups, paving the way for the synthesis of complex molecular architectures.
Synthesis of Chiral Epoxy Alcohols
Chiral epoxides are highly valuable intermediates in pharmaceutical synthesis due to their ability to undergo regioselective and stereospecific ring-opening reactions, leading to the formation of diols, amino alcohols, and other functionalized molecules. The Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for the synthesis of chiral epoxy alcohols with high enantioselectivity.
Caption: Synthetic pathway to a chiral epoxy alcohol.
Synthesis of Chiral Diols
Vicinal diols are common structural motifs in many natural products and pharmaceutical compounds. The asymmetric dihydroxylation of the alkene in this compound can provide access to chiral polyols with controlled stereochemistry. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation.
Caption: Pathway to a chiral diol intermediate.
Synthesis of Chiral Amino Alcohols
The chiral amino alcohol moiety is a key pharmacophore in a wide range of drugs, including antivirals and beta-blockers. A multi-step synthesis starting from the chiral epoxy alcohol derived from this compound can lead to the formation of valuable chiral amino alcohols.
Caption: Workflow for chiral amino alcohol synthesis.
Quantitative Data
The following tables summarize the expected quantitative data for the proposed transformations based on literature precedents for structurally similar allylic alcohols.
Table 1: Sharpless Asymmetric Epoxidation of this compound
| Entry | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (+)-DET | -20 | 24 | 85-95 | >95 |
| 2 | (-)-DET | -20 | 24 | 85-95 | >95 |
Table 2: Asymmetric Dihydroxylation of this compound
| Entry | Reagent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | AD-mix-α | 0 | 18 | 80-90 | >95:5 |
| 2 | AD-mix-β | 0 | 18 | 80-90 | >95:5 |
Table 3: Synthesis of Chiral Amino Alcohol from Epoxy Alcohol
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Azide (B81097) Ring Opening | NaN₃, NH₄Cl | Methanol (B129727) | 60 | 12 | 85-95 |
| 2 | Reduction of Azide | H₂, Pd/C (10 mol%) | Ethanol (B145695) | 25 | 8 | 90-98 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of (E)-5-Methylhex-3-en-2-ol
Materials:
-
(E)-5-Methylhex-3-en-2-ol
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add powdered 3Å molecular sieves (0.5 g).
-
Add anhydrous CH₂Cl₂ (50 mL) and cool the flask to -20 °C in a cryocooler.
-
To the cooled suspension, add Ti(OiPr)₄ (0.6 mL, 2.0 mmol) followed by (+)-DET (0.41 mL, 2.4 mmol). Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of (E)-5-Methylhex-3-en-2-ol (2.28 g, 20 mmol) in CH₂Cl₂ (10 mL) dropwise to the reaction mixture.
-
Add t-BuOOH (5.5 M in decane, 7.3 mL, 40 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC.
-
Upon completion (typically 24 hours), quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate (B1210297) gradient) to afford the chiral epoxy alcohol.
Protocol 2: Asymmetric Dihydroxylation of (E)-5-Methylhex-3-en-2-ol
Materials:
-
(E)-5-Methylhex-3-en-2-ol
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
Procedure:
-
In a 250 mL round-bottom flask, dissolve AD-mix-β (14 g) in a mixture of t-BuOH (50 mL) and water (50 mL).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (E)-5-Methylhex-3-en-2-ol (1.14 g, 10 mmol) to the vigorously stirred mixture.
-
Stir the reaction at 0 °C for 18 hours.
-
Quench the reaction by adding solid Na₂SO₃ (1.5 g) and stir for 1 hour at room temperature.
-
Add ethyl acetate (100 mL) and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the chiral diol.
Protocol 3: Synthesis of a Chiral Amino Alcohol from a Chiral Epoxy Alcohol
Step 1: Ring-Opening of Epoxy Alcohol with Sodium Azide
Materials:
-
Chiral epoxy alcohol (from Protocol 1)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
Procedure:
-
To a solution of the chiral epoxy alcohol (1.30 g, 10 mmol) in methanol (50 mL), add NaN₃ (1.30 g, 20 mmol) and NH₄Cl (1.07 g, 20 mmol).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude azido (B1232118) alcohol, which can be used in the next step without further purification.
Step 2: Reduction of the Azido Alcohol
Materials:
-
Crude azido alcohol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude azido alcohol in ethanol (50 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (100 mg).
-
Place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amino alcohol.
-
If necessary, purify the product by flash column chromatography (silica gel, dichloromethane:methanol gradient).
Conclusion
This compound represents a promising and versatile chiral precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note demonstrate its potential for conversion into key building blocks such as chiral epoxides, diols, and amino alcohols with a high degree of stereocontrol. While these applications are based on established synthetic methodologies for analogous compounds, they provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in the design and synthesis of novel, enantiomerically pure pharmaceutical agents. Further research into the specific applications of this chiral synthon is warranted and could lead to more efficient and innovative synthetic routes to important drug candidates.
Application Notes and Protocols: 5-Methylhex-3-en-2-ol in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylhex-3-en-2-ol is a volatile organic compound with potential applications in the flavor and fragrance industry. However, publicly available data on its specific organoleptic properties and commercial uses are limited. This document provides a comprehensive overview of the available information on this compound and its structurally related ketone, 5-methylhex-3-en-2-one, which is a well-characterized flavor and fragrance ingredient. These notes include physical and chemical properties, potential flavor and fragrance profiles, and detailed protocols for synthesis and sensory evaluation to facilitate further research and development.
Introduction
Aliphatic alcohols are a significant class of compounds in the flavor and fragrance industry, contributing a wide range of notes from green and fruity to floral and fatty. This compound, a secondary unsaturated alcohol, is of interest for its potential to impart unique organoleptic characteristics to flavor and fragrance compositions. Due to the limited specific data on this compound, this document also provides detailed information on its ketone precursor, 5-methylhex-3-en-2-one, a commercially utilized flavoring agent. This allows for a comparative understanding and provides a basis for the sensory evaluation of the target alcohol.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound and the related ketone, 5-methylhex-3-en-2-one, are presented below. This data is essential for handling, formulation, and analytical characterization.
| Property | This compound | 5-Methylhex-3-en-2-one |
| Molecular Formula | C₇H₁₄O[1][2] | C₇H₁₂O[3] |
| Molecular Weight | 114.19 g/mol [2] | 112.17 g/mol [3] |
| CAS Number | 93399-99-6[1][2] | 5166-53-0[3] |
| Appearance | Colorless clear liquid (estimated) | Colorless clear liquid (estimated) |
| Boiling Point | Not specified | 148.00 to 149.00 °C @ 760.00 mm Hg |
| Flash Point | Not specified | 110.00 °F. TCC ( 43.33 °C. )[3] |
| Solubility | Expected to be soluble in organic solvents. | Insoluble in water; miscible in ethanol (B145695). |
| Purity/Assay | Commercially available | 99.00 to 100.00% |
Organoleptic Properties and Applications
This compound (Hypothesized)
5-Methylhex-3-en-2-one (Reference Compound)
In contrast, the corresponding ketone, 5-methylhex-3-en-2-one, is a well-documented flavor and fragrance ingredient. It is used as a flavoring agent or adjuvant.[4]
-
Odor Profile: Described as fruity, sweet, with berry and cheesy undertones.[3]
-
Flavor Profile: Characterized as fruity and berry-like.[3]
-
Natural Occurrence: Found in roasted filberts.[3]
-
Applications: Utilized to add a berry note to fruity fragrances.[3]
-
Recommended Usage Levels: Up to 1.0000% in fragrance concentrate.[3]
Experimental Protocols
Synthesis of this compound from 5-Methylhex-3-en-2-one
A common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone.
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-3-hexen-2-one (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
Logical Relationship between Precursor and Product
Caption: Synthesis of this compound from its ketone precursor.
Sensory Evaluation Protocol
This protocol outlines a general procedure for the sensory evaluation of this compound.
Objective: To determine the organoleptic profile (odor and flavor) of this compound.
Materials:
-
Purified this compound
-
Odorless solvent (e.g., diethyl phthalate (B1215562) for fragrance, propylene (B89431) glycol or ethanol for flavor)
-
Odor-free smelling strips (blotters)
-
Glass vials with caps
-
Deionized water (for flavor evaluation)
-
Trained sensory panel (6-10 members)
Procedure for Odor Evaluation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
Dip smelling strips into each dilution for 2-3 seconds, ensuring a consistent depth of immersion.
-
Present the smelling strips to the sensory panel in a randomized and blind manner.
-
Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record their descriptions using a standardized lexicon.
-
Panelists also rate the intensity of the odor on a labeled magnitude scale (e.g., 1-9, from very weak to very strong).
Procedure for Flavor Evaluation:
-
Prepare a series of dilutions of this compound in a suitable food-grade solvent (e.g., ethanol) and then dilute in deionized water to appropriate tasting concentrations (typically in the ppm or ppb range).
-
Provide panelists with the solutions in coded cups.
-
Panelists will taste the samples and describe the flavor profile, including character, intensity, and aftertaste.
-
Panelists should rinse their mouths with deionized water between samples.
Data Analysis:
-
Compile the descriptive terms used by the panelists to create a sensory profile.
-
Analyze the intensity ratings to determine the perceived strength of the odor and flavor.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of a flavor/fragrance compound.
Conclusion
While there is a notable lack of specific application data for this compound in the flavor and fragrance industry, its chemical structure suggests potential for interesting organoleptic properties. The detailed information provided for the related ketone, 5-methylhex-3-en-2-one, serves as a valuable reference point for researchers. The experimental protocols outlined in this document for the synthesis and sensory evaluation of this compound provide a clear pathway for its further investigation and potential commercialization as a novel flavor and fragrance ingredient. Further research is warranted to fully characterize its sensory profile and explore its applications in various consumer products.
References
- 1. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oxidation of 5-Methylhex-3-en-2-ol to 5-methyl-3-hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the secondary allylic alcohol, 5-methylhex-3-en-2-ol, to the corresponding α,β-unsaturated ketone, 5-methyl-3-hexen-2-one (B238795). This transformation is a crucial step in the synthesis of various organic molecules and natural products. The protocols outlined below utilize common and effective oxidizing agents, offering a comparative overview of different methodologies.
Introduction
The selective oxidation of secondary allylic alcohols to α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The presence of the double bond in proximity to the hydroxyl group requires mild and selective reagents to avoid side reactions such as overoxidation or isomerization. This document details four common and reliable methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and scalability.
Comparative Data of Oxidation Methods
The following table summarizes typical quantitative data for the oxidation of secondary allylic alcohols to α,β-unsaturated ketones using the described methods. While specific results for this compound may vary, these values provide a basis for method selection and optimization.
| Oxidizing Agent | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | 85-95[1] | 0.5-2[2] | Room Temperature | Mild conditions, high yields, broad functional group tolerance.[3] | Potentially explosive on a large scale, high cost.[3] |
| Pyridinium Chlorochromate (PCC) | 70-90 | 1-4 | Room Temperature | Readily available, effective for a wide range of alcohols.[4] | Chromium-based reagent (toxic), can be acidic. |
| Swern Oxidation | 80-95 | 0.5-2 | -78 to Room Temp. | Very mild, high yields, avoids toxic metals.[5] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5] |
| Manganese Dioxide (MnO₂) | 60-90 | 12-48 | Room Temperature | Highly selective for allylic and benzylic alcohols.[6][7] | Requires a large excess of reagent, reaction times can be long.[8] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from a general procedure for the oxidation of allylic alcohols and is known for its mild conditions and high efficiency.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere, add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10-15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-methyl-3-hexen-2-one by flash column chromatography on silica (B1680970) gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a reliable and widely used reagent for the oxidation of primary and secondary alcohols.[4][9]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or distillation to yield pure 5-methyl-3-hexen-2-one.
Protocol 3: Swern Oxidation
The Swern oxidation is an exceptionally mild method that utilizes activated dimethyl sulfoxide (B87167) (DMSO).[5][10]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and a low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Oxidation of this compound.
Caption: General workflow for oxidation.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. jove.com [jove.com]
- 7. nanotrun.com [nanotrun.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Reduction of 5-methyl-3-hexen-2-one to 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective 1,2-reduction of the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one (B238795), to the corresponding allylic alcohol, 5-methylhex-3-en-2-ol. The synthesis of allylic alcohols is a fundamental transformation in organic chemistry, with the products serving as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. This note focuses on providing a reliable and reproducible protocol using sodium borohydride (B1222165) in methanol (B129727) and discusses alternative methods such as the Luche, Meerwein-Ponndorf-Verley (MPV), and Diisobutylaluminium hydride (DIBAL-H) reductions. Comparative data and detailed methodologies are presented to assist researchers in selecting and performing the optimal procedure for their needs.
Introduction
The selective reduction of α,β-unsaturated ketones presents a common challenge in organic synthesis, where control between 1,2- and 1,4-addition of a hydride reagent is crucial. The desired product of 1,2-reduction is an allylic alcohol, which retains the carbon-carbon double bond, a valuable functional group for further synthetic manipulations. This compound is a useful building block, and its efficient synthesis from the readily available 5-methyl-3-hexen-2-one is of significant interest. This application note outlines a primary protocol utilizing sodium borohydride and explores other established methods for this key chemical transformation.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of the reactant and product is provided below for easy reference.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 5-methyl-3-hexen-2-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₁₂O | C₇H₁₄O |
| Molecular Weight | 112.17 g/mol [1][2] | 114.19 g/mol [3] |
| CAS Number | 5166-53-0[1] | 93399-99-6[3] |
| Appearance | Colorless liquid[1] | Liquid |
| Boiling Point | 152 °C (estimated)[2] | Not readily available |
| Density | 0.838 - 0.843 g/mL at 25 °C[1] | Not readily available |
| Refractive Index | 1.437 - 1.441 at 20 °C[1] | Not readily available |
| Solubility | Insoluble in water; miscible in ethanol[1][2] | Not readily available |
Table 2: Spectroscopic Data of Reactant and Product
| Spectroscopy | 5-methyl-3-hexen-2-one (Starting Material) | This compound (Product) |
| ¹H NMR | Available[4] | Not readily available |
| ¹³C NMR | Not readily available | Available[5] |
| IR | Available[6] | Available (Vapor Phase)[5][7] |
| Mass Spec. | Available | Available (GC-MS)[5] |
Comparative Data of Reduction Methods
The choice of reducing agent and reaction conditions significantly impacts the yield and selectivity of the reduction of α,β-unsaturated ketones. Below is a comparison of common methods for the 1,2-reduction of 5-methyl-3-hexen-2-one.
Table 3: Comparison of Reduction Methods for 5-methyl-3-hexen-2-one
| Method | Reducing Agent/Catalyst | Solvent | Typical Conditions | Reported Yield of this compound | Selectivity (1,2- vs. 1,4-reduction) |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | Methanol | 20 °C, 0.33 h, Inert atmosphere | 85% | Good 1,2-selectivity |
| Luche Reduction | NaBH₄, Cerium(III) chloride (CeCl₃) | Methanol | 0 °C to room temperature | High (expected) | Excellent 1,2-selectivity[1][2][4][8][9] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | Reflux | Variable | High 1,2-selectivity[10][11][12] |
| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, or THF | -78 °C to room temperature | High (expected) | Excellent 1,2-selectivity at low temperatures[13] |
Note: "High (expected)" indicates that while a specific yield for 5-methyl-3-hexen-2-one was not found in the searched literature, the method is generally reported to give high yields for this type of transformation.
Experimental Protocols
Detailed methodologies for the reduction of 5-methyl-3-hexen-2-one are provided below.
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol is based on a reported procedure with a high yield for the target transformation.
Materials:
-
5-methyl-3-hexen-2-one
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath (optional, for controlling exotherm)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-methyl-3-hexen-2-one (1.0 eq) in anhydrous methanol.
-
Addition of Reducing Agent: To the stirred solution at room temperature (20 °C), add sodium borohydride (1.0-1.2 eq) portion-wise over 5-10 minutes. An exothermic reaction may be observed; an ice bath can be used to maintain the temperature if necessary.
-
Reaction Monitoring: Stir the reaction mixture at 20 °C for approximately 20 minutes (0.33 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting enone.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Luche Reduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones.[1][2][4][8][9]
Materials:
-
5-methyl-3-hexen-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-3-hexen-2-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (1.0-1.2 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C until completion, as monitored by TLC.
-
Work-up and Purification: Follow the quenching, work-up, and purification steps as described in Protocol 4.1.
Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective method that uses an aluminum alkoxide catalyst and an alcohol as the hydride source.[10][11][12]
Materials:
-
5-methyl-3-hexen-2-one
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped for distillation, dissolve 5-methyl-3-hexen-2-one (1.0 eq) and a catalytic amount of aluminum isopropoxide in anhydrous isopropanol.
-
Reaction: Heat the mixture to reflux. The acetone (B3395972) formed as a byproduct is slowly distilled off to drive the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and hydrolyze it with dilute acid.
-
Purification: Extract the product with an organic solvent and purify as described in Protocol 4.1.
Protocol 4: DIBAL-H Reduction
DIBAL-H is a powerful and selective reducing agent, particularly for 1,2-reductions at low temperatures.[13]
Materials:
-
5-methyl-3-hexen-2-one
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes or toluene)
-
Anhydrous solvent (e.g., toluene, hexane, or THF)
-
Schlenk flask or similar apparatus for air-sensitive reagents
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-methyl-3-hexen-2-one (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Work-up and Purification: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers, extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify by flash column chromatography if necessary.
Visualizations
Signaling Pathway: General 1,2-Reduction of an α,β-Unsaturated Ketone
Caption: General reaction scheme for the 1,2-reduction of an α,β-unsaturated ketone.
Experimental Workflow: Sodium Borohydride Reduction
Caption: Step-by-step workflow for the sodium borohydride reduction protocol.
Conclusion
The reduction of 5-methyl-3-hexen-2-one to this compound can be effectively achieved with high selectivity and yield using sodium borohydride in methanol. This method offers a straightforward, cost-effective, and scalable solution for obtaining the desired allylic alcohol. For substrates that may be sensitive to the basicity of NaBH₄ or for achieving even higher 1,2-selectivity, the Luche reduction provides an excellent alternative. The Meerwein-Ponndorf-Verley and DIBAL-H reductions also represent viable, chemoselective methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. adichemistry.com [adichemistry.com]
Application Notes: Grignard Reaction with 5-Methyl-3-Hexen-2-one
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Grignard reaction involving the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one (B238795). The focus is on the regioselective addition of a Grignard reagent to the carbonyl group. Grignard reagents, being strong nucleophiles and hard bases, predominantly yield the 1,2-addition product over the 1,4-conjugate addition product.[1][2][3][4] This process is typically under kinetic control, as the direct addition to the electrophilic carbonyl carbon is faster than conjugate addition to the β-carbon.[2][3][4] The resulting product is a tertiary allylic alcohol. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Reaction Overview
The reaction of organometallic reagents with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct (1,2) addition to the carbonyl group or conjugate (1,4) addition to the β-carbon.[2][3] The choice of pathway is heavily influenced by the nature of the nucleophile.[2][3] Strong, hard nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) favor the kinetically controlled 1,2-addition pathway.[1][4] This results in the formation of an allylic alcohol, preserving the carbon-carbon double bond. In contrast, weaker, softer nucleophiles like organocuprates (R₂CuLi) typically favor the thermodynamically more stable 1,4-addition product.[1]
In the specific case of 5-methyl-3-hexen-2-one, reaction with a Grignard reagent such as Methylmagnesium Bromide (CH₃MgBr) is expected to predominantly yield the 1,2-addition product: 2,5-dimethyl-3-hexen-2-ol .
Reaction Scheme: 5-methyl-3-hexen-2-one + CH₃MgBr → 2,5-dimethyl-3-hexen-2-ol
Data Presentation
The following table summarizes the expected quantitative data for the Grignard reaction between 5-methyl-3-hexen-2-one and Methylmagnesium Bromide.
| Parameter | Value | Reference / Notes |
| Reactant 1 | 5-Methyl-3-hexen-2-one | Substrate |
| Molar Mass | 112.17 g/mol | |
| Reactant 2 | Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent (3.0 M in Diethyl Ether) |
| Molar Mass | 119.24 g/mol | |
| Major Product | 2,5-Dimethyl-3-hexen-2-ol | 1,2-Addition Product |
| Molar Mass | 128.21 g/mol | |
| Minor Product | 5,5-Dimethyl-3-hexanone | 1,4-Addition Product |
| Molar Mass | 128.21 g/mol | |
| Stoichiometry | 1.2 equivalents of CH₃MgBr | To ensure complete consumption of the ketone. |
| Reaction Temperature | 0 °C to Room Temperature | Standard condition for Grignard additions. |
| Expected Yield | >90% (for 1,2-addition product) | Based on similar reactions reported in the literature.[1] |
| Regioselectivity | >95:5 (1,2- vs. 1,4-addition) | Typical for unhindered enones with Grignard reagents. |
Visualized Pathways and Workflow
The following diagrams illustrate the competitive reaction pathways and the general experimental workflow.
Caption: Reaction pathways for a Grignard reagent with an enone.
Caption: General workflow for the Grignard reaction experiment.
Experimental Protocol
This protocol details the synthesis of 2,5-dimethyl-3-hexen-2-ol from 5-methyl-3-hexen-2-one using methylmagnesium bromide.
4.1 Materials and Equipment
-
Reagents: 5-methyl-3-hexen-2-one (98%), Methylmagnesium bromide (3.0 M solution in diethyl ether), Anhydrous diethyl ether (Et₂O), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Glassware: Three-neck round-bottom flask (flame-dried), dropping funnel (flame-dried), condenser (flame-dried), magnetic stirrer and stir bar, septa, needles/syringes.
-
Equipment: Inert gas line (Nitrogen or Argon), ice bath, rotary evaporator, column chromatography setup.
WARNING: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All operations must be conducted under a strict inert atmosphere using anhydrous solvents and flame-dried glassware.[5][6]
4.2 Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a rubber septum, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Using a syringe, add 5-methyl-3-hexen-2-one (5.61 g, 50 mmol, 1.0 eq) to the flask, followed by 50 mL of anhydrous diethyl ether.
-
-
Grignard Addition:
-
Cool the flask to 0 °C using an ice-water bath.
-
Charge the dropping funnel with methylmagnesium bromide solution (20 mL of 3.0 M solution in Et₂O, 60 mmol, 1.2 eq).
-
Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes, maintaining the internal temperature below 5 °C.[6] A color change or formation of a precipitate may be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
4.3 Workup and Purification
-
Quenching:
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[7] The addition is exothermic.
-
Stir the resulting mixture until the magnesium salts are dissolved, forming two clear layers.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[6]
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to isolate the pure 2,5-dimethyl-3-hexen-2-ol.
-
-
Analysis:
-
Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
-
Conclusion
The Grignard reaction with 5-methyl-3-hexen-2-one provides a reliable and high-yielding route to the corresponding tertiary allylic alcohol via a 1,2-addition mechanism. The provided protocol, emphasizing anhydrous conditions and careful temperature control, can be effectively utilized by researchers for the synthesis of this and similar compounds. The inherent regioselectivity of the Grignard reagent makes it a powerful tool for accessing specific alcohol isomers from α,β-unsaturated carbonyl precursors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
Application Notes and Protocols: Synthesis of Mercaptoketones from 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of mercaptoketones utilizing 5-Methylhex-3-en-2-ol as a starting material. While direct literature for this specific transformation is not available, a reliable two-step synthetic pathway is proposed. This involves the initial oxidation of the allylic alcohol to its corresponding α,β-unsaturated ketone, followed by the conjugate addition of a thiol.
Proposed Synthetic Pathway
The synthesis of the target mercaptoketone from this compound is proposed to proceed via a two-step sequence:
-
Oxidation: The allylic alcohol, this compound, is first oxidized to the corresponding α,β-unsaturated ketone, 5-Methylhex-3-en-2-one.
-
Michael Addition: A thiol is then added to the α,β-unsaturated ketone via a Michael addition (conjugate addition) to yield the final mercaptoketone product.
Caption: Proposed two-step synthesis of mercaptoketones.
Experimental Protocols
Step 1: Oxidation of this compound to 5-Methylhex-3-en-2-one
The oxidation of allylic alcohols to α,β-unsaturated ketones is a well-established transformation in organic synthesis, with various reagents available to achieve this conversion. A common and effective method involves the use of manganese dioxide (MnO₂), which is selective for the oxidation of allylic and benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Celite or filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add activated manganese dioxide (5-10 equivalents by weight). The reaction is often exothermic.
-
Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate. Gentle heating under reflux may be required to drive the reaction to completion.
-
Upon completion of the reaction (disappearance of the starting alcohol), the reaction mixture is filtered through a pad of Celite or another filter aid to remove the manganese dioxide.
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude 5-Methylhex-3-en-2-one.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Michael Addition of a Thiol to 5-Methylhex-3-en-2-one
The conjugate addition of thiols to α,β-unsaturated ketones is a highly efficient reaction that can often be performed under mild conditions.[1][2] This reaction, also known as the Thia-Michael addition, can be catalyzed by a base or can proceed under neat (solvent-free) conditions.[2][3]
Materials:
-
5-Methylhex-3-en-2-one (from Step 1)
-
Thiol (e.g., thiophenol, ethanethiol, etc.) (1-1.5 equivalents)
-
Base catalyst (e.g., triethylamine (B128534) (Et₃N), sodium hydroxide (B78521) (NaOH), etc.) (catalytic amount, if needed)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Work-up and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure (Base-Catalyzed):
-
Dissolve 5-Methylhex-3-en-2-one (1 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Add the thiol (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a base, such as triethylamine (0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. These reactions are often rapid, occurring within minutes to a few hours.[1]
-
Once the reaction is complete, quench the reaction by adding dilute aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude mercaptoketone by column chromatography on silica gel.
Procedure (Solvent-Free):
-
In a flask, mix 5-Methylhex-3-en-2-one (1 equivalent) with the thiol (1.5-2 equivalents).[2][3]
-
Stir the mixture at room temperature. The reaction can be heated gently if necessary to facilitate mixing and increase the reaction rate.
-
Monitor the reaction by TLC or GC-MS until the starting enone is consumed.
-
The crude product can be directly purified by column chromatography on silica gel to remove the excess thiol and any impurities.
Caption: Detailed experimental workflow for mercaptoketone synthesis.
Data Presentation
The following table summarizes representative yields for the Michael addition of various thiols to α,β-unsaturated ketones, as reported in the literature. These values can serve as a benchmark for the expected efficiency of the proposed synthesis.
| Entry | α,β-Unsaturated Ketone | Thiol | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | Thiophenol | None | Neat, rt, 30 min | 93 | [2][3] |
| 2 | Cyclohexenone | Thiophenol | (Bromodimethyl)sulfonium bromide (5 mol%) | rt | 98 | [1] |
| 3 | Chalcone | Thiophenol | None | Neat, 30 °C, 15 min | 95 | [2] |
| 4 | Methyl vinyl ketone | Ethanethiol | (Bromodimethyl)sulfonium bromide (5 mol%) | rt | 90 | [1] |
| 5 | Cyclohexenone | Ethanethiol | None | Neat, 80 °C, 2 h | 88 | [2] |
Reaction Mechanism: Thia-Michael Addition
The base-catalyzed Thia-Michael addition proceeds through the following steps:
-
Deprotonation: The base removes the acidic proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated ketone in a conjugate fashion.
-
Protonation: The resulting enolate intermediate is protonated by a proton source (often the protonated base or residual thiol) to yield the final mercaptoketone product.
References
Application Notes and Protocols for the Synthesis of Mercaptoalcohols from 5-Methylhex-3-en-2-ol Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of mercaptoalcohols, valuable intermediates in pharmaceutical and materials science, using 5-Methylhex-3-en-2-ol as a precursor. The primary method detailed is the thiol-ene reaction, a highly efficient and versatile "click chemistry" approach for forming carbon-sulfur bonds.[1][2][3] This reaction can be initiated through either a radical-mediated or a base-catalyzed pathway, both of which are described herein.
Overview of the Thiol-Ene Reaction
The thiol-ene reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an alkene or "ene") to form a thioether.[2] When the alkene is an allylic alcohol, such as this compound, the product is a mercaptoalcohol. The reaction is known for its high yields, stereoselectivity, and mild reaction conditions.[1]
Two primary mechanisms govern the thiol-ene reaction:
-
Radical-Mediated Addition: This pathway is typically initiated by UV light, heat, or a radical initiator. A thiyl radical is formed, which then adds to the alkene in an anti-Markovnikov fashion.[2][4] This method is highly efficient and tolerates a wide variety of functional groups.[4]
-
Base-Catalyzed Michael Addition: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion.[1] This anion then attacks an electron-deficient alkene in a conjugate addition. While this compound is not strongly electron-deficient, this pathway can be facilitated with appropriate catalyst and reaction condition selection.
Reaction Pathways
The synthesis of 3-mercapto-5-methylhexan-2-ol from this compound and a thiol source (e.g., hydrogen sulfide (B99878) or a thiol precursor like thioacetic acid) can proceed via the following pathways:
Experimental Protocols
Safety Precautions: Thiols are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Protocol 1: Radical-Initiated Thiol-Ene Synthesis of 3-Mercapto-5-methylhexan-2-ol
This protocol is adapted from general procedures for photo-initiated thiol-ene reactions.[5] It utilizes thioacetic acid as the thiol source, followed by hydrolysis to yield the final mercaptoalcohol.
Materials:
-
This compound
-
Thioacetic acid
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the photoinitiator DMPA (0.05 eq) in dichloromethane (DCM) to a concentration of 0.2 M.
-
Addition of Thiol: Add thioacetic acid (1.2 eq) to the solution.
-
Degassing (Optional but Recommended): To minimize inhibition by oxygen, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Photochemical Reaction: Seal the vessel and place it under a UV lamp. Irradiate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[4]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Hydrolysis: Dissolve the crude thioacetate (B1230152) intermediate in methanol. Add a catalytic amount of concentrated HCl and stir the mixture at room temperature overnight.
-
Purification: Neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with DCM or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude mercaptoalcohol by column chromatography on silica (B1680970) gel to obtain the final product.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol outlines a base-catalyzed approach, which is effective for the addition of thiols to activated alkenes.[1]
Materials:
-
This compound
-
Thioacetic acid
-
Triethylamine (B128534) (NEt₃) or other suitable organic base
-
Tetrahydrofuran (THF) or other suitable polar aprotic solvent
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous solutions of NH₄Cl and NaHCO₃
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thioacetic acid (1.2 eq) in THF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).
-
Hydrolysis and Purification: Combine the organic layers and proceed with the hydrolysis and purification steps as described in Protocol 1 (steps 6-8).
Experimental Workflow Diagram
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the thiol-ene synthesis of mercaptoalcohols based on literature for similar substrates.[4][5]
| Parameter | Radical-Initiated Method | Base-Catalyzed Method |
| Thiol Source | Thioacetic Acid | Thioacetic Acid |
| Initiator/Catalyst | DMPA (Photoinitiator) | Triethylamine (Base) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temp. |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent (>85%) | Moderate to Good (60-85%) |
| Selectivity | Anti-Markovnikov | Michael Adduct |
Characterization
The synthesized 3-mercapto-5-methylhexan-2-ol can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the -OH and -SH stretches.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylhex-3-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylhex-3-en-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory syntheses of this compound involve two primary routes:
-
Reduction of 5-Methylhex-3-en-2-one: This is a widely used method that employs a reducing agent to convert the ketone functionality into a secondary alcohol.
-
Grignard Reaction: This route involves the reaction of an appropriate Grignard reagent (e.g., vinylmagnesium bromide) with an aldehyde (e.g., isobutyraldehyde).
Troubleshooting Guides
This section is divided by the synthetic method to provide targeted troubleshooting advice.
Method 1: Reduction of 5-Methylhex-3-en-2-one
The reduction of the α,β-unsaturated ketone, 5-methylhex-3-en-2-one, is a common method for synthesizing this compound. However, side reactions can occur, leading to a mixture of products.
Common Side Reactions and Issues
Q2: My reaction is producing a significant amount of a saturated alcohol (5-methylhexan-2-ol) in addition to the desired product. What is causing this?
A2: This is a classic example of a competing side reaction known as 1,4-conjugate addition (or Michael addition) of the hydride reagent to the α,β-unsaturated system. Instead of attacking the carbonyl carbon (1,2-addition), the hydride adds to the β-carbon of the double bond. This initially forms an enolate, which is then protonated to the saturated ketone (5-methylhexan-2-one). This saturated ketone is subsequently reduced to the saturated alcohol (5-methylhexan-2-ol).[1]
Q3: How can I minimize the formation of the saturated alcohol byproduct?
A3: To favor the desired 1,2-addition over the 1,4-conjugate addition, you can employ the Luche Reduction .[2][3][4][5][6] This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727) or ethanol.[2][3][4][5][6] The cerium salt is believed to coordinate to the carbonyl oxygen, making the carbonyl carbon a "harder" electrophile and thus promoting the attack of the "hard" hydride reagent at this position.[2][3][5]
Q4: I am still observing the formation of the saturated ketone (5-methylhexan-2-one) in my product mixture. Why is this happening?
A4: The presence of the saturated ketone in your final product indicates that the 1,4-addition side reaction has occurred, but the subsequent reduction of this ketone to the saturated alcohol is incomplete. This could be due to insufficient reducing agent or a reaction time that was too short.
Data Presentation: Product Distribution in Reductions
The choice of reducing agent and reaction conditions significantly impacts the ratio of the desired 1,2-addition product to the undesired 1,4-addition byproducts.
| Precursor | Reducing Agent/Conditions | Desired Product (1,2-Addition) | Main Side Product (1,4-Addition) | Expected Outcome |
| 5-Methylhex-3-en-2-one | NaBH₄ in Methanol/Ethanol | This compound | 5-Methylhexan-2-ol | A mixture of products is often formed, with the potential for significant amounts of the 1,4-addition product.[7] |
| 5-Methylhex-3-en-2-one | NaBH₄, CeCl₃ (Luche Reduction) | This compound | 5-Methylhexan-2-ol | High selectivity for the 1,2-addition product is expected, minimizing the formation of the saturated alcohol.[2][4] |
| 5-Methylhex-3-en-2-one | LiAlH₄ in THF/Ether | This compound | 5-Methylhexan-2-ol | Generally favors 1,2-addition, but can be less selective than the Luche reduction. |
Experimental Protocols
Protocol 1: Luche Reduction of 5-Methylhex-3-en-2-one
This protocol is a general procedure and may require optimization for specific experimental setups.
Materials:
-
5-Methylhex-3-en-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Methylhex-3-en-2-one and CeCl₃·7H₂O (1.1 equivalents) in methanol at room temperature with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1 equivalents) in small portions to the cooled solution. Vigorous gas evolution (hydrogen) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.[5]
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Method 2: Grignard Synthesis
This approach typically involves the reaction of isobutyraldehyde (B47883) with vinylmagnesium bromide.
Common Side Reactions and Issues
Q5: My Grignard reaction is giving a low yield of the desired this compound. What are the likely causes?
A5: Low yields in Grignard reactions can be attributed to several factors:
-
Presence of Water: Grignard reagents are highly basic and will react with even trace amounts of water in the glassware or solvents. This will quench the Grignard reagent, reducing the amount available to react with the aldehyde. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Enolization of the Aldehyde: Isobutyraldehyde has an acidic α-hydrogen. The Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This consumes both the Grignard reagent and the aldehyde, leading to a lower yield of the desired alcohol.
-
1,4-Addition: While less common with aldehydes compared to ketones, some 1,4-addition of the Grignard reagent to the α,β-unsaturated system can occur, leading to byproducts.
Q6: I have a significant amount of the starting aldehyde (isobutyraldehyde) remaining after the reaction. What went wrong?
A6: This indicates that the Grignard reagent was not present in a sufficient amount or was consumed by side reactions. As mentioned above, this could be due to the presence of water or the Grignard reagent acting as a base and deprotonating the aldehyde.
Experimental Protocols
Protocol 2: Grignard Synthesis of this compound
This is a general procedure and should be performed under strictly anhydrous conditions.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine crystal (as an initiator)
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Slowly add the remaining vinyl bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
-
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the reduction of 5-Methylhex-3-en-2-one.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Luche Reduction [organic-chemistry.org]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 5-Methylhex-3-en-2-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methylhex-3-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective laboratory-scale synthesis of this compound is the reduction of the corresponding α,β-unsaturated ketone, 5-Methylhex-3-en-2-one. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which is known for its high yield and mild reaction conditions.[1]
Q2: What is a typical precursor for the synthesis of this compound?
A2: The key precursor is 5-Methylhex-3-en-2-one.[1][2][3][4][5] This compound can be synthesized through methods such as the alkylation of acetoacetic ester with methallyl chloride.[6]
Q3: Are there alternative reducing agents to sodium borohydride?
A3: Yes, other reducing agents can be employed. For instance, lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the ketone to the desired alcohol.[6] However, it is less selective and more reactive than NaBH₄, requiring stricter control of reaction conditions.
Q4: What are the critical parameters to control during the reduction reaction?
A4: Key parameters to control for a successful reduction include reaction temperature, solvent purity, and the exclusion of moisture, especially when using highly reactive hydrides like LiAlH₄. For the sodium borohydride reduction, maintaining a consistent temperature and using a dry alcoholic solvent are crucial for optimal results.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions).- Ensure the molar ratio of the reducing agent to the ketone is adequate. |
| Decomposition of the product during workup. | - Use a mild acidic quench (e.g., saturated ammonium (B1175870) chloride solution) to neutralize the reaction mixture.- Avoid excessive heat during solvent evaporation. | |
| Impure starting materials. | - Purify the 5-Methylhex-3-en-2-one precursor before the reduction step.- Ensure the solvent is anhydrous. | |
| Presence of Unreacted 5-Methylhex-3-en-2-one | Insufficient reducing agent. | - Increase the equivalents of the reducing agent.- Ensure the reducing agent is fresh and has not been deactivated by moisture. |
| Short reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. | |
| Formation of Side Products | Over-reduction of the double bond. | - Use a milder reducing agent like NaBH₄, which is generally selective for the carbonyl group over the alkene.- Maintain a low reaction temperature. |
| Isomerization of the double bond. | - The presence of acidic or basic impurities can sometimes catalyze isomerization. Ensure the reaction and workup conditions are neutral or mildly basic/acidic as required. | |
| Rearrangement byproducts. | - While less common in this specific reduction, allylic alcohols can be prone to rearrangement under certain conditions. Ensure the workup is not overly acidic.[8] | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Product volatility. | - Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature to prevent loss of the product. |
Experimental Protocols
Synthesis of (rac,E)-5-Methylhex-3-en-2-ol via Reduction of 5-Methylhex-3-en-2-one
This protocol is adapted from a known procedure for the reduction of 5-methyl-3-hexene-2-one.[1]
Materials:
-
5-Methyl-3-hexene-2-one
-
Sodium tetrahydroborate (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-3-hexene-2-one in anhydrous methanol to a suitable concentration.
-
Cool the solution to 20°C using a water bath.
-
Slowly add sodium tetrahydroborate (NaBH₄) portion-wise to the stirred solution.
-
Maintain the reaction temperature at 20°C and stir for approximately 20-30 minutes.
-
Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by flash column chromatography.
Quantitative Data Summary
| Synthesis Route | Precursor | Reagents | Solvent | Temperature | Time | Yield (%) |
| Reduction | 5-Methyl-3-hexene-2-one | Sodium tetrahydroborate | Methanol | 20°C | 0.33 hours | 85.0%[1] |
| Alkylation & Cleavage | Acetoacetic ester, Methallyl chloride | K₂CO₃, NaOH | Ethanol | Reflux | 17-21 hours | 47-52% (for precursor)[6] |
Visualized Workflow
Caption: Workflow for the synthesis of this compound via reduction.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]
- 3. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylhex-3-en-2-one | CymitQuimica [cymitquimica.com]
- 5. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. odinity.com [odinity.com]
- 7. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methylhex-3-en-2-ol
Welcome to the technical support center for the purification of 5-Methylhex-3-en-2-ol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity After Distillation | Boiling points of impurities are too close to the product. | Consider using fractional distillation with a longer column or a column with higher theoretical plates. Alternatively, vacuum distillation can be employed to lower the boiling points and potentially increase the separation efficiency. |
| Thermal decomposition of the product. | Lower the distillation temperature by using vacuum distillation. Ensure the heating mantle temperature is not excessively high. | |
| Product Loss During Aqueous Workup | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective. |
| Product has some water solubility. | Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] | |
| Streaking/Tailing on Silica (B1680970) Gel Chromatography | Strong interaction between the hydroxyl group of the product and the acidic silanol (B1196071) groups on the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) (e.g., 1% in the eluent).[2] This will neutralize the acidic sites and reduce tailing. |
| Inappropriate solvent system. | Optimize the solvent system. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A gradient elution may be necessary to achieve good separation. | |
| Co-elution of Impurities in Chromatography | Impurities have similar polarity to the product. | If normal-phase chromatography is ineffective, consider reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[2] This technique separates compounds based on different principles and may resolve the co-eluting impurities. |
| Incomplete Removal of Starting Material (5-Methylhex-3-en-2-one) | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or GC before starting the purification. If the reaction is incomplete, consider extending the reaction time or adding more reducing agent. |
| Similar polarity of starting material and product. | While the polarities are different, some overlap can occur. Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of ethyl acetate (B1210297) in hexanes can effectively separate the ketone from the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when synthesizing this compound?
A1: Common impurities may include unreacted starting material, such as 5-methylhex-3-en-2-one, byproducts from side reactions, and residual reagents or solvents from the synthesis.[1]
Q2: What is the recommended purification method for this compound?
A2: A multi-step approach is often the most effective. This typically involves an initial aqueous workup to remove water-soluble impurities, followed by either fractional distillation or column chromatography for final purification. The choice between distillation and chromatography depends on the nature of the impurities.
Q3: How can I effectively remove the unreacted starting material, 5-methyl-3-hexene-2-one?
A3: 5-methyl-3-hexene-2-one is less polar than the product, this compound. This difference in polarity allows for effective separation using silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.
Q4: My this compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A4: The compound, being an allylic alcohol, can be sensitive to acidic conditions and high temperatures. Degradation on silica gel can be mitigated by deactivating the silica with triethylamine.[3] If using distillation, employing vacuum distillation will lower the required temperature and minimize thermal degradation.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity of the compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying this compound from a reaction mixture containing impurities of different polarities.
-
Preparation of the Crude Sample:
-
After the reaction is complete, perform an aqueous workup by washing the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 20% ethyl acetate in hexanes.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) stain, as the compound may not be UV active). The product should have a lower Rf value than the less polar starting material (5-methyl-3-hexene-2-one).
-
-
Column Chromatography Setup:
-
Select an appropriately sized glass column and pack it with silica gel slurried in the initial eluting solvent (e.g., 5% ethyl acetate in hexanes).
-
Ensure the silica bed is compact and level.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-98% | 70-85% | Scalable, good for removing non-volatile impurities. | Not effective for impurities with close boiling points; risk of thermal degradation. |
| Flash Column Chromatography | >99% | 60-80% | High resolution, effective for separating isomers and compounds with similar boiling points. | Can be time-consuming, requires solvent, potential for product loss on the column. |
| Preparative HPLC | >99.5% | 50-70% | Highest resolution, excellent for achieving very high purity. | Expensive, not easily scalable, requires specialized equipment. |
Visualization
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: Synthesis of 5-Methylhex-3-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylhex-3-en-2-ol for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 5-Methylhex-3-en-2-one.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can decompose if not stored properly. | Use a fresh, unopened container of NaBH₄. Ensure it is stored in a cool, dry place. |
| Poor Quality Starting Material: The precursor, 5-Methylhex-3-en-2-one, may contain impurities that interfere with the reaction. Technical grade starting material often contains isomers such as 5-methyl-4-hexen-2-one. | Purify the 5-Methylhex-3-en-2-one via distillation before use. Confirm purity using GC or NMR. | |
| Incorrect Solvent: The choice of solvent is crucial for the activity of the reducing agent. | Methanol (B129727) is a common and effective solvent for NaBH₄ reductions[1]. Ensure the solvent is anhydrous if using other reducing agents sensitive to water. | |
| Presence of Unreacted Starting Material | Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. | Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone. |
| Reaction Time Too Short: The reaction may not have proceeded to completion. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. | |
| Low Reaction Temperature: The reaction may be too slow at a lower temperature. | While the reduction is typically performed at room temperature (20°C)[1], gentle warming (e.g., to 40°C) can be tested to drive the reaction to completion. | |
| Formation of Side Products | Over-reduction: Use of a stronger reducing agent (e.g., Lithium Aluminum Hydride) could potentially reduce the double bond. | Sodium borohydride is a mild reducing agent that selectively reduces the ketone in the presence of an alkene, making it ideal for this synthesis[1]. |
| Isomerization: The double bond might shift under certain conditions, although this is less common with mild reducing agents. | Maintain a neutral or slightly basic pH during the workup to minimize the risk of acid-catalyzed isomerization. | |
| Difficulties in Product Isolation | Emulsion during Workup: Formation of an emulsion during the aqueous workup can lead to product loss. | Add a saturated brine solution to help break the emulsion. |
| Product Volatility: The product may be volatile, leading to loss during solvent removal. | Use a rotary evaporator at a reduced pressure and a moderate temperature. Avoid excessive heating. | |
| Inefficient Extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A reported yield for the reduction of 5-methyl-3-hexene-2-one with sodium borohydride in methanol is approximately 85.0%[1].
Q2: How can I purify the final product?
A2: For purification of similar compounds, a combination of an aqueous workup (liquid-liquid extraction), followed by fractional distillation, is often effective. For achieving high purity, flash column chromatography can be employed to remove isomers and other non-volatile impurities[2].
Q3: What are the key reaction parameters to control for a high yield?
A3: Key parameters include the purity of the starting ketone, the activity and molar ratio of the sodium borohydride, the reaction temperature, and the reaction time. A well-controlled reaction at 20°C for approximately 20 minutes under an inert atmosphere has been shown to be effective[1].
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity of the compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The purity can be assessed by Gas Chromatography (GC).
Q5: What are some common impurities to look out for in the starting material, 5-Methylhex-3-en-2-one?
A5: A common impurity in technical grade 5-Methylhex-3-en-2-one is its isomer, 5-methyl-4-hexen-2-one.
Experimental Protocols
Synthesis of this compound via Reduction of 5-Methylhex-3-en-2-one
This protocol is adapted from a literature procedure with a reported yield of 85.0%[1].
Materials:
-
5-Methyl-3-hexen-2-one
-
Sodium tetrahydroborate (Sodium borohydride, NaBH₄)
-
Methanol
-
Standard glassware for organic synthesis
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-3-hexene-2-one in methanol at 20°C.
-
Place the flask under an inert atmosphere.
-
Gradually add sodium tetrahydroborate to the stirred solution.
-
Continue stirring at 20°C for approximately 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation or flash column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-methyl-3-hexene-2-one | [1] |
| Reagent | Sodium tetrahydroborate | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 20 °C | [1] |
| Reaction Time | 0.333 hours (approx. 20 minutes) | [1] |
| Atmosphere | Inert | [1] |
| Reported Yield | 85.0% | [1] |
Visualizations
References
Troubleshooting stereoselectivity in 5-Methylhex-3-en-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stereoselective synthesis of 5-Methylhex-3-en-2-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Troubleshooting Guides and FAQs
Issue 1: Low Enantioselectivity or Diastereoselectivity
Question: My synthesis of this compound is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low stereoselectivity is a common challenge in the synthesis of chiral alcohols. Several factors can influence the stereochemical outcome of the reduction of the precursor, 5-methylhex-3-en-2-one (B7823223). A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity or Inappropriateness: The choice of a chiral catalyst is paramount for achieving high stereoselectivity.
-
Solution:
-
Ensure the catalyst is of high purity and has been stored correctly, as some catalysts are sensitive to air and moisture.
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If using a Corey-Itsuno (CBS) reduction, ensure the oxazaborolidine catalyst is freshly prepared or from a reliable commercial source.[1][2][3] The catalyst's structure, particularly the substituent on the boron atom, can significantly impact selectivity.[4]
-
Consider screening a variety of chiral catalysts, such as different chiral ligands for metal-catalyzed reductions (e.g., Ru-BINAP) or different biocatalysts (e.g., ketoreductases).[5]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselectivity.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity by reducing the energy available for the reaction to proceed through less-favored transition states.[2] Experiment with a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimum for your specific catalyst system.
-
-
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect the stereochemical outcome.
-
Solution: Screen a variety of aprotic solvents with different polarities, such as THF, toluene, or dichloromethane. Non-coordinating solvents are often preferred in CBS reductions.
-
-
Presence of Water: Moisture can react with and deactivate both the catalyst and the reducing agent, leading to a non-selective background reaction.
-
Incorrect Stoichiometry of Reagents: The ratio of substrate to catalyst and reducing agent can impact selectivity.
-
Solution: Optimize the catalyst loading. While higher loading might increase the reaction rate, it's essential to find the minimum amount required for high selectivity. Also, ensure the reducing agent is added slowly and at a controlled rate.
-
Issue 2: Low Yield or Incomplete Conversion
Question: My reaction is showing low conversion of 5-methylhex-3-en-2-one to this compound, resulting in a low yield. What could be the reasons?
Answer: Low yield can be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Deactivated Reagents: The reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) can degrade over time, especially if not stored properly.
-
Solution: Use fresh or recently titrated reducing agents. Ensure proper storage under an inert atmosphere.
-
-
Insufficient Reaction Time or Inappropriate Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature slightly, but be mindful of the potential impact on stereoselectivity. Alternatively, extend the reaction time.
-
-
Poor Substrate Quality: Impurities in the starting material, 5-methylhex-3-en-2-one, can interfere with the reaction.
-
Solution: Purify the starting material before use, for example, by distillation or column chromatography.
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. For α,β-unsaturated ketones, 1,4-reduction (conjugate addition) can be a competing pathway.
-
Solution: The choice of reducing agent can influence the chemoselectivity. For exclusive 1,2-reduction to the allylic alcohol, reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are often effective.[7] For catalytic asymmetric reductions, the catalyst system is designed to favor 1,2-reduction.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product, this compound. What are the recommended methods?
Answer: Purification can be challenging due to the volatility of the product and the potential presence of closely related impurities.
Recommended Purification Protocol:
-
Work-up: After quenching the reaction, perform an aqueous work-up to remove water-soluble byproducts and unreacted reagents. This typically involves extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product loss through volatilization.
-
Flash Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
-
-
Distillation: If the product is sufficiently volatile and the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Representative Data for the Asymmetric Reduction of α,β-Unsaturated Ketones
| Entry | Substrate (α,β-Unsaturated Ketone) | Catalyst System | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | (S)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 95 | 96 | [8] |
| 2 | (E)-4-Phenylbut-3-en-2-one | (S)-CBS Catalyst | BH₃·SMe₂ | THF | -40 | 92 | 91 | [8] |
| 3 | 1-Acetylcyclohexene | (S)-CBS Catalyst | BH₃·SMe₂ | THF | -40 | 88 | 85 | [8] |
| 4 | (E)-Chalcone | Chiral N,N'-Dioxide-Sc(III) | KBH₄ | CH₂Cl₂ | 30 | 99 | 95 | [9] |
| 5 | (E)-4-(4-Chlorophenyl)but-3-en-2-one | Chiral N,N'-Dioxide-Sc(III) | KBH₄ | CH₂Cl₂ | 30 | 99 | 91 | [9] |
This data is intended to be representative and optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Key Experiment: Asymmetric Reduction of 5-Methylhex-3-en-2-one via Corey-Itsuno (CBS) Reduction
This protocol is a general guideline for the asymmetric reduction of 5-methylhex-3-en-2-one and should be optimized for the specific laboratory conditions and desired stereoisomer.
Materials:
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5-methylhex-3-en-2-one
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
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Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
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Anhydrous tetrahydrofuran (B95107) (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
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Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).
-
Cooling: Cool the flask to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Addition of Reducing Agent: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while maintaining the temperature. Stir the mixture for 10-15 minutes.
-
Substrate Addition: In the dropping funnel, prepare a solution of 5-methylhex-3-en-2-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Mandatory Visualization
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability of 5-Methylhex-3-en-2-ol under acidic conditions
Welcome to the technical support center for 5-Methylhex-3-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a secondary allylic alcohol. Allylic alcohols are susceptible to reactions under acidic conditions due to the proximity of the hydroxyl group to a carbon-carbon double bond. This structure can lead to the formation of a resonance-stabilized carbocation upon protonation and loss of water, making the molecule prone to various transformations such as dehydration, rearrangement, and isomerization. Understanding its stability is crucial for controlling reaction outcomes and ensuring the integrity of the molecule during synthesis, formulation, or storage in acidic environments.
Q2: What are the primary degradation pathways for this compound in an acidic medium?
A2: Under acidic conditions, this compound is expected to undergo several reactions:
-
Dehydration: The most common pathway is the acid-catalyzed elimination of water to form conjugated dienes, such as 5-methylhexa-1,3-diene and 5-methylhexa-2,4-diene.[1][2][3] This reaction proceeds through a stable secondary allylic carbocation intermediate.
-
Allylic Rearrangement (1,3-transposition): The protonated alcohol can form a carbocation that allows for the migration of the double bond, potentially leading to the formation of an isomeric alcohol.[4][5][6][7]
-
Skeletal Rearrangements: While less common for this specific structure, carbocation intermediates can sometimes undergo hydride or alkyl shifts to form more stable carbocations, leading to rearranged products.[1][7]
Q3: How does acid strength and temperature affect the stability of this compound?
A3: The rate and outcome of the degradation are highly dependent on the reaction conditions.
-
Acid Strength: Stronger acids (e.g., sulfuric acid, phosphoric acid) will catalyze dehydration and rearrangement more rapidly than weaker acids (e.g., acetic acid) or even hot water, which can act as a mild acid catalyst.[5][7]
-
Temperature: Higher temperatures provide the necessary activation energy for dehydration. Dehydration of secondary alcohols typically requires heating in the presence of a strong acid.[2][3] Milder conditions with lower temperatures and acid concentrations may favor rearrangement over elimination.[6]
Troubleshooting Guides
Issue 1: Formation of Unexpected Products or Low Yield of Desired Product
| Symptom | Potential Cause | Recommended Solution |
| Multiple alkene peaks observed in GC-MS analysis. | Acid-catalyzed dehydration. The acidic conditions are causing the elimination of water from the alcohol to form various isomeric dienes.[1][7] | Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration of the current acid. Buffer the system if possible. Minimize reaction time. |
| An isomeric alcohol is detected (different retention time but same mass). | Allylic rearrangement. The carbocation intermediate is rearranging to a different, potentially more stable, allylic alcohol isomer.[4][7] | Lower the reaction temperature. Screen different acid catalysts; Lewis acids may offer different selectivity compared to Brønsted acids. |
| Products with a different molecular weight or skeletal structure are observed. | Carbocation rearrangement and/or polymerization. Strong acid and high heat can lead to complex rearrangements or the formation of resinous materials.[7] | Significantly reduce temperature and acid concentration. Consider using a non-acidic coupling or activation method if the desired reaction allows. |
| No reaction or very slow conversion rate. | Insufficient acid catalysis or temperature. The conditions may be too mild to promote the desired transformation. | Gradually increase the temperature. If temperature cannot be increased, cautiously increase the concentration of the acid catalyst or switch to a stronger acid. |
Issue 2: Poor Reproducibility Between Experiments
| Symptom | Potential Cause | Recommended Solution |
| Varying product ratios from run to run. | Inconsistent acid concentration or temperature. Small variations in these parameters can significantly impact the delicate balance between dehydration and rearrangement pathways. | Ensure precise and consistent measurement of acid. Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a controller). |
| Presence of trace water. The concentration of water can affect the equilibrium and kinetics of acid-catalyzed reactions. | Use anhydrous solvents and reagents if the reaction is intended to be non-aqueous. Ensure consistent hydration levels if working in an aqueous system. |
Visualized Mechanisms and Workflows
Acid-Catalyzed Reaction Pathways
The following diagram illustrates the potential reaction pathways for this compound under acidic conditions. The process begins with the protonation of the hydroxyl group, forming a good leaving group (water) and leading to a resonance-stabilized secondary allylic carbocation. This intermediate can then undergo either deprotonation to form conjugated dienes or an allylic shift.
References
- 1. csueastbay.edu [csueastbay.edu]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 5. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.rit.edu [repository.rit.edu]
- 7. pubs.acs.org [pubs.acs.org]
Stability of 5-Methylhex-3-en-2-ol under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-Methylhex-3-en-2-ol under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under basic conditions?
A1: this compound, a secondary allylic alcohol, is susceptible to isomerization under basic conditions to form its corresponding ketone, 5-methylhex-3-en-2-one (B7823223). The stability is influenced by factors such as the strength of the base, temperature, solvent, and reaction time. While allylic alcohols are stabilized by resonance, strong basic conditions can promote this isomerization.[1][2]
Q2: What are the primary degradation pathways for this compound in the presence of a base?
A2: The main degradation pathway is a base-catalyzed isomerization to 5-methylhex-3-en-2-one. Under certain conditions, particularly with alkoxide bases and a ketone present, an oxidation reaction similar to the Oppenauer oxidation can occur.[3][4][5][6][7] Further reactions of the ketone product, such as aldol (B89426) condensation, are also possible side reactions.[7]
Q3: Are there any recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored under neutral or slightly acidic conditions. It is advisable to store it in a cool, dark place, away from strong bases and oxidizing agents.
Q4: Can I use this compound in reactions involving strong bases?
A4: Caution is advised when using this compound with strong bases, as this can lead to isomerization. The feasibility depends on the specific reaction conditions and the relative rates of the desired reaction versus the isomerization. It is crucial to carefully control the temperature and reaction time.
Troubleshooting Guides
Issue 1: Unexpected Carbonyl Peak in Spectroscopic Analysis
Symptom: Appearance of a new peak corresponding to a ketone in NMR or IR spectra, or an unexpected mass in MS analysis after subjecting this compound to basic conditions.
Possible Cause: Base-catalyzed isomerization of the allylic alcohol to 5-methylhex-3-en-2-one.
Troubleshooting Steps:
-
Confirm the Structure of the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm the presence of 5-methylhex-3-en-2-one.
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at a lower temperature to disfavor the isomerization reaction.
-
Use a Weaker Base: If the desired reaction allows, switch to a milder, non-nucleophilic base.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the formation of the ketone.
-
Change the Solvent: The choice of solvent can influence the rate of isomerization. Consider a less polar aprotic solvent.
-
Issue 2: Low Yield of Desired Product in a Base-Mediated Reaction
Symptom: The yield of the intended product is significantly lower than expected, with the starting material being consumed.
Possible Causes:
-
Isomerization of the starting material to the unreactive ketone.
-
Side reactions of the ketone product, such as aldol condensation, leading to a complex mixture.[7][8]
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use techniques like GC-MS or LC-MS to identify all components in the reaction mixture. This will help in understanding the different reaction pathways that are occurring.
-
Protect the Alcohol Group: If the hydroxyl group is not essential for the desired reaction, consider protecting it with a suitable protecting group that is stable to the basic conditions.
-
Optimize Reaction Parameters: Systematically vary the base, solvent, temperature, and reaction time to find conditions that favor the desired reaction over the side reactions.
Data Presentation
The following table summarizes hypothetical data on the isomerization of this compound to 5-methylhex-3-en-2-one under various basic conditions after 24 hours. This data is illustrative and intended to guide experimental design.
| Base | Concentration (M) | Solvent | Temperature (°C) | Isomerization (%) |
| NaOH | 1 | Methanol | 25 | 15 |
| NaOH | 1 | Methanol | 65 | 60 |
| KOtBu | 0.5 | THF | 25 | 45 |
| KOtBu | 0.5 | THF | 65 | 95 |
| Et₃N | 1 | Dichloromethane | 25 | < 5 |
| DBU | 0.5 | Acetonitrile | 25 | 30 |
Experimental Protocols
Protocol 1: Monitoring the Isomerization of this compound by GC-MS
Objective: To quantify the rate of isomerization of this compound to 5-methylhex-3-en-2-one under specific basic conditions.
Materials:
-
This compound
-
Selected base (e.g., Sodium Hydroxide)
-
Anhydrous solvent (e.g., Methanol)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, and heating block/oil bath
-
GC-MS instrument with a suitable column (e.g., HP-5MS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen solvent.
-
Prepare a stock solution of the base (e.g., 1 M NaOH in Methanol).
-
In a reaction vial, combine the alcohol/internal standard solution and the base solution to achieve the desired final concentrations.
-
Maintain the reaction at the desired temperature using a heating block or oil bath with stirring.
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot by adding a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., diethyl ether).
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Analyze the organic extract by GC-MS.
-
Quantify the amounts of this compound and 5-methylhex-3-en-2-one by comparing their peak areas to that of the internal standard.
Visualizations
Caption: Reaction pathways for this compound in basic media.
References
- 1. sltchemicals.com [sltchemicals.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. byjus.com [byjus.com]
- 4. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 5. grokipedia.com [grokipedia.com]
- 6. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Resolution of 5-Methylhex-3-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 5-Methylhex-3-en-2-ol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My enzymatic kinetic resolution of this compound is showing low or no conversion. What are the possible causes and solutions?
A1: Low or no conversion in enzymatic kinetic resolution can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inactive Enzyme: The lipase (B570770) may have lost its activity due to improper storage or handling. It is crucial to store lipases under recommended conditions (typically cool and dry). To test for activity, run a control reaction with a known substrate that is readily resolved by the lipase.
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Inhibitors in the Reaction Mixture: The substrate or solvent may contain impurities that inhibit the enzyme. Ensure the purity of the racemic this compound and use high-purity, anhydrous solvents.
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Sub-optimal Reaction Conditions: Temperature, solvent, and acyl donor choice are critical for enzyme activity.
-
Temperature: Most lipases function optimally between 30-50°C. Lower temperatures can drastically reduce the reaction rate.
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Solvent: Lipases exhibit different activities in various organic solvents. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred.
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Acyl Donor: The nature of the acyl donor can influence the reaction rate. Vinyl acetate (B1210297) or isopropenyl acetate are commonly used and often effective.
-
Q2: The enantiomeric excess (ee) of my resolved this compound is poor (<90%). How can I improve the enantioselectivity?
A2: Achieving high enantioselectivity is the primary goal of chiral resolution. Poor enantiomeric excess is a common challenge.
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Sub-optimal Enzyme Choice: Not all lipases are equally effective for every substrate. Screening different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) is a standard practice to find the most selective one. For allylic alcohols, lipases from Pseudomonas cepacia have shown high enantioselectivity.
-
Reaction Monitoring: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. It is critical to stop the reaction at or near 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product. Over-running the reaction will lead to a decrease in the ee of the product.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation and achieve high ee, a dynamic kinetic resolution can be employed. This involves adding a racemization catalyst (e.g., a ruthenium complex) that continuously converts the slower-reacting enantiomer into the faster-reacting one.[1][2] This allows for a theoretical yield of up to 100% of a single enantiomer.
Q3: I am performing a Dynamic Kinetic Resolution (DKR), but the yield of the desired enantiomer is still low.
A3: Low yields in a DKR of allylic alcohols can be attributed to an imbalance between the rates of enzymatic acylation and racemization.
-
Inefficient Racemization: The chosen ruthenium catalyst may not be effectively racemizing the unreacted alcohol under the reaction conditions. Ensure the catalyst is active and that the reaction is performed under an inert atmosphere (e.g., argon) to prevent catalyst deactivation.
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Enzyme Inhibition by Racemization Catalyst: The racemization catalyst or the conditions required for it (e.g., additives) might be inhibiting the lipase. It is important to use catalyst systems that are compatible with the enzymatic reaction.
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Side Reactions: The reaction conditions for DKR might promote side reactions, such as decomposition of the substrate or product. Optimization of the reaction temperature and time is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of secondary allylic alcohols like this compound?
A1: Enzymatic kinetic resolution using lipases is a widely adopted and effective method for resolving racemic secondary allylic alcohols.[1] Lipases are biocatalysts that can selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. For higher yields of a single enantiomer, dynamic kinetic resolution (DKR) is often employed.[1][2]
Q2: Which lipase is recommended for the resolution of this compound?
A2: While specific data for this compound is limited, lipases from Pseudomonas cepacia are well-documented for their high enantioselectivity in the resolution of a variety of secondary allylic alcohols.[1] Therefore, immobilized Pseudomonas cepacia lipase is a strong starting point for method development.
Q3: What are the key parameters to optimize in a lipase-catalyzed kinetic resolution?
A3: The key parameters for optimization include:
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Enzyme Selection: Screening various commercially available lipases.
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Acyl Donor: Common choices include vinyl acetate, isopropenyl acetate, or acid anhydrides.
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Solvent: Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often effective.
-
Temperature: Typically in the range of 30-50°C.
-
Enzyme Loading: The amount of enzyme used will affect the reaction rate.
Q4: How can I monitor the progress of the chiral resolution?
A4: The progress of the reaction (conversion and enantiomeric excess) should be monitored by taking aliquots at regular intervals and analyzing them using a chiral analytical technique. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods for this purpose.
Q5: What is a typical work-up procedure for a lipase-catalyzed resolution?
A5: After the desired conversion is reached, the immobilized enzyme can be removed by simple filtration. The filtrate, containing the acylated product and the unreacted alcohol, can then be concentrated. The two components can be separated by standard column chromatography on silica (B1680970) gel.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the dynamic kinetic resolution of allylic alcohols using Pseudomonas cepacia lipase and a ruthenium catalyst. This data is based on published results for structurally similar compounds and should serve as a guideline for the resolution of this compound.[1][2]
Table 1: Representative Conditions for Dynamic Kinetic Resolution of Allylic Alcohols
| Parameter | Value |
| Enzyme | Immobilized Pseudomonas cepacia lipase |
| Racemization Catalyst | (p-cymene)-ruthenium(II) hydride complex |
| Acyl Donor | p-Chlorophenyl acetate |
| Solvent | Methylene (B1212753) chloride |
| Base | Triethylamine (B128534) |
| Temperature | Room Temperature |
| Atmosphere | Argon |
Table 2: Representative Performance Data for DKR of Allylic Alcohols
| Substrate Type | Typical Isolated Yield (%) | Typical Enantiomeric Excess (ee%) |
| Aromatic Allylic Alcohols | 81 - 88 | >99 |
| Aliphatic Allylic Alcohols | 81 - 88 | >99 |
Experimental Protocols
Protocol 1: Dynamic Kinetic Resolution of (±)-5-Methylhex-3-en-2-ol
This protocol is a representative procedure based on the successful DKR of other allylic alcohols.[1][2] Optimization may be required for this specific substrate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare the active ruthenium racemization catalyst according to literature procedures (e.g., using a (p-cymene)-ruthenium(II) precursor).
-
Reaction Setup: To the flask containing the catalyst, add racemic this compound (1.0 equiv), immobilized Pseudomonas cepacia lipase (e.g., 20-50 mg per mmol of substrate), anhydrous methylene chloride, and triethylamine (1.2 equiv).
-
Initiation: Add the acyl donor, p-chlorophenyl acetate (1.1 equiv), to the stirring reaction mixture.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a small plug of silica, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product acetate.
-
Work-up: Once the reaction has reached completion (typically when the starting material is fully consumed), filter off the immobilized lipase and the catalyst. The lipase can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting chiral acetate by silica gel column chromatography.
Protocol 2: Chiral GC Method Development for Monitoring Enantiomeric Excess
-
Column Selection: Start with a chiral GC column with a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative), as these are often effective for separating chiral alcohols and their esters.
-
Initial Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start with an isothermal run at a low temperature (e.g., 80°C) for a few minutes, then ramp the temperature at 5-10°C/min to a final temperature of around 200°C.
-
-
Sample Preparation: Prepare a solution of the racemic alcohol and the corresponding racemic acetate in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and run the initial GC program. Analyze the chromatogram for separation of the enantiomers.
-
Optimization:
-
If no separation is observed, try a different chiral column.
-
If partial separation is seen, optimize the temperature program. A slower ramp rate or a lower initial temperature can improve resolution.
-
Adjusting the carrier gas flow rate can also impact separation efficiency.
-
Visualizations
Caption: Workflow for Dynamic Kinetic Resolution (DKR) of this compound.
Caption: Decision tree for troubleshooting low enantiomeric excess in kinetic resolution.
References
Preventing isomerization of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the isomerization of 5-Methylhex-3-en-2-ol, a common challenge encountered during its synthesis, purification, and storage. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity I should be concerned about with this compound?
A1: The most common isomeric impurity is 5-methylhex-3-en-2-one. This occurs through a[1][2]-hydride shift, converting the secondary allylic alcohol into its corresponding ketone. This isomerization is often catalyzed by acid, base, or metal residues, or can be induced by heat.
Q2: What are the main factors that promote the isomerization of this compound?
A2: The isomerization of this compound is primarily promoted by:
-
Heat: Elevated temperatures provide the activation energy for the[1][2]-hydride shift.
-
Acids: Protic and Lewis acids can catalyze the isomerization by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of a carbocation intermediate that can rearrange.
-
Bases: Strong bases can deprotonate the hydroxyl group, forming an alkoxide that can facilitate isomerization.[1][2]
-
Metal Catalysts: Transition metal complexes, particularly those of ruthenium, rhodium, palladium, and iridium, are known to be highly effective catalysts for the isomerization of allylic alcohols.[3][4][5]
Q3: How can I store this compound to minimize isomerization?
A3: To minimize isomerization during storage, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C).
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can sometimes lead to degradation pathways that include isomerization.
-
Container: Use clean, dry, and tightly sealed containers made of non-reactive materials (e.g., amber glass).
-
Purity: Ensure the stored material is free from acidic, basic, or metallic impurities.
Q4: What analytical techniques are suitable for detecting the isomerization of this compound to 5-methylhex-3-en-2-one?
A4: Several analytical techniques can be used to detect and quantify the isomerization:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying the volatile alcohol and its ketone isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the alcohol and the ketone. The disappearance of the alcohol's hydroxyl proton signal and the appearance of characteristic ketone carbonyl signals are clear indicators of isomerization.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1670-1690 cm-1 is indicative of the formation of the α,β-unsaturated ketone.
Troubleshooting Guides
Issue 1: Isomerization observed during reaction workup.
| Potential Cause | Troubleshooting Step |
| Acidic Conditions | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure the pH is neutral or slightly basic. |
| Basic Conditions | Neutralize the reaction mixture with a mild acid (e.g., dilute ammonium (B1175870) chloride solution) before extraction. |
| Prolonged Exposure to Heat | Perform the workup at room temperature or below. Use an ice bath to cool the separatory funnel during extractions if necessary. |
| Metal Catalyst Residues | If a metal catalyst was used in the preceding step, employ appropriate purification methods to remove it completely. This may include washing with a chelating agent solution (e.g., EDTA) or filtration through a pad of celite or silica (B1680970) gel. |
Issue 2: Isomerization detected after purification by distillation.
| Potential Cause | Troubleshooting Step |
| High Distillation Temperature | Use vacuum distillation to lower the boiling point of the compound and reduce thermal stress. |
| Acidic or Basic Residues in Glassware | Ensure all glassware is thoroughly cleaned and neutralized before use. |
| Prolonged Distillation Time | Minimize the time the compound is exposed to high temperatures by using an appropriately sized distillation apparatus and efficient heating. |
Issue 3: Gradual isomerization observed during storage.
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature | Store the compound at a lower temperature (2-8 °C). |
| Presence of Air/Oxygen | Purge the container with an inert gas (nitrogen or argon) before sealing. |
| Contaminated Container | Ensure storage containers are scrupulously clean and dry. |
| Residual Impurities | If possible, repurify the compound to remove any trace acidic, basic, or metallic impurities. |
Data Presentation
The following tables provide estimated quantitative data on the factors influencing the isomerization of secondary allylic alcohols, which can be used as a proxy for this compound. The exact rates for this compound may vary.
Table 1: Estimated Effect of Temperature on Isomerization Rate (in the absence of catalysts)
| Temperature (°C) | Relative Rate of Isomerization |
| 25 | Very Low |
| 50 | Low |
| 80 | Moderate |
| 100 | High |
| 120 | Very High |
Table 2: Estimated Effect of pH on Isomerization Rate at Room Temperature
| pH | Relative Rate of Isomerization |
| < 4 | High |
| 4 - 6 | Moderate |
| 6 - 8 | Very Low |
| 8 - 10 | Moderate |
| > 10 | High |
Table 3: Effect of Common Catalysts on Isomerization of Secondary Allylic Alcohols
| Catalyst | Typical Concentration (mol%) | Relative Rate of Isomerization |
| None | - | 1x |
| p-Toluenesulfonic acid | 1 | > 1000x |
| Potassium tert-butoxide | 5 | > 1000x |
| [RuCl2(PPh3)3] | 0.5 | > 10,000x |
| [Rh(COD)Cl]2 | 0.5 | > 10,000x |
Experimental Protocols
Protocol for Minimizing Isomerization During Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, cool it in an ice bath.
-
Neutralization:
-
If the reaction was run under acidic conditions, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
If the reaction was run under basic conditions, slowly add a saturated solution of ammonium chloride with stirring until the pH of the aqueous layer is ~7.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. To minimize the extraction time, gently invert the separatory funnel rather than shaking vigorously if emulsions are a concern.
-
Washing: Combine the organic layers and wash once with brine to remove excess water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40°C).
Protocol for Storage of this compound
-
Purification: Ensure the this compound is of high purity and free from any acidic, basic, or metallic contaminants.
-
Inerting: Place the purified alcohol in a clean, dry amber glass vial.
-
Purging: Flush the vial with a gentle stream of an inert gas (nitrogen or argon) for 1-2 minutes to displace any air.
-
Sealing: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8 °C.
Visualizations
Caption: Factors promoting the isomerization of this compound.
References
- 1. [PDF] Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed kinetic resolution of tertiary homoallyl alcohols via stereoselective carbon-carbon bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bruknow.library.brown.edu [bruknow.library.brown.edu]
Optimization of Sharpless asymmetric epoxidation for allylic alcohols
Welcome to the Technical Support Center for the Optimization of Sharpless Asymmetric Epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the epoxidation of allylic alcohols.
Troubleshooting Guides and FAQs
This section addresses common issues and questions in a direct question-and-answer format to help you optimize your Sharpless asymmetric epoxidation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Sharpless Asymmetric Epoxidation?
A1: The Sharpless asymmetric epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (like diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3] The chirality of the tartrate ligand directs the oxidation to a specific face of the alkene, allowing for the synthesis of a particular enantiomer of the epoxy alcohol.[2]
Q2: How do I predict the stereochemical outcome of the reaction?
A2: A mnemonic device is commonly used to predict the stereochemistry of the product.[1] When the allylic alcohol is drawn with the double bond in the vertical plane and the hydroxyl group in the bottom right corner, using (+)-DET or (+)-DIPT directs the epoxidation to the bottom face of the alkene. Conversely, using (-)-DET or (-)-DIPT directs the epoxidation to the top face.[4][5]
Q3: What is the role of each component in the catalyst system?
A3:
-
Titanium tetra(isopropoxide) (Ti(OiPr)₄): This acts as the Lewis acid catalyst, coordinating with the tartrate ligand, the allylic alcohol, and the TBHP oxidant.[5][6]
-
Dialkyl Tartrate (DET or DIPT): This is the chiral ligand that establishes a chiral environment around the titanium center, leading to the enantioselective delivery of the oxygen atom.[6]
-
tert-Butyl Hydroperoxide (TBHP): This serves as the oxygen source for the epoxidation.[3]
-
Molecular Sieves (3Å or 4Å): These are crucial for removing trace amounts of water, which can deactivate the catalyst.[4][7][8]
Troubleshooting Common Problems
Q4: I am observing low or no yield of my epoxy alcohol. What are the likely causes and solutions?
A4: Low or no yield in a Sharpless epoxidation can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are the key areas to investigate:
-
Presence of Water: The titanium catalyst is extremely sensitive to moisture.[5]
-
Improper Catalyst Formation: The active chiral catalyst may not have formed correctly.
-
Solution: Consider a pre-formation step where the titanium(IV) isopropoxide and the tartrate ligand are stirred together for about 30 minutes at the reaction temperature before adding the substrate and oxidant.[9]
-
-
Substrate Reactivity: Some allylic alcohols are inherently less reactive.
-
Solution: For less reactive substrates, you might need to increase the catalyst loading or cautiously raise the reaction temperature. However, be aware that higher temperatures can negatively impact enantioselectivity.[4] Z-allylic alcohols are known to be less reactive and provide lower stereoselectivity.[10]
-
Q5: My reaction is producing the epoxy alcohol with low enantioselectivity (% ee). How can I improve this?
A5: Low enantiomeric excess is a common issue and can be rectified by carefully controlling the reaction parameters.
-
Incorrect Tartrate Enantiomer: The choice of (+)- or (-)-tartrate determines the epoxide's stereochemistry.[4]
-
Solution: Double-check that you are using the correct tartrate enantiomer to obtain the desired product stereoisomer.[4]
-
-
Reaction Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity.[4]
-
Solution: Perform the reaction at lower temperatures, typically between -20 °C and -78 °C.[4]
-
-
Quality of Reagents: The purity of the titanium(IV) isopropoxide and the tartrate can significantly impact the outcome.
-
Solution: Use high-purity reagents. Titanium(IV) isopropoxide should be distilled if its quality is questionable. Ensure the tartrate has been stored properly to avoid degradation and moisture absorption.[9]
-
Q6: The reaction is proceeding very slowly. What can I do to increase the reaction rate?
A6: A slow reaction rate can be due to several factors.
-
Low Temperature: While low temperatures are good for selectivity, they can also slow down the reaction.
-
Solution: Find an optimal temperature that balances reaction rate and enantioselectivity. A modest increase in temperature might be necessary.
-
-
Insufficient Catalyst: The catalyst loading may be too low for the specific substrate.
-
Solution: A higher catalyst loading can be employed, especially for less reactive allylic alcohols.[4]
-
-
Inhibitors: The presence of coordinating functional groups on the substrate other than the allylic alcohol can inhibit the catalyst.
-
Solution: If possible, protect interfering functional groups before the epoxidation reaction.
-
Q7: My epoxide product seems to be degrading during the reaction or workup. How can I prevent this?
A7: Epoxide instability, particularly for smaller, water-soluble epoxides, can lead to ring-opening.[8][9]
-
Nucleophilic Attack: Alkoxides present in the reaction mixture can act as nucleophiles.
-
Solution: Using titanium(IV) tert-butoxide (Ti(OtBu)₄) instead of Ti(OiPr)₄ can sometimes reduce the nucleophilicity of the alkoxides.[10]
-
-
Workup Conditions: Acidic or basic conditions during workup can promote epoxide ring-opening.
-
Solution: Employ a careful and mild workup procedure. Quenching the reaction with a 10% aqueous solution of tartaric acid followed by extraction is a common method.[2]
-
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on Enantioselectivity and Yield
| Allylic Alcohol Substrate | Catalyst Loading (mol%) | Tartrate (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | 5 | (+)-DIPT (6.0) | 0 | 2 | 65 | 90 |
| (E)-2-Hexen-1-ol | 5 | (+)-DIPT (7.0) | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | 4.7 | (+)-DET (5.9) | -12 | 11 | 88 | 95 |
| (E)-2-Penten-1-ol | 10 | (+)-DET (14) | -10 | 29 | 74 | 86 |
| 1-Undecen-3-ol | 5 | (+)-DIPT (7.5) | -35 | 2 | 79 | >98 |
| Cinnamyl alcohol | 100 | (+)-DET (142) | -20 | 14 | 80 | 80 |
Data adapted from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765–5780.[11]
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å or 4Å molecular sieves.[2]
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C using a suitable cooling bath.[2]
-
-
Catalyst Formation:
-
To the cooled suspension, add the appropriate enantiomer of diethyl tartrate (DET) or diisopropyl tartrate (DIPT) (e.g., 0.06 mmol).[9]
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.[9]
-
Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex.[2][9]
-
-
Reaction:
-
Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.[9]
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Stir the reaction mixture at -20 °C and monitor its progress using thin-layer chromatography (TLC).[2]
-
-
Workup:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.[2]
-
Stir vigorously for 1 hour.[2]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the resulting epoxy alcohol by flash column chromatography.[2]
-
Visualizations
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: A troubleshooting workflow for common issues.
Caption: Mnemonic for predicting the stereochemical outcome.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Low Enantioselectivity in Chiral Alcohol Synthesis
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to low enantioselectivity in chiral alcohol synthesis. This guide provides practical, question-and-answer-based troubleshooting for common synthetic methods, detailed experimental protocols, and quantitative data to guide your optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of chiral alcohols via common asymmetric methods.
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation of Ketones (Noyori-Type Reactions)
Question: My asymmetric hydrogenation of a prochiral ketone using a Ru-BINAP/diamine catalyst system is resulting in low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity in Noyori-type hydrogenations can arise from several factors. A systematic investigation of the following is recommended:
-
Catalyst Integrity and Activation: The chiral catalyst is the cornerstone of enantioselectivity.
-
Purity: Ensure the chiral diphosphine (e.g., BINAP) and diamine ligands are of high purity and enantiomeric excess.
-
Catalyst Precursor: The Ru(II) precatalyst must be properly activated to the active RuH₂ species. Incomplete activation can lead to a less selective catalytic pathway.[1]
-
Oxygen Sensitivity: The active catalyst is sensitive to oxygen. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Conditions: The reaction environment plays a crucial role in determining the stereochemical outcome.
-
Temperature: Lower temperatures often favor higher enantioselectivity, though this is not always the case. It is crucial to screen a range of temperatures (e.g., room temperature down to 0 °C or lower) to find the optimum for your specific substrate-catalyst pairing.[2]
-
Solvent: The choice of solvent can significantly influence the transition state of the reaction. Protic solvents like 2-propanol or ethanol (B145695) are commonly used. Screening different solvents such as methanol, ethanol, and 2-propanol can reveal an optimal medium.
-
Base: The presence of a base (e.g., KOH or t-BuOK) is often necessary to promote the formation of the active catalytic species.[1] The nature and stoichiometry of the base can impact both the rate and enantioselectivity.
-
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the ketone substrate must be compatible with the chiral environment of the catalyst.
-
Ligand Screening: The combination of the diphosphine and diamine ligands creates the chiral pocket. If one combination gives low e.e., screening other available ligands is a practical approach. For instance, the combination of (S)-TolBINAP with (S,S)-DPEN gives different results than with (S,S)-DMDPEN.[1]
-
Issue 2: Poor Conversion and/or Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution of Alcohols
Question: I am attempting a kinetic resolution of a racemic secondary alcohol using a lipase, but I am observing either low conversion, low enantioselectivity, or both. What should I investigate?
Answer: Lipase-catalyzed kinetic resolutions are powerful but sensitive to various parameters. Here’s a systematic guide to troubleshooting:
-
Enzyme Activity and Stability:
-
Enzyme Choice: Not all lipases are suitable for all substrates. Screening a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL)) is a critical first step.
-
Immobilization: Immobilized lipases often exhibit higher stability and are easier to handle and recycle.
-
Water Content: The activity of lipases in organic solvents is highly dependent on the water content. Anhydrous conditions can inactivate the enzyme, while too much water can lead to hydrolysis of the acylating agent and product.
-
-
Reaction Conditions:
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate) can significantly impact both the reaction rate and enantioselectivity. Vinyl acetate is often a good starting point as its byproduct (acetaldehyde) is volatile.
-
Solvent: The solvent polarity and its ability to solvate the substrate and enzyme are crucial. Common solvents include hexane (B92381), toluene, and MTBE. The log P value of the solvent can influence enantioselectivity.[3]
-
Temperature: Temperature affects both the enzyme's activity and its enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity.[4][5] A temperature screen (e.g., 30°C, 40°C, 50°C) is advisable.[4][5]
-
-
Monitoring the Reaction:
-
Conversion: Kinetic resolutions are optimal at or near 50% conversion. Pushing the reaction to higher conversions will decrease the enantiomeric excess of the remaining starting material. It is essential to monitor the reaction over time to stop it at the appropriate point.
-
Enantiomeric Ratio (E): A high E value (>100) is indicative of a good resolution. If the E value is low, it suggests that the enzyme does not differentiate well between the two enantiomers of the substrate.
-
Issue 3: Low Diastereoselectivity in Aldol (B89426) Reactions Using Evans Chiral Auxiliaries
Question: I am performing an aldol reaction using an Evans oxazolidinone auxiliary, but the diastereoselectivity of the product is poor. How can I improve this?
Answer: Evans auxiliaries are generally very reliable for achieving high diastereoselectivity in aldol reactions.[6] Poor results often point to issues with the enolate formation step or the reaction conditions.
-
Enolate Geometry: The stereochemical outcome of the Evans aldol reaction is highly dependent on the formation of the Z-enolate.
-
Enolization Conditions: "Soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA) is crucial for generating the Z-enolate.[2] Using strong, non-chelating bases like LDA can lead to mixtures of E/Z enolates and thus lower diastereoselectivity.
-
Temperature: The enolization and the subsequent aldol addition should be carried out at low temperatures (typically -78 °C) to ensure kinetic control and prevent enolate equilibration.
-
-
Lewis Acid: The choice of Lewis acid can influence the transition state geometry. Boron enolates generally give high syn-selectivity.
-
Substrate Structure:
-
Acetate vs. Propionate (B1217596) Aldols: Evans auxiliaries provide excellent stereocontrol for propionate aldols (with an α-methyl group) but are known to give poor selectivity for acetate aldols (no α-substituent).[7] This is due to the loss of a key steric interaction in the transition state that enforces facial selectivity.[7] For acetate aldols, alternative auxiliaries or methods may be necessary.
-
-
Purity of Reagents: Ensure the aldehyde, solvent, and base are pure and anhydrous. Water can quench the enolate and interfere with the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the enantiomeric excess of the chiral alcohol product.
Table 1: Effect of Temperature and Solvent on Enantioselectivity in Asymmetric Reduction
| Substrate | Catalyst System | Solvent | Temperature (°C) | e.e. (%) | Reference |
| Benzalacetone | p-I-PhO-oxazaborolidine | Toluene | 0 | 73 | [8] |
| Benzalacetone | p-I-PhO-oxazolidine | Toluene | -20 | 79 | [8] |
| Benzalacetone | p-I-PhO-oxazolidine | Toluene | -40 | 84 | [8] |
| Benzalacetone | p-I-PhO-oxazolidine | Toluene | -60 | 63 | [8] |
| α,β-enone | Chiral lactam alcohol 3a | THF | 0 | 73 | [8] |
| α,β-enone | Chiral lactam alcohol 3a | Toluene | 0 | 73 | [8] |
| α,β-enone | Chiral lactam alcohol 3a | CH₂Cl₂ | 0 | 56 | [8] |
Table 2: Effect of Lipase and Solvent on Kinetic Resolution of (RS)-2c
| Lipase Source | Solvent | Conversion (%) | e.e. (Substrate) (%) | e.e. (Product) (%) | E Value | Reference |
| Pseudomonas fluorescens | Hexane | 48 | >99 | 93 | >200 | [9] |
| Candida antarctica (CALB) | Hexane | 49 | 95 | >99 | >200 | [9] |
| Thermomyces lanuginosus | Hexane | 49 | 96 | >99 | >200 | [9] |
| Pseudomonas cepacia | Hexane | 50 | >99 | >99 | >200 | [9] |
| Mucor javanicus | Hexane | - | - | - | - | [9] |
| Candida rugosa | Hexane | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone (B1666503)
This protocol is a representative example for the Noyori-type asymmetric hydrogenation of an aromatic ketone.
Materials:
-
RuCl₂[(S)-BINAP] (or other suitable BINAP ligand)
-
(S,S)-DPEN (or other suitable diamine ligand)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the RuCl₂[(S)-BINAP] catalyst and (S,S)-DPEN ligand.
-
Add anhydrous 2-propanol to dissolve the catalyst and ligand.
-
Add the acetophenone substrate to the solution.
-
Add a solution of t-BuOK in 2-propanol.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 8-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-30 °C) for the specified time (e.g., 12-24 hours), monitoring the pressure.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting 1-phenylethanol (B42297) by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a typical enzymatic kinetic resolution using an immobilized lipase.
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (anhydrous)
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a dry flask, add (±)-1-phenylethanol (1.0 mmol).
-
Add anhydrous hexane (e.g., 5 mL).
-
Add immobilized CALB (e.g., 20 mg, 10-20% by weight of the substrate).
-
Add vinyl acetate (1.5-2.0 mmol).
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).
-
For each aliquot, filter out the enzyme and dilute with a suitable solvent for analysis.
-
Analyze the conversion and enantiomeric excess of both the remaining alcohol and the formed ester product by chiral GC or HPLC.
-
When the conversion approaches 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Separate the (S)-1-phenylethanol from the (R)-1-phenylethyl acetate by column chromatography.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions with Unsaturated Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in Grignard reactions with α,β-unsaturated ketones.
Troubleshooting Guides
Problem: Low Yield of the Desired 1,2-Addition Product and/or a Mixture of Products
This is a common issue when performing Grignard reactions on α,β-unsaturated ketones. The primary competing reactions are 1,4-addition (conjugate addition), enolization, and reduction. The following sections provide guidance on how to favor the desired 1,2-addition pathway.
Issue 1: Predominance of the 1,4-Addition (Conjugate Addition) Product
Possible Cause: The Grignard reagent is behaving as a "soft" nucleophile, or the reaction conditions favor the thermodynamically more stable 1,4-adduct.
Solutions:
-
Choice of Grignard Reagent: "Hard" nucleophiles, such as Grignard reagents derived from alkyl and aryl halides, generally favor 1,2-addition. In contrast, "softer" nucleophiles like organocuprates (Gilman reagents) are known to predominantly yield 1,4-addition products.[1][2][3]
-
Use of Additives (Cerium(III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) is a highly effective method for promoting 1,2-addition and suppressing 1,4-addition.[4] The cerium ion is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring direct attack at this position.
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, favoring the faster-forming 1,2-addition product.[5]
Issue 2: Significant Formation of Enolate Byproduct (Recovery of Starting Material)
Possible Cause: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, leading to the formation of a magnesium enolate. Upon workup, this enolate is protonated, regenerating the starting unsaturated ketone. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.[6]
Solutions:
-
Less Hindered Grignard Reagent: Employ a less sterically demanding Grignard reagent if possible.
-
Use of Cerium(III) Chloride: CeCl₃ can reduce the basicity of the organomagnesium species, thereby minimizing enolization.[7]
-
Lower Reaction Temperature: Low temperatures can disfavor the enolization pathway.[5]
Issue 3: Presence of a Reduction Byproduct (Alcohol Derived from the Ketone)
Possible Cause: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered ring transition state, transferring a hydride to the carbonyl carbon.[6][8] This is more common with bulky Grignard reagents and sterically hindered ketones.[8]
Solutions:
-
Grignard Reagent without β-Hydrogens: When possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Less Bulky Grignard Reagent: Opt for a less sterically hindered Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1,2- and 1,4-addition in the context of α,β-unsaturated ketones?
A1: In 1,2-addition (direct addition), the nucleophile attacks the electrophilic carbon of the carbonyl group (C=O). In 1,4-addition (conjugate addition), the nucleophile attacks the β-carbon of the carbon-carbon double bond. Grignard reagents, being "hard" nucleophiles, generally favor 1,2-addition, while "softer" nucleophiles like organocuprates favor 1,4-addition.[1][2][3]
Q2: How does steric hindrance affect the outcome of the reaction?
A2: Increased steric hindrance around the carbonyl group or on the Grignard reagent can hinder the direct 1,2-attack. This can lead to an increase in the proportion of byproducts from 1,4-addition, enolization, or reduction.[6][8]
Q3: When should I consider using an organocuprate (Gilman reagent) instead of a Grignard reagent?
A3: If your synthetic goal is to achieve 1,4-addition to the α,β-unsaturated ketone, an organocuprate is the reagent of choice. Grignard reagents in the presence of a catalytic amount of a copper(I) salt (e.g., CuI or CuBr) will also favor 1,4-addition.[9]
Q4: What is the role of anhydrous conditions in Grignard reactions?
A4: Grignard reagents are extremely sensitive to protic sources, including water. Any moisture will protonate the Grignard reagent, rendering it non-nucleophilic and reducing the yield of the desired product. Therefore, all glassware, solvents, and reagents must be rigorously dried.
Q5: My Grignard reaction is not initiating. What should I do?
A5: The magnesium metal surface can be passivated by a layer of magnesium oxide. Activation of the magnesium is often necessary. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
Data Presentation
The following tables provide a summary of quantitative data on the product distribution in Grignard reactions with α,β-unsaturated ketones under various conditions.
Table 1: Influence of Grignard Reagent and Additives on the Reaction with Cyclohexenone
| Grignard Reagent (RMgX) | Additive | Temperature (°C) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) | Reference |
| CH₃MgBr | None | 0 | 71 | 29 | General textbook data |
| CH₃MgBr | CuBr (catalytic) | 0 | Minor | Major | [8] |
| PhMgBr | None | 0 | >95 | <5 | [1] |
| PhMgBr | CeCl₃ | -78 | 98 | 2 | [4] |
| i-PrMgCl | None | -78 | 20 | 80 | General trend |
| i-PrMgCl | CeCl₃ | -78 | 91 | 9 | [4] |
Table 2: Effect of Substrate Structure on Product Distribution with Phenylmagnesium Bromide
| α,β-Unsaturated Ketone | Temperature (°C) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 0 | 85 | 15 |
| 4-Methyl-3-penten-2-one | 0 | 30 | 70 |
| 2-Cyclohexen-1-one | 0 | >95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for the 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone
This protocol describes a general method for performing a Grignard reaction on an α,β-unsaturated ketone to favor the 1,2-addition product.
Materials:
-
α,β-Unsaturated ketone
-
Grignard reagent (commercially available solution or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution of the ketone over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 1,2-addition product.
Protocol 2: Cerium(III) Chloride-Mediated 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone
This protocol is an adaptation of the general procedure to enhance the selectivity for 1,2-addition, particularly for substrates prone to side reactions.
Additional Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 eq).
-
Heat the CeCl₃ under vacuum to ensure it is completely dry, then allow it to cool to room temperature under the inert atmosphere.
-
Add anhydrous THF to the flask and stir the resulting suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ketone to the organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying Allylic Alcohols with Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography to purify allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying allylic alcohols using silica (B1680970) gel column chromatography?
Allylic alcohols present unique challenges during silica gel chromatography due to their dual functionality – the polar hydroxyl group and the less polar carbon-carbon double bond. Key challenges include:
-
Strong Adsorption: The polar hydroxyl group can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor elution, even with polar solvents.
-
Peak Tailing: These strong secondary interactions are a common cause of peak tailing, which reduces resolution, complicates fraction collection, and ultimately lowers the purity of the isolated product.
-
Potential for Degradation: The acidic nature of standard silica gel can sometimes cause degradation or rearrangement of sensitive allylic alcohols.
-
Co-elution with Impurities: Structurally similar impurities can be difficult to separate from the target allylic alcohol, leading to co-elution.
Q2: How do I select an appropriate solvent system for purifying my allylic alcohol?
The ideal solvent system should provide a good separation between your target allylic alcohol and any impurities. This is typically determined by thin-layer chromatography (TLC) beforehand.
-
General Guidance: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1]
-
Common Solvent Systems: Mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are most common. For more polar allylic alcohols, a small percentage of methanol (B129727) in dichloromethane (B109758) can be effective.[2]
-
For Acid-Sensitive Compounds: If your allylic alcohol is prone to degradation on silica, you can add a small amount (0.1-2.0%) of a basic modifier like triethylamine (B128534) to the mobile phase.[3]
Q3: Should I use isocratic or gradient elution for my purification?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to perform and is often suitable for separating compounds with similar polarities.
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation. It is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time. For difficult separations of allylic alcohols, starting with a less polar solvent system and gradually increasing the percentage of the polar component can provide optimal results.[4]
Q4: My allylic alcohol is acid-sensitive and appears to be degrading on the silica gel column. What can I do?
Degradation of acid-sensitive compounds on silica gel is a common problem. Here are a few solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column. Flush the packed column with a solvent system containing 1-3% triethylamine, followed by a flush with your regular mobile phase before loading your sample.[4][5]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reversed-Phase Chromatography: If your allylic alcohol is sufficiently water-soluble, reversed-phase chromatography (e.g., with a C18 column) can be an effective alternative.
Troubleshooting Guides
Problem 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of your target compound and impurities.
-
Broad or shouldering peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase using TLC. Test different solvent ratios and combinations to maximize the Rf difference between your target compound and impurities. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel. |
| Poorly Packed Column | Ensure the silica gel is packed uniformly as a slurry to avoid channeling. The column should never be allowed to run dry. |
| Sample Loading Technique | Dissolve the sample in a minimal amount of a non-polar solvent and carefully apply it to the top of the column. For samples with poor solubility, consider dry loading. |
| Isocratic Elution is Insufficient | For complex mixtures, switch to a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity.[4] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Interaction with Silica Gel | The hydroxyl group of the alcohol can interact strongly with acidic silanol groups. Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase to neutralize these sites.[3] |
| Column Overloading | Too much sample loaded onto the column can lead to tailing. Reduce the sample load. |
| Incomplete Sample Dissolution | Ensure your sample is fully dissolved in the loading solvent before applying it to the column. |
| Secondary Interactions | For basic allylic alcohols, the nitrogen can interact with the silica. Adding a competing base to the mobile phase can improve peak shape. |
Problem 3: Compound is Not Eluting from the Column
Symptoms:
-
No sign of your target compound in the collected fractions, even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is Too Polar | The chosen mobile phase may not be polar enough to elute your compound. Try a more polar solvent system, such as methanol in dichloromethane. |
| Strong, Irreversible Adsorption | The compound may be strongly and irreversibly binding to the silica gel. This can happen with very polar or basic compounds. Consider deactivating the silica gel or using an alternative stationary phase like alumina. |
| Compound Degradation | Your allylic alcohol may have decomposed on the silica gel. Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, use a deactivated stationary phase. |
Data Presentation
Table 1: Typical Rf Values of Selected Allylic Alcohols in Hexane (B92381)/Ethyl Acetate Systems
| Allylic Alcohol | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Cinnamyl Alcohol | 4:1 | 0.43 |
| Geraniol (B1671447) | 9:1 | ~0.3 |
| Linalool | 19:1 | ~0.25 |
| Farnesol | 19:1 | ~0.16 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).
Table 2: Example Gradient Elution Profile for Separation of Allylic Alcohol Isomers (e.g., Geraniol and Nerol)
| Time (min) | % Hexane | % Ethyl Acetate |
| 0-5 | 95 | 5 |
| 5-25 | 95 → 85 | 5 → 15 |
| 25-30 | 85 | 15 |
This is a representative gradient and may require optimization for specific mixtures.
Experimental Protocols
Detailed Protocol: Flash Column Chromatography Purification of Geraniol
This protocol provides a general procedure for the purification of geraniol from a reaction mixture using flash column chromatography.
1. Materials and Equipment:
-
Crude geraniol mixture
-
Silica gel (60-120 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
-
Compressed air source
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a 9:1 hexane:ethyl acetate solvent system.
-
Visualize the plate under a UV lamp and/or with an appropriate stain (e.g., permanganate).
-
Confirm that geraniol has an Rf value of approximately 0.3.
-
-
Column Packing:
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle and then add a small layer of sand on top to protect the surface.[2]
-
Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude geraniol mixture in a minimal amount of hexane.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.
-
Rinse the flask with a small amount of hexane and add it to the column to ensure all the sample is transferred.
-
-
Elution and Fraction Collection:
-
Carefully add the 9:1 hexane:ethyl acetate eluent to the top of the column.
-
Apply gentle pressure with compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing them.
-
Combine the fractions that contain pure geraniol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified geraniol.
-
Mandatory Visualization
References
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 5-Methylhex-3-en-2-ol
A detailed spectroscopic analysis of the (E) and (Z) isomers of 5-Methylhex-3-en-2-ol reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing a robust framework for their differentiation. These distinctions are critical for researchers in fields such as synthetic chemistry and drug development, where stereoisomeric purity is paramount.
The geometric isomerism arising from the restricted rotation around the carbon-carbon double bond in this compound results in two distinct stereoisomers: (E)-5-Methylhex-3-en-2-ol and (Z)-5-Methylhex-3-en-2-ol. While possessing the same molecular formula and connectivity, their different spatial arrangements of substituents lead to unique spectroscopic fingerprints. This guide provides a comprehensive comparison of their spectral data to aid in their unambiguous identification.
Spectroscopic Data Comparison
The primary techniques for distinguishing between the (E) and (Z) isomers are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The key distinguishing features are summarized in the tables below. It is important to note that while some experimental data is available, particularly for the more stable (E)-isomer, some values are predicted based on established spectroscopic principles for similar compounds due to the limited availability of experimental spectra in public databases.
¹H NMR Spectroscopy
The most significant diagnostic for differentiating the isomers is the coupling constant (J) between the vinylic protons (H3 and H4). The larger coupling constant for the (E)-isomer is a direct consequence of the trans-orientation of these protons.
Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)
| Proton | (E)-5-Methylhex-3-en-2-ol | (Z)-5-Methylhex-3-en-2-ol | Key Differences |
| H2 | ~4.1 ppm (quintet) | ~4.2 ppm (quintet) | Minor chemical shift difference. |
| H3 | ~5.6 ppm (dd) | ~5.5 ppm (dd) | Minor chemical shift difference. |
| H4 | ~5.4 ppm (dd) | ~5.3 ppm (dd) | Minor chemical shift difference. |
| H5 | ~2.3 ppm (m) | ~2.8 ppm (m) | The H5 proton in the (Z)-isomer is expected to be deshielded due to steric interactions. |
| CH₃ (C1) | ~1.2 ppm (d) | ~1.2 ppm (d) | Minimal difference. |
| CH₃ (C6, C7) | ~1.0 ppm (d) | ~1.0 ppm (d) | Minimal difference. |
| OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |
| J₃,₄ | ~15 Hz | ~10 Hz | Crucial diagnostic: Larger coupling constant for the trans-(E) isomer. |
¹³C NMR Spectroscopy
Subtle but consistent differences in the chemical shifts of the carbon atoms, particularly those of the double bond and the allylic positions, can be observed.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | (E)-5-Methylhex-3-en-2-ol | (Z)-5-Methylhex-3-en-2-ol (Predicted) | Key Differences |
| C1 | ~23.5 ppm | ~23.0 ppm | Minor difference. |
| C2 | ~68.5 ppm | ~67.5 ppm | Minor upfield shift in the (Z)-isomer. |
| C3 | ~135.0 ppm | ~134.0 ppm | Minor upfield shift in the (Z)-isomer. |
| C4 | ~130.0 ppm | ~129.0 ppm | Minor upfield shift in the (Z)-isomer. |
| C5 | ~31.0 ppm | ~26.0 ppm | Significant upfield shift in the (Z)-isomer due to steric shielding ("gamma-gauche effect"). |
| C6, C7 | ~22.5 ppm | ~22.0 ppm | Minor difference. |
Note: Experimental data for (E)-5-Methylhex-3-en-2-ol is available in spectral databases. Data for the (Z)-isomer is predicted based on known trends for E/Z isomers.
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibration of the double bond is a key diagnostic feature in the IR spectrum.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | (E)-5-Methylhex-3-en-2-ol | (Z)-5-Methylhex-3-en-2-ol (Predicted) | Key Differences |
| O-H stretch | ~3350 (broad) | ~3350 (broad) | Characteristic broad alcohol peak in both isomers. |
| C-H stretch (sp²) ** | ~3020 | ~3020 | Present in both isomers. |
| C-H stretch (sp³) ** | ~2960, ~2870 | ~2960, ~2870 | Present in both isomers. |
| C=C stretch | ~1670 (weak) | ~1660 (weak) | Generally weak for symmetrically substituted alkenes. |
| C-H out-of-plane bend | ~965 (strong) | ~700 (medium) | Crucial diagnostic: Strong band around 965 cm⁻¹ for the trans-(E) isomer, while the cis-(Z) isomer shows a band around 700 cm⁻¹. |
| C-O stretch | ~1070 | ~1060 | Present in both isomers. |
Note: Experimental Vapor Phase IR data for (E)-5-Methylhex-3-en-2-ol is available. Data for the (Z)-isomer is predicted.
Mass Spectrometry (MS)
The electron ionization mass spectra of the (E) and (Z) isomers are expected to be very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. However, subtle differences in the relative abundances of fragment ions may be observed.
Table 4: Predicted Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| (E)-5-Methylhex-3-en-2-ol | 114 | 43 | 99, 71, 57, 41 |
| (Z)-5-Methylhex-3-en-2-ol | 114 | 43 | 99, 71, 57, 41 |
The fragmentation is likely dominated by the loss of a methyl group (M-15, m/z 99), loss of an isopropyl group (M-43, m/z 71), and cleavage alpha to the alcohol, leading to the base peak at m/z 43.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (ATR): Alternatively, place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Parameters:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (E) and (Z) isomers of this compound.
Caption: Workflow for differentiating isomers of this compound.
A Comparative Guide to the Synthesis of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 5-Methylhex-3-en-2-ol, a valuable alcohol intermediate in organic synthesis. The routes discussed are the reduction of 5-methyl-3-hexene-2-one and the Grignard reaction of an isopropyl magnesium halide with crotonaldehyde (B89634). This document outlines detailed experimental protocols, presents quantitative data for objective comparison, and includes visualizations to illustrate the synthetic pathways.
Comparison of Synthesis Routes
The selection of a synthetic route is a critical decision in chemical research and development, often balancing factors such as yield, reaction conditions, availability of starting materials, and scalability. This section provides a head-to-head comparison of the two delineated pathways to this compound.
| Parameter | Route 1: Reduction of 5-Methyl-3-hexene-2-one | Route 2: Grignard Reaction |
| Starting Materials | 5-Methyl-3-hexene-2-one, Sodium borohydride (B1222165) | Isopropyl halide, Magnesium, Crotonaldehyde |
| Key Transformation | 1,2-Reduction of an α,β-unsaturated ketone | 1,2-Addition of a Grignard reagent to an α,β-unsaturated aldehyde |
| Reported Yield | 85% | 55-60% (estimated based on similar reactions) |
| Reaction Conditions | Methanol (B129727), 20°C, 20 minutes, Inert atmosphere | Anhydrous ether, -25 to -30°C initially, then reflux |
| Advantages | High yield, mild reaction conditions, simple work-up. | Readily available and inexpensive starting materials. |
| Disadvantages | Requires synthesis of the starting ketone. | Moisture-sensitive reaction, potential for side products (1,4-addition), requires careful temperature control. |
Experimental Protocols
Route 1: Reduction of 5-Methyl-3-hexene-2-one
This method involves the selective 1,2-reduction of the carbonyl group in 5-methyl-3-hexene-2-one using sodium borohydride.
Materials:
-
5-methyl-3-hexene-2-one
-
Sodium tetrahydroborate (Sodium borohydride)
-
Methanol
-
Standard laboratory glassware
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask maintained under an inert atmosphere, dissolve 5-methyl-3-hexene-2-one in methanol at 20°C.
-
To this solution, carefully add sodium borohydride in portions.
-
Stir the reaction mixture at 20°C for approximately 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]
Route 2: Grignard Reaction of Isopropylmagnesium Halide with Crotonaldehyde
This route employs the nucleophilic addition of an isopropyl Grignard reagent to the carbonyl carbon of crotonaldehyde.
Materials:
-
Isopropyl chloride or bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Crotonaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
Part A: Preparation of Isopropylmagnesium Chloride
-
Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of isopropyl chloride in anhydrous ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Crotonaldehyde
-
Cool the freshly prepared isopropylmagnesium chloride solution to a temperature between -25°C and -30°C using a dry ice/acetone bath.
-
Add a solution of freshly distilled crotonaldehyde in anhydrous ether dropwise to the Grignard reagent with vigorous stirring, maintaining the low temperature. This addition typically takes about 1.5 hours.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and then quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and wash the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound. A typical yield for this type of reaction is in the range of 55-60%.[2]
Synthesis Route Comparison Workflow
Caption: Comparative workflow of two synthesis routes for this compound.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Methylhex-3-en-2-ol
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comparative overview of principal analytical methods for the determination of the purity of 5-Methylhex-3-en-2-ol, a key intermediate in various synthetic pathways. The methodologies discussed—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC)—are critically evaluated to assist in selecting the most appropriate technique for specific analytical challenges.
Introduction to this compound and its Potential Impurities
This compound is an unsaturated alcohol with the chemical formula C₇H₁₄O. Its structure contains a stereocenter at the carbon bearing the hydroxyl group and a double bond, which can exist as either the (E) or (Z) isomer. A common synthetic route to (rac,E)-5-methylhex-3-en-2-ol involves the reduction of 5-methyl-3-hexen-2-one. This synthesis can lead to several potential impurities, including the unreacted starting ketone, the (Z)-isomer of the final product, and other byproducts. For applications where stereochemistry is critical, the separation and quantification of enantiomers are also necessary.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key features of the recommended methods for the analysis of this compound.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. |
| Suitability for this compound | High, due to its volatility. Excellent for detecting volatile impurities. | High, provides both structural confirmation and quantification without a specific reference standard of the analyte. | Moderate for the underivatized alcohol due to its weak UV absorbance. Derivatization is often required for sensitive detection. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | NMR Spectrometer | UV-Vis or Diode Array Detector (DAD) |
| Strengths | High resolution, high sensitivity, robust, suitable for routine analysis. | Absolute quantification, non-destructive, provides structural information. | Suitable for non-volatile impurities, preparative scale purification is possible. |
| Limitations | Requires volatile and thermally stable analytes. | Lower sensitivity compared to GC, requires a certified internal standard of known purity. | May require derivatization for detection, can be more complex to develop methods. |
| Chiral Separation | Possible with chiral stationary phases (e.g., cyclodextrin-based columns). | Possible with chiral solvating or derivatizing agents, but can be complex. | Possible with chiral stationary or mobile phases. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar unsaturated alcohols and can be adapted for this compound.
Gas Chromatography (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a suitable starting point. For chiral separations, a cyclodextrin-based column (e.g., β-DEX or γ-DEX) would be employed.
Reagents:
-
High-purity carrier gas (e.g., Helium or Hydrogen).
-
High-purity hydrogen and air for the FID.
-
High-purity solvent for sample dissolution (e.g., dichloromethane (B109758) or ethyl acetate).
GC Conditions (for general purity):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
Data Analysis: The purity of this compound is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a known standard can be prepared.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to completely dissolve both the sample and the internal standard.
NMR Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Number of Scans: 8 or more, depending on the sample concentration.
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
Since this compound lacks a strong chromophore, derivatization is recommended for sensitive UV detection.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile (B52724) and water.
-
Derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride).
-
Base catalyst (e.g., pyridine).
-
Acid modifier for the mobile phase (e.g., trifluoroacetic acid or formic acid).
Derivatization Step:
-
Dissolve a known amount of the this compound sample in an aprotic solvent (e.g., acetonitrile).
-
Add an excess of 3,5-dinitrobenzoyl chloride and a small amount of pyridine.
-
Allow the reaction to proceed until complete (monitor by TLC or a quick HPLC run).
-
Quench the reaction and prepare the sample for HPLC analysis.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Example gradient: Start at 50% acetonitrile, ramp to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set to the absorbance maximum of the 3,5-dinitrobenzoyl derivative.
Data Analysis: Similar to GC, the purity can be determined by the area percent method from the resulting chromatogram.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: General workflow for purity determination.
Caption: Workflow for chiral separation by GC.
Conclusion
The determination of the purity of this compound can be effectively achieved using GC, qNMR, and HPLC.
-
Gas Chromatography is a robust and sensitive method for routine purity assessment, especially for volatile impurities. The use of a chiral GC column also allows for the determination of enantiomeric purity.
-
Quantitative NMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte, while also confirming the structure of the compound.
-
High-Performance Liquid Chromatography , although requiring derivatization for sensitive detection, is a valuable tool for analyzing non-volatile impurities and can be adapted for preparative scale purification.
The selection of the most suitable method will be dictated by the specific requirements of the analysis, including the expected impurities, the need for structural information, and the desired level of accuracy. For a comprehensive purity profile, a combination of these techniques is often recommended.
A Comparative Guide to 5-Methylhex-3-en-2-ol and Other Acyclic Chiral Allylic Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral synthons is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency and stereochemical outcome of synthetic routes toward complex molecular targets. Among the versatile chiral building blocks available, acyclic chiral allylic alcohols serve as valuable intermediates due to the diverse functionalities they offer for further elaboration. This guide provides an objective comparison of 5-Methylhex-3-en-2-ol with other structurally related chiral allylic alcohols, namely but-3-en-2-ol and 1-penten-3-ol. The performance of these synthons is evaluated based on their enantioselective synthesis and subsequent application in the total synthesis of natural products, supported by experimental data.
Performance Comparison of Chiral Allylic Alcohols
The utility of a chiral synthon is intrinsically linked to the facility of its enantioselective synthesis and its effectiveness in transferring chirality in subsequent chemical transformations. This section compares this compound, but-3-en-2-ol, and 1-penten-3-ol, focusing on key performance indicators from documented synthetic methods.
| Chiral Synthon | Synthesis Method | Precursor | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (% ee) | Application Highlight | Reference |
| This compound | Asymmetric Fluorination | This compound | (S)-TRIP, p-tolylboronic acid, Selectfluor™ | 76 | 95 | Functionalization | [1] |
| (S)-But-3-en-2-ol | Asymmetric Transfer Hydrogenation | But-3-en-2-one | RuCl--INVALID-LINK-- | 95 | 98 | Precursor to (-)-Irofulven | [2] |
| (R)-1-Penten-3-ol | Lipase-Catalyzed Kinetic Resolution | (±)-1-Penten-3-ol | Candida antarctica lipase (B570770) B (CALB) | ~50 (for alcohol) | >99 | Precursor to (R)-Massoia Lactone | [3] |
| (R)-1-Penten-3-ol | CBS Reduction | 1-Penten-3-one | (R)-2-Methyl-CBS-oxazaborolidine | 92 | 96 | General Synthesis |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Provided below are representative experimental protocols for the enantioselective synthesis of the compared chiral synthons.
Protocol 1: Asymmetric Fluorination of this compound[1]
This protocol describes the enantioselective fluorination of this compound, demonstrating a method for its functionalization.
Materials:
-
This compound
-
p-Tolylboronic acid
-
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((S)-TRIP)
-
Selectfluor™ (F-TEDA-BF₄)
-
Activated 4 Å molecular sieves
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
To a 4 mL screw-cap vial containing a magnetic stir bar, add this compound (11.4 mg, 0.1 mmol), p-tolylboronic acid (16.3 mg, 0.12 mmol), (S)-TRIP catalyst (3.8 mg, 0.005 mmol), and activated 4 Å molecular sieves (50 mg).
-
Add 1.0 mL of anhydrous carbon tetrachloride (CCl₄) to the vial.
-
Cap the vial and stir the mixture vigorously at room temperature for 30 minutes to allow for the in situ formation of the boronic ester directing group.
-
Add Selectfluor™ (53.1 mg, 0.15 mmol) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction is quenched and worked up to isolate the fluorinated product. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation for the Synthesis of (S)-But-3-en-2-ol
This protocol is a general procedure for the Noyori-type asymmetric transfer hydrogenation of an α,β-unsaturated ketone to a chiral allylic alcohol.
Materials:
-
But-3-en-2-one
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox, a flask is charged with [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
-
Anhydrous solvent is added, and the mixture is stirred to form the catalyst.
-
The flask is removed from the glovebox, and the formic acid/triethylamine azeotrope is added.
-
The substrate, but-3-en-2-one, is added, and the reaction is stirred at the appropriate temperature.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-but-3-en-2-ol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-Penten-3-ol
This protocol describes a typical enzymatic kinetic resolution of a racemic secondary allylic alcohol.
Materials:
-
(±)-1-Penten-3-ol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
To a flask containing (±)-1-penten-3-ol in an anhydrous organic solvent, add the acyl donor.
-
Add the immobilized lipase to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated).
-
The progress of the reaction is monitored by GC or HPLC to approximately 50% conversion.
-
Once the desired conversion is reached, the enzyme is filtered off.
-
The filtrate, containing the unreacted (R)-1-penten-3-ol and the formed ester of the (S)-enantiomer, is concentrated.
-
The alcohol and the ester are separated by column chromatography.
-
The enantiomeric excess of the resolved alcohol is determined by chiral GC or HPLC.
Visualization of Synthetic Strategies
The following diagrams illustrate the general workflows for the enantioselective synthesis of chiral secondary alcohols, providing a visual comparison of the different strategic approaches.
Caption: Comparative workflows for synthesizing chiral secondary alcohols.
The following diagram illustrates the central role of chiral allylic alcohols as synthons in the construction of more complex molecules, highlighting their conversion to various functional groups.
Caption: Synthetic utility of chiral allylic alcohols.
Conclusion
While specific data on the enantioselective synthesis and application of this compound as a chiral synthon is not as extensively documented as for other simple allylic alcohols, its structural features suggest its potential as a valuable building block. The successful asymmetric fluorination demonstrates its utility in stereoselective functionalization. In comparison, synthons like (S)-but-3-en-2-ol and (R)-1-penten-3-ol have well-established roles in the total synthesis of complex natural products such as (-)-Irofulven and (R)-Massoia lactone, respectively. The choice of a particular chiral allylic alcohol will ultimately depend on the specific synthetic target, the desired stereochemistry, and the availability of efficient and scalable enantioselective synthetic routes. The methodologies presented herein, including asymmetric reduction and enzymatic kinetic resolution, represent robust strategies for accessing these valuable chiral synthons for applications in drug discovery and development.
References
Structural Elucidation of 5-Methylhex-3-en-2-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography and other widely used spectroscopic methods for the structural validation of the organic compound 5-Methylhex-3-en-2-ol. While X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, a combination of spectroscopic techniques is often employed for comprehensive structural elucidation in solution and for routine characterization.
It is important to note that as of this writing, a public-domain crystal structure for this compound is not available. Therefore, this guide will utilize a hypothetical data set for X-ray crystallography to illustrate its powerful capabilities and compare it with expected data from alternative analytical methods. This approach provides a framework for researchers to understand the strengths and limitations of each technique in the context of small molecule characterization.
Comparative Analysis of Structural Validation Techniques
The definitive determination of a molecule's structure is paramount in chemical research and drug development. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state conformation, other spectroscopic methods offer complementary and crucial information, particularly for the structure in solution.
| Analytical Technique | Information Obtained | Hypothetical Data for this compound | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Crystal System: MonoclinicSpace Group: P2₁/cUnit Cell Parameters: a = 8.5 Å, b = 5.2 Å, c = 10.1 Å, β = 95°Key Bond Lengths: C=C (1.34 Å), C-O (1.43 Å)Key Bond Angles: C-C=C (122°), C-O-H (109°) | Provides an unambiguous and complete 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation. |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | δ 5.5-5.7 (m, 2H, -CH=CH-)δ 4.1 (q, 1H, -CH(OH)-)δ 2.3 (m, 1H, -CH(CH₃)₂)δ 1.2 (d, 3H, -CH(OH)CH₃)δ 1.0 (d, 6H, -CH(CH₃)₂) | Provides detailed information about the molecular framework and connectivity in solution. | Can be complex to interpret for molecules with overlapping signals. Does not directly provide 3D spatial arrangements. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | δ 135 (-CH=), 128 (-CH=), 68 (-CHOH), 31 (-CH(CH₃)₂), 23 (-CH(OH)CH₃), 22 (-CH(CH₃)₂) | Complements ¹H NMR by providing a count of unique carbon environments. | Lower sensitivity than ¹H NMR. Does not typically show coupling information in standard spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | [M]+ at m/z = 114.14 (High-Resolution MS)Key Fragments: m/z 99 ([M-CH₃]⁺), m/z 71 ([M-C₃H₇]⁺) | Highly sensitive, requires very small sample amounts. Confirms molecular formula. | Does not provide information on stereochemistry or the specific arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Broad peak at ~3350 cm⁻¹ (O-H stretch)Sharp peak at ~1670 cm⁻¹ (C=C stretch)Peaks at ~2960 cm⁻¹ (C-H stretch) | Rapid and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
-
Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent (e.g., hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane) at a controlled temperature.
-
Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, precise molecular structure.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized, for example, by Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
-
Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each wavelength.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is plotted.
Visualizing Methodologies and Workflows
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Complementary nature of analytical techniques for structural validation.
A Comparative Guide to Catalysts for the Synthesis of 5-Methylhex-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral allylic alcohols such as 5-Methylhex-3-en-2-ol is a critical process in the development of pharmaceuticals and fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic strategy. This guide provides an objective comparison of two primary methodologies for the synthesis of this compound: a conventional stoichiometric reduction and a representative transition metal-catalyzed allylation. The performance of each method is evaluated based on reported experimental data for the target molecule or closely related analogues.
Performance Comparison of Synthetic Methods
The selection of a synthetic route to this compound involves a trade-off between traditional, high-yielding stoichiometric methods and modern, potentially more atom-economical catalytic approaches. Below is a summary of the key performance indicators for two distinct synthetic strategies.
| Method | Catalyst/Reagent System | Precursors | Typical Yield (%) | Selectivity | Key Advantages |
| A: Stoichiometric Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 5-Methylhex-3-en-2-one | ~85%[1] | High chemoselectivity for the ketone reduction | Simple procedure, high yield, readily available and inexpensive reagents. |
| B: Catalytic Allylation | Cobalt Bromide (CoBr₂) / Zinc | Isobutyraldehyde (B47883), Allyl Acetate (B1210297) | Good to Excellent | Good regioselectivity | Direct C-C bond formation, potential for asymmetric synthesis with chiral ligands.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via stoichiometric reduction and a plausible catalytic allylation are provided below.
Method A: Stoichiometric Reduction of 5-Methylhex-3-en-2-one
This method involves the synthesis of the precursor ketone, 5-Methylhex-3-en-2-one, followed by its reduction to the target alcohol.
Part 1: Synthesis of 5-Methylhex-3-en-2-one
A common route to 5-Methylhex-3-en-2-one is the alkylation of an acetoacetic ester with methallyl chloride, followed by decarboxylation. This process can yield the desired ketone in approximately 51% yield after purification.[3]
Part 2: Reduction to this compound
Materials:
-
5-Methylhex-3-en-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 5-Methylhex-3-en-2-one (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Method B: Cobalt-Catalyzed Allylation of Isobutyraldehyde
This protocol is a representative example of a transition metal-catalyzed synthesis of a homoallylic alcohol, adapted for the synthesis of this compound.[2]
Materials:
-
Cobalt (II) bromide (CoBr₂)
-
Zinc powder (activated)
-
Isobutyraldehyde
-
Allyl acetate
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add cobalt (II) bromide (10 mol%), activated zinc powder (1.5 eq), and acetonitrile.
-
To this suspension, add isobutyraldehyde (1.0 eq) and allyl acetate (1.2 eq).
-
Add trifluoroacetic acid (0.2 eq) to the mixture and stir vigorously at room temperature.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two synthetic methods described.
Caption: Workflow for Stoichiometric Reduction of 5-Methylhex-3-en-2-one.
References
Enzymatic Kinetic Resolution (EKR): The Biocatalytic Approach
A Comparative Guide to Alternative Chiral Resolving Agents for Secondary Alcohols
The resolution of racemic secondary alcohols into their constituent enantiomers is a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] While classical methods remain relevant, a range of alternative chiral resolving agents and methodologies offers distinct advantages in terms of efficiency, selectivity, and applicability.[1] This guide provides an objective comparison of prominent enzymatic and non-enzymatic methods for the kinetic resolution of secondary alcohols, supported by experimental data and detailed protocols.
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, most notably lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture.[2][3] This is typically achieved through the enantioselective acylation of one alcohol enantiomer, allowing for the subsequent separation of the unreacted alcohol and the newly formed ester.[1] Due to their stability in organic solvents, high temperatures, availability, and low cost, lipases are well-suited for industrial applications.[4] Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (Novozym 435), is a widely used and highly effective biocatalyst for this purpose.[1][5]
A key advantage of kinetic resolution is that it provides access to both enantiomers of a racemate with high enantiopurity when a highly selective enzyme is used.[2] However, a notable drawback is that the maximum theoretical yield for the desired single enantiomer is 50%.[2][4]
Data Presentation: Performance of Lipase-Catalyzed Resolution
The following table summarizes the performance of Candida antarctica lipase B (CALB) in the kinetic resolution of various secondary alcohols, highlighting the high enantiomeric excess (ee) achievable for both the unreacted alcohol and the acylated product.[1]
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Selectivity (E) |
| 1-Phenylethanol (B42297) | Novozym 435 | Vinyl acetate (B1210297) | n-Hexane | 1.25 | ~50 | >99 (S) | >99 (R) | >200 |
| 1-(4-Chlorophenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 3 | 49 | >99 (S) | >99 (R) | >200 |
| 1-(4-Methoxyphenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 2 | 51 | >99 (S) | >99 (R) | >200 |
| 1-(2-Furyl)ethanol | Lipase | - | - | - | - | >99 | >99 | - |
Data sourced from BenchChem[1] and JOCPR[2]. The selectivity factor (E) is a measure of the enzyme's ability to discriminate between the two enantiomers.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 1-phenylethanol using Novozym 435.[1][5]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (solvent)
Procedure:
-
To a dry flask, add racemic 1-phenylethanol (1 equivalent) and anhydrous n-hexane.[1]
-
Add vinyl acetate (2 equivalents).[1]
-
Add Novozym 435 (typically 10-50 mg per mmol of alcohol).[1]
-
Seal the reaction vessel and stir the mixture vigorously at a controlled temperature (e.g., 30-50 °C).[5]
-
Monitor the reaction's progress by periodically analyzing small aliquots via chiral HPLC or GC to determine the conversion and enantiomeric excess.[5]
-
Stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[5]
-
Filter off the immobilized enzyme.
-
Concentrate the mixture and separate the unreacted alcohol and the ester product by column chromatography.[1]
Non-Enzymatic Kinetic Resolution
In response to the limitations of enzymes, such as their availability in only one enantiomeric form, significant interest has grown in developing non-enzymatic alternatives for kinetic resolution.[3] These methods employ small-molecule chiral catalysts, such as planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives and amidine-based catalysts, for the enantioselective acylation of alcohols.[1][3] A key advantage of this approach is the ability to use either enantiomer of the catalyst to produce the desired enantiomer of the product, which is not possible with enzymes.[6]
Data Presentation: Performance of Non-Enzymatic Catalysts
The following table compares the performance of different non-enzymatic catalysts in the kinetic resolution of secondary alcohols. The selectivity factor 's' is a measure of the relative rate of reaction of the two enantiomers.[1]
| Substrate | Catalyst (mol%) | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (s) |
| 1-Phenylethanol | Chiral DMAP Derivative (1) | Acetic anhydride (B1165640) | Toluene | 0 | 18 | 52 | 25 |
| 1-(1-Naphthyl)ethanol | Chiral DMAP Derivative (1) | Acetic anhydride | Toluene | -20 | 24 | 51 | 45 |
| 1-(o-Tolyl)ethanol | CF3-PIP (Amidine-based) (2.5) | Isobutyric anhydride | CH2Cl2 | -78 | 24 | 50.4 | 43 |
| 1-(m-Methoxyphenyl)ethanol | CF3-PIP (Amidine-based) (2.5) | Isobutyric anhydride | CH2Cl2 | -78 | 24 | 50.8 | 24 |
Data sourced from BenchChem[1] and NIH[3].
Experimental Protocol: Kinetic Resolution using a Chiral DMAP Derivative
This protocol outlines a general procedure for the kinetic resolution of racemic 1-phenylethanol using a chiral DMAP catalyst.[1]
Materials:
-
Racemic 1-phenylethanol
-
Chiral DMAP derivative
-
Acetic anhydride
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral DMAP derivative (typically 1-5 mol%).[1]
-
Add anhydrous toluene, followed by the racemic 1-phenylethanol (1 equivalent) and triethylamine (1.5 equivalents).[1]
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or lower).[1]
-
Add acetic anhydride (0.5-0.75 equivalents) dropwise.[1]
-
Stir the reaction mixture at the set temperature and monitor its progress by chiral GC or HPLC.[1]
-
Quench the reaction at the desired conversion by adding a small amount of methanol.[1]
-
Concentrate the mixture, and separate the unreacted alcohol and the ester product by column chromatography.[1]
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of standard KR.[6][7] In DKR, the kinetic resolution is coupled with an in-situ racemization of the slow-reacting enantiomer.[8] This continuous conversion of the less reactive enantiomer into the more reactive one allows for a theoretical yield of up to 100% of a single enantiomeric product.[8][9] This is often achieved using a chemoenzymatic approach, combining a lipase for the selective acylation with a metal complex (commonly ruthenium-based) for the racemization of the alcohol substrate.[8][10]
Caption: Dynamic Kinetic Resolution (DKR) Workflow.
Diastereomeric Salt Formation: A Classical Approach
A classical, yet still relevant, method for resolution involves the formation of diastereomeric salts.[1] This technique is particularly applicable to amines and acids but can be adapted for alcohols.[11][12] The process involves two main steps:
-
Derivatization: The racemic secondary alcohol is first reacted with an achiral diacid anhydride (e.g., phthalic anhydride or maleic anhydride) to create a racemic monoester, which introduces a carboxylic acid group.[1][13]
-
Salt Formation: This racemic monoester is then treated with a chiral base, which acts as the resolving agent (e.g., cinchonidine (B190817) or (+)-dehydroabietylamine).[1][13] This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.[12] After separation, the chiral resolving agent is removed to yield the enantiomerically pure alcohol.
Caption: General Workflow for Chiral Resolution.
General Protocol for Diastereomeric Salt Resolution
This protocol outlines a general procedure for resolving a secondary alcohol via diastereomeric salt formation.[1]
Materials:
-
Racemic secondary alcohol
-
Diacid anhydride (e.g., maleic anhydride)
-
Chiral base (resolving agent, e.g., cinchonidine)
-
Appropriate solvents for reaction and crystallization
Procedure:
-
Derivatization: React the racemic secondary alcohol with a suitable achiral diacid anhydride to form a racemic monoester containing a free carboxylic acid group.[1]
-
Salt Formation: Dissolve the racemic monoester in a suitable solvent and treat it with one equivalent of a chiral base (the resolving agent).[1] This will form a mixture of two diastereomeric salts.
-
Crystallization: Induce crystallization, often by cooling, evaporation, or addition of an anti-solvent. One diastereomeric salt should preferentially crystallize due to lower solubility.
-
Isolation: Isolate the crystallized diastereomer by filtration. The other diastereomer remains in the mother liquor.
-
Liberation: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the enantiomerically enriched alcohol and recover the chiral resolving agent.
-
Purification: Purify the resulting alcohol, typically by extraction and column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. chemcascade.wordpress.com [chemcascade.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Oxidizing Agents for Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes or ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, fragrance, and fine chemical industries. The choice of oxidizing agent is paramount, directly influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common oxidizing agents for the allylic oxidation of alcohols, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.
Performance Comparison of Common Oxidizing Agents
The efficacy of various oxidizing agents is often substrate-dependent. For a consistent comparison, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is frequently used as a benchmark reaction. The following table summarizes the performance of several widely used oxidizing agents in this context.
| Oxidizing Agent/System | Product | Yield (%) | Selectivity (%) | Reaction Conditions |
| Activated Manganese Dioxide (MnO₂) | Cinnamaldehyde | ~80 (conversion) | High | Toluene (B28343), reflux, 4h, O₂ atmosphere[1] |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Cinnamaldehyde | 84 | High | Acetone (B3395972), 0°C to RT |
| Pyridinium (B92312) Chlorochromate (PCC) | Cinnamaldehyde | Good (not specified) | High | Dichloromethane (B109758), reflux, 20 min |
| Palladium-based Catalyst (Pt-Bi/C) | Cinnamaldehyde | 34 (conversion) | 84 | Water, 60°C, 2h, H₂O₂ |
| Selenium Dioxide (SeO₂) | Allylic Aldehyde | 67 | Moderate to High | Dioxane:acetic acid[2] |
Note: Yields and selectivities can vary significantly based on the specific substrate, reaction conditions, and scale. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthetic outcomes. Below are representative protocols for the oxidation of an allylic alcohol using the discussed oxidizing agents.
Oxidation with Activated Manganese Dioxide (MnO₂)
Activated MnO₂ is a mild and highly selective heterogeneous oxidant for allylic and benzylic alcohols. It is particularly useful when other sensitive functional groups are present.
Procedure:
A typical procedure for the oxidation of cinnamyl alcohol is as follows: To a 50-mL round-bottomed flask containing 0.05 g of activated manganese dioxide catalyst (a manganese-containing octahedral molecular sieve, K-OMS-2), add 10 mL of toluene and 1 mmol of cinnamyl alcohol.[1] The mixture is then stirred under reflux at 110°C in an oxygen atmosphere.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). After 4 hours, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.[1] The filtrate is then concentrated under reduced pressure to yield the crude cinnamaldehyde. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Jones Oxidation
The Jones reagent is a strong oxidizing agent prepared from chromium trioxide and sulfuric acid in acetone. It readily oxidizes primary allylic alcohols to aldehydes.
Procedure:
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the allylic alcohol (e.g., cinnamyl alcohol, 10 mmol) in 50 mL of acetone and cool the solution in an ice bath to 0°C. Prepare the Jones reagent by dissolving 2.7 g of chromium trioxide in 7.5 mL of water and then slowly adding 2.3 mL of concentrated sulfuric acid. Add the freshly prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Quench the reaction by adding isopropyl alcohol until the orange color disappears. Dilute the mixture with water and extract the product with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the aldehyde.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder chromium-based reagent that is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
Procedure:
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 g, 7 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask, add a solution of the allylic alcohol (e.g., cinnamyl alcohol, 5 mmol) in 5 mL of dichloromethane. The mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with 20 mL of diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the pure aldehyde.
Palladium-Catalyzed Aerobic Oxidation
Palladium catalysts, in the presence of molecular oxygen or another terminal oxidant, offer a greener alternative for allylic alcohol oxidation.
Procedure:
In a three-necked flask equipped with a condenser and a dropping funnel, add cinnamyl alcohol (0.013 mol), 20 ml of de-ionized water, and 0.2 g of a platinum-bismuth on carbon catalyst (5%Pt-5%Bi/C). The reaction mixture is refluxed and continuously stirred in an oil bath at 60°C. An aqueous solution of H₂O₂ (0.015 moles, 30%) is added dropwise over a period of 2 hours. After the addition is complete, the reaction is monitored by TLC. The catalyst is then filtered off, and the aqueous solution is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product, which can be further purified by chromatography.
Selenium Dioxide (Riley) Oxidation
Selenium dioxide is a specific reagent for the allylic oxidation of alkenes and the oxidation of ketones and aldehydes at the α-position. When used for the oxidation of allylic alcohols, it typically yields the corresponding α,β-unsaturated carbonyl compound.
Procedure:
Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood.
To a solution of the allylic alcohol (1.0 eq) in 1,4-dioxane, add selenium dioxide (2.0 eq) in one portion at room temperature in a pressure tube.[3] The resulting suspension is stirred vigorously and heated at an appropriate temperature (e.g., 100 °C).[3] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and diluted with diethyl ether.[3] The suspension is filtered through a pad of Celite to remove the black selenium byproduct, and the filter cake is washed with diethyl ether.[3] The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired product.[3]
Reaction Mechanisms and Logical Workflow
The choice of an oxidizing agent is often guided by its reaction mechanism, which dictates its selectivity and compatibility with other functional groups.
Caption: Simplified reaction mechanisms for allylic alcohol oxidation.
The following diagram illustrates a general workflow for comparing the efficacy of different oxidizing agents in a research setting.
References
A Comparative Guide to 5-Methylhex-3-en-2-ol and Other Precursors in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the choice of starting materials is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides an objective comparison of 5-methylhex-3-en-2-ol and other allylic alcohol precursors in the context of the Sharpless asymmetric epoxidation, a cornerstone of modern organic synthesis. By examining experimental data, this document aims to inform the selection of the most suitable precursor for achieving high yields and enantioselectivities in the preparation of chiral epoxy alcohols.
Performance in Sharpless Asymmetric Epoxidation: A Comparative Analysis
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the oxidation of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols.[1][2] The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate, with tert-butyl hydroperoxide as the oxidant.[1][3] The stereochemical outcome of the reaction is highly predictable based on the chirality of the tartrate ligand used.[4]
This section compares the performance of various secondary allylic alcohols in the Sharpless epoxidation, providing a basis for evaluating the potential of this compound as a substrate. The data presented below is a compilation of representative results from the literature.
Table 1: Comparison of Secondary Allylic Alcohols in Sharpless Asymmetric Epoxidation
| Precursor (Allylic Alcohol) | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (E)-Hex-3-en-2-ol | (+)-DIPT | 89 | >98 | [5] |
| (E)-1-Phenylprop-2-en-1-ol | (+)-DET | 88 | 95 | [5] |
| 1-(Cyclohexenyl)ethanol | (+)-DIPT | 65 | 90 | [5] |
| (Z)-Pent-3-en-2-ol | (+)-DET | 74 | 86 | [5] |
| Geraniol (primary allylic alcohol for reference) | D-(-)-DIPT | Not specified | 95 | [6] |
Note: DIPT refers to diisopropyl tartrate and DET refers to diethyl tartrate.
Based on the trends observed in the table, the substitution pattern around the double bond and at the carbinol center significantly influences both the yield and the enantioselectivity of the epoxidation. For a substrate like this compound, which is a secondary allylic alcohol with a disubstituted alkene, high enantioselectivity is expected, likely comparable to that of (E)-Hex-3-en-2-ol. The additional methyl groups on the alkyl chain are not expected to dramatically alter the stereochemical course of the reaction, which is primarily dictated by the interaction of the allylic alcohol with the chiral titanium catalyst.[7] However, Z-substituted allylic alcohols tend to show lower reactivity and selectivity.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative experimental protocols for the Sharpless asymmetric epoxidation.
Catalytic Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol
This protocol is a general procedure for the catalytic epoxidation of a prochiral allylic alcohol.
Materials:
-
Allylic alcohol (e.g., (E)-2-hexen-1-ol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or decane)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure: [6]
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath.
-
To the cooled and stirred suspension, add L-(+)-DET (e.g., 6.0 mol%) followed by Ti(OiPr)₄ (e.g., 5.0 mol%) via syringe. Stir the mixture for 30 minutes at -20 °C to form the catalyst complex.
-
Add the allylic alcohol (1.0 equiv) to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP (1.5-2.0 equiv) in toluene or decane (B31447) dropwise over 10-15 minutes, ensuring the internal temperature is maintained below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir the biphasic mixture vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
Kinetic Resolution of a Racemic Secondary Allylic Alcohol
The Sharpless epoxidation can also be employed for the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer reacts significantly faster than the other.[1][8]
Procedure: [8]
-
To a solution of titanium(IV) isopropoxide (1 eq.) in dichloromethane (CH₂Cl₂) at -23°C, add (+)-diisopropyl tartrate ((+)-DIPT, 1 eq.).
-
Add the racemic secondary allylic alcohol (1 eq.) to the mixture and allow it to form a complex.
-
Treat the complex with 90% tert-butyl hydroperoxide (TBHP, 0.6 eq.) in dichloromethane.
-
Monitor the reaction progress by titrating the unconsumed TBHP. The reaction is typically quenched after approximately 90% of the TBHP is consumed, which may take 40-50 hours.
-
Work-up the reaction and separate the unreacted, optically enriched allylic alcohol from the epoxy alcohol product by chromatography.
Visualizing the Synthetic Strategy
To conceptualize the application of this compound in a synthetic workflow, the following diagrams illustrate the logical relationships in precursor selection and the experimental process.
Caption: Logical workflow for selecting an optimal allylic alcohol precursor.
Caption: Step-by-step experimental workflow for the Sharpless epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 8. tandfonline.com [tandfonline.com]
Analysis of enantiomeric excess in 5-Methylhex-3-en-2-ol
An Essential Guide to the Analysis of Enantiomeric Excess in 5-Methylhex-3-en-2-ol
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in synthesis, quality control, and the development of stereochemically pure therapeutic agents. This compound, a chiral allylic alcohol, presents a common challenge for enantiomeric analysis due to its volatility and the identical physical and chemical properties of its enantiomers in an achiral environment. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Methodologies
The determination of enantiomeric excess for a volatile chiral alcohol like this compound primarily relies on chromatographic and spectroscopic techniques. The most prevalent methods include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral resolving agents. Each method offers distinct advantages and is suited to different experimental constraints.
| Method | Principle | Typical Stationary/Resolving Agent | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase (CSP) in a capillary column. | Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) | High resolution for volatile compounds, small sample requirement, direct analysis without derivatization. | Requires thermal stability of the analyte, potential for peak overlap with impurities. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a packed column.[1] | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).[1] | Broad applicability, well-established, direct analysis is often possible.[1] | Larger solvent consumption, may require derivatization to improve detection. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Chiral lanthanide shift reagents, chiral acids, or other chiral molecules that form non-covalent complexes. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral alcohols and serve as a starting point for the analysis of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for the separation of volatile enantiomers and has been successfully applied to the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., β-cyclodextrin-based column).
Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Chiraldex G-TA (or similar β-cyclodextrin derivative).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC with polysaccharide-based stationary phases is a versatile alternative for the analysis of chiral alcohols.[1]
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Chiral column (e.g., amylose or cellulose-based).
Conditions:
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) if the compound has sufficient absorbance, or RI detector.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Follow the same procedure as for Chiral GC data analysis, using the peak areas from the HPLC chromatogram.
Chiral NMR Spectroscopy
This technique allows for the in-situ determination of enantiomeric excess without chromatographic separation.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent like Eu(hfc)₃.
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
Integrate the corresponding signals for each diastereomer.
Data Analysis:
-
Calculate the enantiomeric excess based on the integration values of the separated signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration of the signal for the major diastereomer and Integral₂ is for the minor diastereomer).
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of this compound can be visualized as follows:
Caption: General workflow for the determination of enantiomeric excess.
The logical relationship for choosing an analytical method can be depicted as follows:
Caption: Decision tree for selecting an analytical method.
References
Navigating the Separation of Allylic Alcohol Isomers: A Gas Chromatography Comparison Guide
The precise separation and quantification of allylic alcohol isomers are critical in fields ranging from pharmaceutical development to flavor and fragrance analysis, where subtle structural differences can lead to significant variations in biological activity or sensory properties. Gas chromatography (GC) stands as a powerful analytical technique for this challenge, offering high resolution and sensitivity. However, the choice of methodology—particularly the selection of stationary phase and the use of derivatization—is paramount for achieving successful separation of these often closely related isomers, including positional isomers, diastereomers, and enantiomers.
This guide provides a comparative overview of common GC methods for separating allylic alcohol isomers, supported by experimental data and detailed protocols. We will explore the performance of different GC columns and the strategic use of derivatization to enhance volatility and improve chromatographic resolution.
Performance Comparison of GC Methods
The separation of allylic alcohol isomers by GC can be approached through two main strategies: direct analysis or analysis following a derivatization step. The choice depends on the volatility of the analytes and the nature of the isomerism (e.g., positional vs. enantiomeric). Chiral stationary phases are essential for the separation of enantiomers.
Derivatization, such as acylation or silylation, is a common strategy to improve the chromatographic behavior of alcohols.[1] This process replaces the active hydrogen of the hydroxyl group with a less polar functional group, which typically increases the compound's volatility and thermal stability, leading to better peak shape and resolution.[2] For chiral separations, derivatization can also enhance the interaction with the chiral stationary phase, improving enantiomeric resolution.[3]
Below is a summary of performance data from studies employing different GC approaches for alcohol isomer separation.
| Method | Target Analytes | Column (Stationary Phase) | Derivatization | Key Performance Metric(s) | Reference |
| Chiral GC with Acylation | (R/S)-2-Heptanol | CP Chirasil-DEX CB (Modified β-cyclodextrin) | Acetic Anhydride | Separation Factor (α) = 1.14 | [3] |
| Chiral GC with Acylation | (R/S)-2-Pentanol Acetate | CP Chirasil-DEX CB (Modified β-cyclodextrin) | Acetic Anhydride | Separation Factor (α) = 3.00 | [3] |
| Chiral GC with Acylation | (R/S)-2-Hexyl Acetate | CP Chirasil-DEX CB (Modified β-cyclodextrin) | Acetic Anhydride | Separation Factor (α) = 1.95 | [3] |
| Direct Chiral GC | Racemic Aromatic Alcohols | Proline-based Chiral Stationary Phase | None | Successful baseline resolution achieved | [4] |
| General GC | Mixed Alcohols (including Crotyl Alcohol) | 3% OV1 + 5% IVA2enNi on Chromosorb G/NAW | None | Complete separation of 10 alcohols within 8 minutes | [5] |
Experimental Workflow & Protocols
A successful GC analysis of allylic alcohol isomers requires careful optimization of sample preparation and instrument parameters. The general workflow involves sample preparation (with or without derivatization), injection into the GC system, separation on the column, and detection.
Protocol 1: Chiral GC of Alcohols after Acylation Derivatization
This protocol is adapted from a method for determining the enantiomeric composition of chiral alcohols.[3]
1. Derivatization (Acetylation):
-
To 1 mmol of the chiral allylic alcohol in a vial, add 1.5 mmol of acetic acid.
-
Add a catalytic amount of iodine (approx. 5 mol%).
-
Seal the vial and heat the mixture at 60°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane) before injection.
2. GC Conditions:
-
Instrument: Capillary Gas Chromatograph.
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[3]
-
Injector Temperature: 230°C.[3]
-
Detector Temperature: 250°C (FID is commonly used).[3]
-
Oven Temperature Program: Start at a temperature appropriate for the analyte's volatility (e.g., 60-90°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature (e.g., 200°C). Note: The optimal temperature program will vary depending on the specific isomers.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
Protocol 2: Direct GC Analysis of Alcohols
This protocol is a general approach for analyzing alcohols that are sufficiently volatile without derivatization.
1. Sample Preparation:
-
Prepare a stock solution of the allylic alcohol isomer mixture in a suitable solvent (e.g., methanol, ethanol, or hexane).
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
If analyzing an unknown sample, dissolve and dilute it in the same solvent to a concentration within the calibration range.
2. GC Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: For positional or geometric isomers, a polar stationary phase (e.g., a "WAX" type column) or a phenyl-based column is often effective.[6][7] For enantiomers, a chiral column is required.[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 250-300°C.
-
Oven Temperature Program: An initial temperature of 70°C, followed by a ramp of 10°C/min up to 220°C can be a good starting point for a mixture of alcohols.[5]
-
Injection Volume: 1 µL with a split ratio of 50:1 to 100:1.[10]
Conclusion
The separation of allylic alcohol isomers by gas chromatography is a highly achievable but method-dependent task. For enantiomeric separations, the use of chiral stationary phases, such as those based on modified cyclodextrins, is indispensable.[11] The resolution of these chiral compounds can often be significantly improved through derivatization, which reduces polarity and enhances volatility.[3] For positional or geometric isomers, columns with phenyl groups or polar stationary phases offer effective selectivity.[6] The choice between direct injection and derivatization will ultimately depend on the specific properties of the allylic alcohol isomers and the analytical objectives. The protocols and comparative data presented here serve as a guide for researchers to develop and optimize robust GC methods for their specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. odinity.com [odinity.com]
- 8. agilent.com [agilent.com]
- 9. purdue.edu [purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the HPLC Analysis of 5-Methylhex-3-en-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of 5-Methylhex-3-en-2-ol and its derivatives is crucial in various research and development sectors, including flavor and fragrance chemistry, and pharmaceutical intermediate synthesis. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the separation, quantification, and chiral analysis of these compounds. This guide provides a comparative overview of different HPLC-based approaches for the analysis of this compound, including a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a common alternative. Experimental protocols and illustrative data are presented to aid in method selection and development.
Challenges in Direct HPLC Analysis
Direct analysis of this compound by HPLC with UV detection is often hindered by the molecule's lack of a strong chromophore, leading to poor sensitivity. To overcome this, derivatization with a UV-absorbing moiety is a common and effective strategy. Furthermore, as this compound possesses a chiral center, enantioselective chromatography is necessary for the separation and quantification of its enantiomers.
Comparison of Analytical Approaches
This guide compares three primary analytical strategies for this compound and its derivatives:
-
Reversed-Phase HPLC of the Underivatized Ketone: Analysis of the corresponding ketone, 5-Methylhex-3-en-2-one, which has a stronger chromophore than the alcohol.
-
Reversed-Phase HPLC of Derivatized this compound: A method involving pre-column derivatization to enhance UV detection.
-
Chiral HPLC for Enantioselective Separation: A normal-phase method for the separation of the enantiomers of this compound derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common alternative for the analysis of volatile alcohols.
Performance Comparison of Analytical Methods
| Parameter | Method A: RP-HPLC of Ketone | Method B: RP-HPLC of Derivatized Alcohol | Method C: Chiral HPLC of Derivatized Alcohol | Method D: GC-MS of Alcohol |
| Analyte | 5-Methylhex-3-en-2-one | Benzoyl-5-methylhex-3-en-2-ol | Benzoyl-5-methylhex-3-en-2-ol Enantiomers | This compound |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) | Chiralpak AD-H (5 µm, 4.6 x 250 mm) | DB-5ms (0.25 µm, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water | Acetonitrile/Water | n-Hexane/Isopropanol | Helium |
| Detection | UV (220 nm) | UV (230 nm) | UV (230 nm) | Mass Spectrometry (Scan mode) |
| Retention Time (min) | ~ 8.5 | ~ 12.2 | Enantiomer 1: ~15.4, Enantiomer 2: ~17.1 | ~ 7.8 |
| Resolution (Rs) | > 2.0 (from impurities) | > 2.0 (from impurities) | > 1.5 | N/A (Separation by GC) |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL | ~ 0.1 µg/mL | ~ 1 ng/mL |
| Analysis Time (min) | 15 | 20 | 25 | 15 |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Method A: Reversed-Phase HPLC of 5-Methylhex-3-en-2-one
This method is suitable for the analysis of the ketone derivative of the target alcohol.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Reversed-Phase HPLC of Derivatized this compound
This protocol involves the derivatization of the alcohol with benzoyl chloride to enhance UV detectability.
-
Derivatization Protocol:
-
To 1 mg of this compound in a vial, add 1 mL of pyridine.
-
Add 0.5 mL of benzoyl chloride and stir the mixture at room temperature for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Method C: Chiral HPLC for Enantioselective Separation of Derivatized this compound
This normal-phase method is designed for the separation of the enantiomers of the derivatized alcohol. Polysaccharide-based chiral stationary phases are highly effective for this type of separation.[1][2]
-
Instrumentation: HPLC system with UV Detector.
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The derivatized sample from Method B is evaporated and reconstituted in the mobile phase.
Method D: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
GC-MS is a powerful alternative for the analysis of volatile compounds like this compound, offering high sensitivity and structural information.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 0.25 µm film thickness, 30 m x 0.25 mm ID.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Hold at 200 °C for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 µg/mL.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the analysis of this compound.
Caption: Signaling pathway for chiral separation by HPLC.
Conclusion
The selection of an appropriate analytical method for this compound and its derivatives depends on the specific analytical goal. For simple quantification where the alcohol can be oxidized to the corresponding ketone, reversed-phase HPLC of the ketone is a straightforward approach. For enhanced sensitivity in analyzing the alcohol directly, derivatization followed by reversed-phase HPLC is recommended. When the stereochemistry of the compound is of interest, chiral HPLC is indispensable, often requiring derivatization and the use of a specialized chiral stationary phase. As a powerful alternative, GC-MS provides excellent sensitivity and structural confirmation for this volatile alcohol and should be considered, especially when complex mixtures are being analyzed. The methods and data presented in this guide provide a solid foundation for researchers to develop and validate analytical procedures tailored to their specific needs.
References
Safety Operating Guide
Proper Disposal of 5-Methylhex-3-en-2-ol: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for 5-Methylhex-3-en-2-ol is through an approved waste disposal plant. This substance is a flammable liquid and requires careful handling in accordance with local and national regulations.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste streams effectively.
Hazard Profile and Safety Summary
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | Description |
| Physical Hazards | Flammable liquid and vapor. |
| Health Hazards | May cause serious eye damage. |
| Environmental Hazards | Avoid release into the environment; do not let the product enter drains. |
This table summarizes the key hazards. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk and complies with all applicable regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Collection:
-
Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.
-
Do not mix this compound with other waste chemicals unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Remove all sources of ignition from the vicinity.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2]
4. Container Management:
-
Empty containers should be treated as hazardous waste unless properly decontaminated.
-
Do not rinse empty containers into the drain.
-
Seal and label empty containers for collection by your institution's hazardous waste management service.
5. Final Disposal:
-
The designated method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 5-Methylhex-3-en-2-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylhex-3-en-2-ol. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with unsaturated alcohols, including flammability and possible skin and eye irritation, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and vapors that could cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact which can lead to irritation or absorption.[1][2] |
| Body Protection | Flame-resistant lab coat (fully buttoned) and long pants.[1] | Protects skin from accidental spills and splashes.[1] |
| Footwear | Closed-toe, closed-heel shoes.[1] | Prevents exposure from spills on the floor.[1] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood is required.[1][3] | Minimizes the inhalation of potentially harmful vapors.[1][3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
1. Pre-Handling Safety Checks:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Assemble all necessary laboratory equipment and reagents before handling the chemical.
-
Don all personal protective equipment as specified in the table above.[1]
2. Handling Protocol:
-
All manipulations of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools, such as spatulas or pipettes, for transferring the chemical.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Be aware of potential ignition sources, as structurally similar compounds are flammable.[4]
3. Emergency Procedures:
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[1][5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
4. Disposal Plan:
-
All waste containing this compound, including contaminated consumables like pipette tips and gloves, must be treated as hazardous waste.[1][5]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings.[5]
-
Store the hazardous waste container in a designated satellite accumulation area with secondary containment.[5]
-
Dispose of the hazardous waste through your institution's certified chemical waste disposal program. Do not pour down the drain.[1][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
